molecular formula C7H6N2O3 B147352 3-Nitrobenzamide CAS No. 645-09-0

3-Nitrobenzamide

Cat. No.: B147352
CAS No.: 645-09-0
M. Wt: 166.13 g/mol
InChI Key: KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Description

3-Nitrobenzamide is a nitro-aromatic compound that serves as a key chemical intermediate and tool compound in biomedical research. Its core research value is linked to its structural relationship to potent chemotherapeutic agents, such as the analogue 4-iodo-3-nitrobenzamide. This related compound has been investigated for its unique mechanism of action, which involves metabolic reduction to a 3-nitroso derivative that can induce cell death in tumor cells in culture . This pathway highlights the potential of nitrobenzamide derivatives as agents that can exploit cellular metabolism for targeted effects. Furthermore, compounds with similar structural frameworks are of significant interest to the scientific community for their utility as convenient intermediates for synthesizing diverse cyclic compounds and for their potential antitumor and neurotropic activities . As such, this compound itself provides a fundamental building block for the design and synthesis of novel bioactive molecules, facilitating studies in medicinal chemistry and pharmacology. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID5025732
Record name 3-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

M-nitrobenzamide is a yellow powder. (NTP, 1992)
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Boiling Point

590 to 599 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

645-09-0
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Melting Point

288.9 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzamide is a nitroaromatic compound with significant relevance in organic synthesis and medicinal chemistry. As a derivative of benzamide (B126), it serves as a versatile precursor for the synthesis of various biologically active molecules. Its chemical structure, characterized by an amide group and a meta-positioned nitro group on a benzene (B151609) ring, imparts unique reactivity and properties. Notably, this compound is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and genomic stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role as a PARP inhibitor. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Identification

This compound is an aromatic amide. The molecule consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a nitro group (-NO₂) at the meta-position (position 3). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the aromatic ring and the amide functionality.

Figure 1. Chemical Structure of this compound
IdentifierValue
IUPAC Name This compound[1]
CAS Number 645-09-0[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N[1]
InChI Key KWAYEPXDGHYGRW-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a yellow crystalline powder.[1] It is stable under normal laboratory conditions. A summary of its key physicochemical properties is provided below.

PropertyValueSource
Appearance Yellow powder or crystalline solid[2]
Melting Point 140-143 °C[3]
Boiling Point 312.55 °C (estimated)[3]
Water Solubility < 0.1 mg/mL at 18 °C (sparingly soluble)[1]
Solubility in Organic Solvents Soluble in polar solvents like ethanol (B145695), acetone, and DMSO.[2]
pKa (Predicted) 14.86 ± 0.50[3]
LogP (Octanol/Water Partition Coefficient) 0.694 (Crippen Calculated)[4]

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

SpectroscopyPeak Assignment and Interpretation
¹H NMR (500MHz, DMSO-d₆): δ 8.69 (t, J=2.0Hz, 1H, Ar-H2), δ 8.39 (br s, 1H, -NH), δ 8.36 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4), δ 8.31 (dt, J=7.5, 1.0 Hz, 1H, Ar-H6), δ 7.77 (t, J=8.0 Hz, 1H, Ar-H5), δ 7.73 (br s, 1H, -NH).[5]
¹³C NMR (125.4MHz, DMSO-d₆): δ 165.8 (C=O), 147.8 (C-NO₂), 135.7 (C-CONH₂), 133.8 (Ar-CH), 130.1 (Ar-CH), 125.9 (Ar-CH), 122.2 (Ar-CH).[5]
Infrared (IR) N-H stretch (amide): 3435-3551 cm⁻¹; C=O stretch (amide): ~1720 cm⁻¹; N-O stretch (nitro): 1548 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric); Aromatic C-H stretch: ~3082 cm⁻¹.[6]
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z 166. Key fragments: m/z 150 ([M-O]⁺ or [M-NH₂]⁺), m/z 120 ([M-NO₂]⁺), m/z 104 ([M-NO₂-O]⁺), m/z 92, m/z 76.[2][5]

Experimental Protocols

Synthesis of this compound via Hydrolysis of m-Nitrobenzonitrile

This protocol describes a common and efficient method for synthesizing this compound from m-nitrobenzonitrile.[5]

Materials:

Procedure:

  • To a sealable reaction tube, add m-nitrobenzonitrile (2 mmol, 296 mg) and cesium hydroxide monohydrate (0.2 mmol, 33.6 mg, 10 mol%).

  • Add 1.0 mL of ammonia water to the tube.

  • Seal the reaction tube tightly and place it in an oil bath preheated to 100 °C.

  • Stir the reaction mixture vigorously for 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the tube to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating on a hot plate, just enough to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes before hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point to yield pure this compound.

In Vitro PARP1 Inhibition Assay (Illustrative Protocol)

This protocol provides a general methodology for determining the IC₅₀ of a compound against PARP1 activity.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • This compound (or other test inhibitors)

  • Streptavidin-coated microplates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with histone H1 and activated DNA.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the PARP1 enzyme to each well, followed by the addition of the test inhibitor dilutions.

  • Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the biotinylated PAR chains on the histone substrate.

  • Wash the plate again to remove the unbound antibody.

  • Add TMB substrate and incubate until a color develops.

  • Stop the color development with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

PARP Inhibition and DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, like XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair.

This compound and its derivatives act as competitive inhibitors of PARP1. They bind to the catalytic domain of the enzyme, competing with the substrate NAD⁺. By preventing the synthesis of PAR chains, these inhibitors effectively halt the recruitment of the DNA repair machinery. While normal cells can often bypass this inhibition by using other repair pathways like homologous recombination (HR), cancer cells with deficiencies in these alternative pathways (e.g., those with BRCA1/2 mutations) are highly dependent on PARP1-mediated repair. Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic double-strand breaks, ultimately leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.[7]

parp_pathway Figure 2. PARP1 Signaling in DNA Single-Strand Break Repair DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive Detection PARP1_active PARP1 (active) PARP1_inactive->PARP1_active Binding & Activation PAR PAR Synthesis (PARylation) PARP1_active->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_active Block Inhibition Block->PAR

Figure 2. PARP1 Signaling in DNA Single-Strand Break Repair
Antimicrobial Activity

Derivatives of benzamide have been investigated for their potential antimicrobial properties. While data specifically on this compound is limited, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further investigation is required to fully elucidate the antimicrobial potential of this compound.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound involves a chemical synthesis step followed by a robust purification procedure. The choice of starting material dictates the specific synthetic route, but the general workflow remains consistent.

workflow Figure 3. General Workflow for Synthesis and Purification start Starting Material (e.g., m-Nitrobenzonitrile) reaction Chemical Synthesis (e.g., Hydrolysis) start->reaction workup Reaction Workup (Extraction, Washing, Drying) reaction->workup crude Crude this compound workup->crude purification Purification (Recrystallization) crude->purification pure Pure this compound purification->pure analysis Analysis (NMR, MS, MP) pure->analysis

References

An In-Depth Technical Guide to 3-Nitrobenzamide (CAS 645-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrobenzamide (CAS 645-09-0), a versatile organic compound with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly as a PARP inhibitor. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a yellow, crystalline solid at room temperature.[1][2] It is characterized by the presence of a nitro group at the meta-position of the benzamide (B126) scaffold. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Identification
IdentifierValue
CAS Number 645-09-0[3]
Molecular Formula C₇H₆N₂O₃[3]
Molecular Weight 166.13 g/mol [3][4]
IUPAC Name This compound[1][3]
Synonyms m-Nitrobenzamide, Benzamide, 3-nitro-[1][3]
InChI InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)[3][4]
InChIKey KWAYEPXDGHYGRW-UHFFFAOYSA-N[3][4]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N[3]
Physicochemical Data
PropertyValue
Melting Point 140-144 °C[4]
Boiling Point 313 °C[1]
Appearance Yellow powder or crystals[1][2]
Solubility Insoluble in water; soluble in polar organic solvents.[1][2]
pKa 14.86 ± 0.50 (Predicted)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis

Several synthetic routes to this compound have been reported. Below are two common laboratory-scale methods.

This method involves the direct nitration of benzamide using a mixture of concentrated nitric and sulfuric acids.

  • Materials:

    • Benzamide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed Ice

    • Cold Water

    • pH paper

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzamide in 6 mL of concentrated sulfuric acid.

    • Cool the resulting solution in an ice bath.

    • Slowly add 44 drops of cold concentrated nitric acid dropwise over 20 minutes while keeping the flask in the ice bath. Swirl the flask to ensure thorough mixing after every few drops.

    • After the addition is complete, leave the flask in the ice bath for an additional 10 minutes.

    • Pour the viscous reaction mixture into a 50 mL beaker containing 20 g of crushed ice.

    • Stir the mixture rapidly with a glass rod. The solution will become cloudy and thicken as the product precipitates.

    • Return the flask to the ice bath for 5-10 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Wash the collected solid with cold water until the filtrate is neutral to pH paper.

    • Air-dry the solid to obtain crude this compound.

Experimental Workflow: Nitration of Benzamide

G Synthesis of this compound via Nitration start Start dissolve Dissolve Benzamide in conc. H₂SO₄ start->dissolve cool_ice Cool in Ice Bath dissolve->cool_ice add_hno3 Add conc. HNO₃ dropwise cool_ice->add_hno3 react React for 10 min in ice bath add_hno3->react precipitate Pour onto crushed ice react->precipitate stir Stir mixture precipitate->stir cool_precipitate Cool to complete precipitation stir->cool_precipitate filter Vacuum Filter cool_precipitate->filter wash Wash with cold water filter->wash dry Air-dry solid wash->dry end This compound (crude) dry->end

Caption: Workflow for the synthesis of this compound from benzamide.

This method involves the reaction of 3-nitrobenzoyl chloride with ammonia (B1221849).

  • Materials:

    • 3-Nitrobenzoyl chloride

    • Liquid Ammonia

    • Cold Water

  • Procedure:

    • In a 250 mL conical flask fitted with a stopper, place liquid ammonia.

    • Add 3-nitrobenzoyl chloride in small portions to the liquid ammonia with continuous shaking. The reaction is exothermic, and the flask will become warm.

    • Cool the flask with cold water as needed to control the reaction temperature.

    • After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.

    • As the reaction proceeds, this compound will separate as fine flakes.

    • Filter the product using a Buchner funnel.

    • The crude product can then be purified by recrystallization.

Purification

Recrystallization is a common and effective method for purifying crude this compound. An ethanol (B145695)/water solvent system is often suitable.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized Water

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

    • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator.

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of this compound.

  • Typical Conditions:

    • Column: C18 (e.g., Newcrom R1)[5]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]

    • Detection: UV detection is suitable for this compound.

  • FTIR Spectroscopy: The infrared spectrum of this compound shows characteristic peaks for the amide and nitro functional groups.

Wavenumber (cm⁻¹)Assignment
3551, 3435N-H stretching (amide)
3082Aromatic C-H stretching
1720C=O stretching (amide)
1589Aromatic C=C stretching
1548Asymmetric NO₂ stretching
1350Symmetric NO₂ stretching
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

¹H NMR (DMSO-d₆) δ (ppm)MultiplicityAssignment
8.69dAromatic H
8.39bAmide H
8.36dAromatic H
8.31dAromatic H
7.77mAromatic H
7.73bAmide H
¹³C NMR (DMSO-d₆) δ (ppm)Assignment
165.8C=O (amide)
147.8C-NO₂
135.7Aromatic CH
133.8Aromatic C
130.1Aromatic CH
125.9Aromatic CH
122.2Aromatic CH

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered interest for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. A significant area of research is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In the context of cancer, inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This is particularly effective in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations. This compound is a known PARP inhibitor.

Signaling Pathway: PARP Inhibition by this compound

G Mechanism of PARP Inhibition by this compound cluster_inhibition Effect of this compound dna_damage DNA Damage (e.g., single-strand breaks) parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) (PAR) synthesis parp1->par Uses NAD+ no_par Inhibition of PAR synthesis parp1->no_par nad NAD+ dna_repair Recruitment of DNA Repair Proteins par->dna_repair repair_success DNA Repair dna_repair->repair_success nitrobenzamide This compound parp_inhibition PARP-1 Inhibition nitrobenzamide->parp_inhibition parp_inhibition->parp1 repair_failure Failed DNA Repair no_par->repair_failure apoptosis Apoptosis repair_failure->apoptosis

Caption: PARP-1's role in DNA repair and its inhibition by this compound.

Antiviral and Antimicrobial Potential

Derivatives of nitrobenzamide have been investigated for their ability to inhibit viral replication and microbial growth. For instance, the related compound 3-nitrosobenzamide (B139120) has been shown to inhibit HIV by targeting the p7NC nucleocapsid protein, which is essential for reverse transcription. This suggests that the nitrobenzamide scaffold could be a valuable starting point for the development of novel antiviral agents. Studies have also indicated that certain nitrobenzamide derivatives exhibit antimicrobial activity against various bacterial and fungal strains.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • Inhalation: Move the person into fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound (CAS 645-09-0) is a well-characterized compound with established synthetic and analytical protocols. Its primary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Furthermore, its demonstrated biological activity as a PARP inhibitor highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and experimental procedures to facilitate its effective and safe use in a laboratory setting.

References

Physical and chemical properties of m-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of m-Nitrobenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. m-Nitrobenzamide (3-nitrobenzamide) is an organic compound that serves as a valuable intermediate in various chemical syntheses, including the development of pharmaceutical agents.[1] This guide provides a detailed overview of its core physical and chemical characteristics, experimental protocols for its synthesis and modification, and logical workflows presented through diagrams.

Core Properties of m-Nitrobenzamide

m-Nitrobenzamide is a yellow crystalline powder.[2][3][4] Its chemical structure consists of a benzene (B151609) ring substituted with an amide group and a nitro group at the meta position.[4] This arrangement of functional groups dictates its reactivity and physical properties.[4]

Physical and Chemical Data

The quantitative physical and chemical properties of m-nitrobenzamide are summarized below for easy reference.

Table 1: Physical Properties of m-Nitrobenzamide

PropertyValueSource(s)
Molecular Weight166.13 g/mol [2][5]
Melting Point140-143 °C (284-291.2 °F)[2][3]
Boiling Point310-315 °C (590-599 °F) at 760 mmHg[5][6][7]
AppearanceYellow crystalline powder or crystals[2][3][5]
SolubilityLess than 0.1 mg/mL in water at 18°C (64°F)[5][7]
Density~1.5 g/cm³[8]
pKa14.86 ± 0.50 (Predicted)[2]

Table 2: Identification and Structural Data

IdentifierValueSource(s)
CAS Number645-09-0[6][9][10]
Molecular FormulaC₇H₆N₂O₃[2][6][9]
InChIInChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)[2][9]
InChIKeyKWAYEPXDGHYGRW-UHFFFAOYSA-N[2][6][9]
Canonical SMILESC1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-][8]

Chemical Reactivity and Stability

Key reactivity characteristics include:

  • Weak Basicity : Like other amides, it is a very weak base, weaker than water.[5][7]

  • Acidity : The imide form can react as an acid with strong bases to form salts.[5][7]

  • Dehydration : Mixing with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) will generate the corresponding nitrile.[5][7]

  • Reduction : The nitro group is susceptible to reduction, a key reaction for forming amino-derivatives which are often useful in further synthesis. Common reducing agents include metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation.[11][12]

  • Hydrolysis : The amide group can be hydrolyzed under acidic or basic conditions, though specific kinetic data for the meta-isomer is not detailed in the provided results.

Experimental Protocols

Detailed methodologies for the synthesis and reduction of m-nitrobenzamide are crucial for its practical application in a laboratory setting.

Synthesis of m-Nitrobenzamide from m-Nitrobenzonitrile

This protocol details the hydrolysis of a nitrile to an amide.

Experimental Procedure:

  • In a reaction tube, add 0.0336 g (10 mol%) of Cesium Hydroxide Monohydrate (CsOH·H₂O) and 2 mmol of m-nitrobenzonitrile.

  • Add 1.0 mL of ammonia (B1221849) water to the tube to serve as the solvent.

  • Seal the reaction tube securely.

  • Heat the reaction mixture to 100°C for 1 hour.

  • Monitor the reaction conversion rate using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (conversion >99%), purify the product by column chromatography to yield m-nitrobenzamide.[13]

Reduction of m-Nitrobenzamide to m-Aminobenzamide

This protocol describes a general method for the reduction of an aromatic nitro group to a primary amine using iron powder.

Experimental Procedure:

  • Suspend the nitroaromatic compound (m-nitrobenzamide) in a suitable solvent such as water, ethanol, or a mixture thereof, in a round-bottom flask.

  • Add iron powder to the suspension.

  • Add a catalyst such as ammonium (B1175870) chloride or acetic acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine product.

  • Purify the resulting m-aminobenzamide if necessary.[12]

Visualized Workflows and Pathways

To better illustrate the logical flow of experimental and chemical processes involving m-nitrobenzamide, the following diagrams are provided in DOT language.

G cluster_synthesis Synthesis Workflow reagents 1. Reagents (m-nitrobenzonitrile, CsOH·H₂O, NH₃·H₂O) reaction 2. Reaction (100°C, 1 hr) reagents->reaction Combine & Heat monitoring 3. Monitoring (GC-MS) reaction->monitoring Check Conversion workup 4. Work-up & Purification (Column Chromatography) monitoring->workup Reaction Complete product 5. Final Product (m-nitrobenzamide) workup->product

Caption: A generalized workflow for the synthesis of m-nitrobenzamide.

G cluster_pathway Haber Reduction Pathway for Nitro Group nitro Ar-NO₂ (Nitro Group) nitroso Ar-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Ar-NH₂ (Amine Group) hydroxylamine->amine +2e⁻, +2H⁺

Caption: The direct reduction pathway of an aromatic nitro group to an amine.[14]

G cluster_logic Experimental Logic for Reduction Protocol start Start: m-Nitrobenzamide Suspension add_reagents Add Iron Powder & Ammonium Chloride/Acetic Acid start->add_reagents reflux Heat to Reflux with Vigorous Stirring add_reagents->reflux monitor Monitor Reaction (TLC / LC-MS) reflux->monitor complete_node Reaction Complete? monitor->complete_node is_complete is_complete complete_node->reflux No cool_filter Cool, Dilute with Water, Filter through Celite® complete_node->cool_filter Yes extract_dry Extract with Organic Solvent, Dry, and Concentrate cool_filter->extract_dry end End: Crude m-Aminobenzamide extract_dry->end

Caption: Logical workflow for the reduction of m-nitrobenzamide.

References

3-Nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Nitrobenzamide, a key chemical intermediate in various synthetic and pharmaceutical applications. The following sections detail its molecular characteristics, established experimental protocols, and relevant chemical transformations.

Core Molecular Data

The foundational quantitative data for this compound is summarized below, providing a clear reference for experimental and theoretical applications.

PropertyValueCitations
Molecular Formula C₇H₆N₂O₃[1][2][3][4]
Molecular Weight 166.13 g/mol [1][2][3][4]
CAS Number 645-09-0[1][2]
Melting Point 140-143 °C

Synthesis of this compound

The synthesis of this compound is a cornerstone reaction in organic chemistry, illustrating the process of electrophilic aromatic substitution followed by functional group conversion. A generalized workflow for this synthesis is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product cluster_reagents Reagents BenzoylChloride Benzoyl Chloride MNitrobenzoylChloride 3-Nitrobenzoyl Chloride BenzoylChloride->MNitrobenzoylChloride Nitration NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->MNitrobenzoylChloride Nitrobenzamide This compound MNitrobenzoylChloride->Nitrobenzamide Amidation Ammonia (B1221849) Aqueous Ammonia Ammonia->Nitrobenzamide

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: Nitration of Benzoyl Chloride

A detailed methodology for the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride, a key intermediate, is as follows:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to concentrated nitric acid in a dropwise manner while maintaining a low temperature.

  • Reaction: Slowly add benzoyl chloride to the chilled nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid precipitate, 3-nitrobenzoyl chloride, is then collected by vacuum filtration and washed with cold water.

Experimental Protocol: Amidation of 3-Nitrobenzoyl Chloride

The subsequent conversion of 3-nitrobenzoyl chloride to this compound is achieved through the following procedure:

  • Reaction Setup: Dissolve the synthesized 3-nitrobenzoyl chloride in a suitable organic solvent, such as acetone, in a reaction flask.

  • Ammonia Addition: Cool the flask in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring. The formation of a precipitate indicates the product.

  • Product Isolation: After the addition of ammonia is complete, continue stirring for a designated period to ensure complete reaction.

  • Purification: The resulting solid, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or water to yield a product of high purity.

References

Spectroscopic Data for 3-Nitrobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzamide, a compound of interest in various research and development sectors. The following sections present detailed Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data, complete with experimental protocols and data interpretation, to support researchers in their analytical and developmental workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical analytical technique for identifying functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its amide and nitro functional groups, as well as the aromatic ring structure.

FTIR Data Summary

The prominent peaks observed in the FTIR spectrum of this compound are summarized in the table below. These assignments are based on established vibrational frequencies for similar organic compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3551, 3435N-H Asymmetric & Symmetric StretchingPrimary Amide (-CONH₂)
3082C-H StretchingAromatic Ring
1720C=O Stretching (Amide I)Amide (-CONH₂)
1589N-H Bending (Amide II)Amide (-CONH₂)
1548N=O Asymmetric StretchingNitro (-NO₂)
Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the crystal surface is clean. A background spectrum of the empty ATR crystal should be collected.

  • Sample Preparation: Place a small amount of finely powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum.

  • Data Processing: The obtained spectrum should be baseline corrected and the peaks of interest should be identified and their wavenumbers recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the structural elucidation of organic compounds.

¹H NMR Data Summary

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.70s-H-2
~8.50d8.4H-6
~8.27d7.8H-4
~7.78t7.8H-5
~7.60, ~8.10br s--NH₂

Note: The chemical shifts for the amide protons (-NH₂) can be broad (br s) and their positions can vary depending on the solvent and concentration.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~167C=O (Amide)
~150C-NO₂
~141C-1
~130Aromatic CH
~124Aromatic CH
Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shifts referenced to TMS.

Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Compound This compound Solid_Sample Solid Sample Compound->Solid_Sample Solution_Sample Solution for NMR Compound->Solution_Sample FTIR FTIR Spectrometer Solid_Sample->FTIR NMR NMR Spectrometer Solution_Sample->NMR FTIR_Spectrum FTIR Spectrum FTIR->FTIR_Spectrum NMR_Spectra 1H & 13C NMR Spectra NMR->NMR_Spectra Data_Tables Data Tables FTIR_Spectrum->Data_Tables NMR_Spectra->Data_Tables Structure_Confirmation Structure Confirmation Data_Tables->Structure_Confirmation Report Technical Report Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and methodologies for the analysis of this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements.

References

Potential Biological Activities of Nitrobenzamide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of an electron-withdrawing nitro group on the benzamide (B126) scaffold critically influences the physicochemical properties and pharmacological actions of these molecules. This technical guide provides a comprehensive overview of the core biological activities of nitrobenzamide compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Core Biological Activities

Nitrobenzamide derivatives have demonstrated therapeutic potential across several key areas, primarily by interacting with specific molecular targets crucial for disease pathogenesis. The main therapeutic applications include oncology, infectious diseases, and inflammation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives. These compounds exert their effects through various mechanisms, including the inhibition of DNA repair enzymes and acting as hypoxia-activated prodrugs.

Certain nitrobenzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1]

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP Activation SSBR Single-Strand Break Repair Cell_Survival Cell Survival DNA_SSB_cancer DNA Single-Strand Break PARP_cancer PARP Nitrobenzamide Nitrobenzamide (PARP Inhibitor) DSB Double-Strand Break (at replication fork) HR_deficient Defective Homologous Recombination Repair Apoptosis Apoptosis

Figure 1: Mechanism of PARP inhibition by nitrobenzamide derivatives.

The nitroaromatic structure of many nitrobenzamide compounds allows them to function as hypoxia-activated prodrugs. Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies. In these hypoxic environments, the nitro group can be selectively reduced by endogenous nitroreductase enzymes to form cytotoxic radical anions. These reactive species can induce DNA damage and other cytotoxic effects, leading to targeted killing of cancer cells in the hypoxic tumor microenvironment.

Hypoxia_Activation cluster_0 Normoxic Environment (Normal Tissue) cluster_1 Hypoxic Environment (Tumor) Nitrobenzamide_normoxia Nitrobenzamide (Prodrug) One_electron_reduction_normoxia One-electron Reduction Radical_anion_normoxia Radical Anion Oxygen_normoxia Oxygen Reoxidation_normoxia Re-oxidation Nitrobenzamide_hypoxia Nitrobenzamide (Prodrug) Nitroreductase Nitroreductase Cytotoxic_species Cytotoxic Species (e.g., radical anion) DNA_damage DNA Damage & Cell Death

Figure 2: Mechanism of hypoxia-activated nitrobenzamide prodrugs.

The following table summarizes the in vitro anticancer activity of selected nitrobenzamide derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
3-Nitro-4-phenylmethoxybenzamideHCT-116 (Colon)SRB1.904 - 2.111[2]
3-Nitro-4-phenylmethoxybenzamideMDA-MB-435 (Melanoma)SRB1.904 - 2.111[2]
3-Nitro-4-phenylmethoxybenzamideHL-60 (Leukemia)SRB1.904 - 2.111[2]
4-Iodo-3-nitrobenzamide---[3]
N-Alkyl-3,5-dinitrobenzamidesHuman Macrophages-LC50: >32 µg/mL[4]
N-Alkyl-3-nitro-5-trifluoromethylbenzamidesHuman Macrophages-LC50: >32 µg/mL[4]
Benzamide Derivative 5A549 (Lung Carcinoma)-10.67 ± 1.53[4]
Benzamide Derivative 5C6 (Glioma)-4.33 ± 1.04[4]
Benzamide Derivative 2A549 (Lung Carcinoma)-24.0 ± 3.46[4]
Benzamide Derivative 2C6 (Glioma)-23.33 ± 2.08[4]
Antimicrobial Activity

Nitrobenzamide derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.

The antimicrobial efficacy of nitrobenzamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-Alkyl-3,5-dinitrobenzamidesMycobacterium tuberculosis H37Rv0.016[5]
N-Alkyl-3-nitro-5-trifluoromethylbenzamidesMycobacterium tuberculosis H37Rv0.016[5]
4-Nitrobenzamide Schiff bases (3a, 3a1)Various bacteria-[6]
N-(4-chlorophenyl)benzamide (6d)E. coli3.12[7]
N-(4-chlorophenyl)benzamide (6d)B. subtilis6.25[7]
N-(phenylcarbamoyl)benzamide--[4]
Anti-inflammatory Activity

Several nitrobenzamide derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

The anti-inflammatory activity of nitrobenzamide derivatives is assessed by their ability to inhibit inflammatory enzymes, with the results expressed as IC50 values.

CompoundTarget EnzymeIC50 (µM)Reference
Nitrobenzamide derivative 5iNOS3.7[8]
Nitrobenzamide derivative 6iNOS5.3[8]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-20.74[9]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-20.69[9]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-20.18[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Assays

Anticancer_Assay_Workflow cluster_0 Experimental Workflow Cell_Culture Cell Culture (Cancer Cell Lines) Compound_Treatment Compound Treatment (Nitrobenzamide Derivatives) Incubation Incubation (e.g., 48-72 hours) Viability_Assay Cell Viability Assay (SRB or MTT) Data_Analysis Data Analysis (IC50/GI50 Determination)

Figure 3: General workflow for in vitro anticancer activity assays.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate as described for the SRB assay.

  • Compound Treatment: Treat cells with various concentrations of the nitrobenzamide compound for the desired duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.

Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_0 Experimental Workflow Inoculum_Prep Inoculum Preparation (Standardized Microbial Suspension) Compound_Dilution Compound Dilution (Serial Dilutions of Nitrobenzamide) Inoculation Inoculation Incubation Incubation (e.g., 18-24 hours) MIC_Determination MIC Determination (Visual Inspection or OD Reading)

Figure 4: General workflow for antimicrobial susceptibility testing.

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Compound Preparation: Prepare serial twofold dilutions of the nitrobenzamide compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method involves the incorporation of the antimicrobial agent into an agar (B569324) medium.

  • Plate Preparation: Prepare a series of agar plates containing serial twofold dilutions of the nitrobenzamide compound.

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the development of visible growth on the agar surface.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the nitrobenzamide compound at various concentrations in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement of Prostaglandin (B15479496) Production: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

This assay determines the inhibitory effect of a compound on the activity of lipoxygenase.

  • Enzyme and Substrate: Use purified lipoxygenase (e.g., from soybean) and linoleic acid as the substrate.

  • Assay Procedure: Incubate the enzyme with the nitrobenzamide compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Detection: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.

Conclusion

Nitrobenzamide compounds constitute a promising class of molecules with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with several derivatives showing potent activity in preclinical studies. The mechanisms of action, including PARP inhibition and hypoxia-activated cytotoxicity, offer exciting avenues for the development of targeted therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of nitrobenzamide-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzamide is an organic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO2) and an amide group (-CONH2) at the meta position.[1] Its molecular formula is C7H6N2O3.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis. The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the aromatic ring, while the amide group provides a site for further functionalization and participates in hydrogen bonding.[2][3] These characteristics make this compound a key starting material for the synthesis of a wide range of molecules, most notably as a precursor to 3-aminobenzamide (B1265367), a foundational scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound as a precursor, with a focus on detailed experimental protocols and data presentation for the research and drug development professional.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in synthetic applications.

PropertyValueReferences
IUPAC Name This compound[6][7]
Synonyms m-Nitrobenzamide[1][6]
CAS Number 645-09-0[6]
Molecular Formula C7H6N2O3[1][6]
Molecular Weight 166.13 g/mol [7]
Appearance Yellow or off-white powder/crystal[1][7][8]
Melting Point 140-143 °C[8]
Solubility Limited solubility in water. Soluble in polar organic solvents like ethanol (B145695) and acetone.[7][8][9]
Stability Stable. Combustible. Incompatible with strong oxidizing agents.[8]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its three key components: the nitro group, the amide group, and the aromatic ring.

Caption: Core structure and reactivity of this compound.

1. Reduction of the Nitro Group: Synthesis of 3-Aminobenzamide

The most significant transformation of this compound is the reduction of its nitro group to form 3-aminobenzamide.[4] This product is a critical intermediate for the synthesis of PARP inhibitors.[4] Catalytic hydrogenation is a common and efficient method for this conversion.

G start This compound step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Catalyst (e.g., Pd/C) step1->step2 step3 Introduce Hydrogen Source (e.g., H2 gas, Hydrazine) step2->step3 step4 Reaction under controlled temperature and pressure step3->step4 step5 Filter catalyst step4->step5 step6 Remove solvent (evaporation) step5->step6 end 3-Aminobenzamide step6->end

Caption: Workflow for the synthesis of 3-aminobenzamide.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, Palladium on carbon (5% or 10% Pd/C), Ethanol (or other suitable solvent), Hydrogen source (Hydrogen gas cylinder or hydrazine (B178648) hydrate).

  • Procedure:

    • In a high-pressure reaction vessel (autoclave), dissolve this compound in a suitable solvent such as ethanol.

    • Carefully add a catalytic amount of 5% Palladium on carbon (typically 1-5 mol% relative to the substrate).

    • Seal the vessel and purge the system several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and stir the mixture vigorously at room temperature.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-aminobenzamide, which can be further purified by recrystallization if necessary.

2. N-Substitution of the Amide Group

This compound can be converted to its corresponding N-substituted derivatives. A standard approach involves the initial conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, which then reacts with a primary or secondary amine to form the desired N-substituted this compound.[2][3]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A1 3-Nitrobenzoic Acid A2 React with Thionyl Chloride (SOCl2) or Oxalyl Chloride A1->A2 A3 3-Nitrobenzoyl Chloride A2->A3 B2 React with 3-Nitrobenzoyl Chloride in presence of a base (e.g., Pyridine) A3->B2 B1 Primary or Secondary Amine (R-NH2) B1->B2 B3 N-substituted This compound

Caption: Synthesis of N-substituted 3-nitrobenzamides.

Experimental Protocol: Synthesis of N-benzyl-3-nitrobenzamide

  • Materials: 3-nitrobenzoyl chloride, benzylamine (B48309), an inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or pyridine).[3]

  • Procedure:

    • Dissolve benzylamine in dichloromethane (B109758) in a round-bottom flask and cool the solution in an ice bath.[3]

    • Add triethylamine (a slight excess, e.g., 1.1 equivalents) to the solution to act as an acid scavenger.[3]

    • In a separate flask, dissolve 3-nitrobenzoyl chloride in dichloromethane.

    • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with continuous stirring.[3]

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

    • Purify the N-benzyl-3-nitrobenzamide by recrystallization or column chromatography.[3]

3. Ring Functionalization

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (positions 5 relative to the amide). However, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at an ortho or para position relative to the nitro group. Synthesis of derivatives often involves starting with an already substituted 3-nitrobenzoic acid.[2] For example, 4-chloro-3-nitrobenzamide (B92726) can be synthesized and the chloro group can be subsequently displaced by a nucleophile.

Application in the Synthesis of PARP Inhibitors

A primary application of this compound is its role as a precursor to 3-aminobenzamide, a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for DNA repair.[4][11] In cancer cells with existing DNA repair defects (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11][12] The benzamide (B126) moiety of 3-aminobenzamide mimics the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP, thus competitively inhibiting the enzyme.[4]

G DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP senses Recruitment Recruitment of DNA Repair Proteins PARP->Recruitment No_Repair DNA Repair Blocked PARP->No_Repair Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (derived from 3-Aminobenzamide) Inhibitor->PARP blocks Cell_Death Cell Death (Apoptosis) No_Repair->Cell_Death leads to

Caption: Simplified PARP inhibition signaling pathway.

The development of more potent and selective PARP inhibitors often involves modifying the 3-aminobenzamide scaffold. For instance, a common strategy is to use the amine group of 3-aminobenzamide as a handle for further reactions, such as Suzuki-Miyaura cross-coupling, to introduce biaryl moieties that enhance binding to the PARP enzyme.[5]

Synthetic Data for PARP Inhibitor Precursors

PrecursorReactionReagentsYieldReference
3-NitrobenzaldehydeConversion to this compoundHydroxylamine hydrochloride, Cs2CO3, Pd(OAc)257%[13]
m-NitrobenzonitrileHydrolysis to this compoundCsOH·H2O, Ammonia water75%[13]
4-chloro-3-nitrobenzoic acidConversion to N-methyl-4-(methylamino)-3-nitrobenzamideMethylamine, SOCl2up to 99.5%[14]
p-nitrobenzoic acidConversion to p-aminobenzamide (via p-nitrobenzamide)Thionyl chloride, Ammonia, Iron powder/acetic acid83.4%[15]

This compound is a cornerstone precursor in organic synthesis, distinguished by the versatile reactivity of its nitro and amide functional groups. Its pivotal role in the synthesis of 3-aminobenzamide solidifies its importance in medicinal chemistry, particularly in the development of life-saving PARP inhibitors for cancer treatment. The synthetic routes and protocols detailed in this guide highlight its utility and provide a practical framework for its application in research and development. The continued exploration of this compound and its derivatives promises to yield novel molecules with significant therapeutic potential.

References

Electron-withdrawing effects of the nitro group in 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 3-Nitrobenzamide

Introduction

This compound is an organic compound featuring a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amide group (-CONH₂).[1][2] The nitro group, positioned meta to the amide functionality, is a powerful electron-withdrawing group, a characteristic that profoundly influences the molecule's electronic distribution, chemical reactivity, and spectroscopic properties.[3][4] This technical guide provides a comprehensive analysis of these electron-withdrawing effects, detailing the underlying mechanisms, quantitative measures, and impact on chemical behavior. It is intended for researchers, scientists, and drug development professionals who utilize nitroaromatic compounds in synthesis and medicinal chemistry.[3][5][6]

Mechanisms of Electron Withdrawal

The potent electron-withdrawing nature of the nitro group in this compound stems from a combination of two primary electronic effects: the inductive effect and the resonance effect.[4][7]

2.1 Inductive Effect (–I)

The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework.[7] This inductive pull is transmitted throughout the ring, leading to a general decrease in electron density across the aromatic system.

Caption: Inductive electron withdrawal by the nitro group in this compound.

2.2 Resonance Effect (–R)

While the resonance effect of a nitro group is most pronounced when it is in the ortho or para position, it still exerts a significant deactivating influence from the meta position.[4] The nitro group can withdraw electron density from the aromatic π-system, as depicted in the resonance structures. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group itself.

Caption: Resonance delocalization showing electron withdrawal by the nitro group.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of the meta-nitro group can be quantified through its impact on acidity and by analyzing spectroscopic data.

3.1 Acidity of Related Compounds

A direct method to quantify the electron-withdrawing power of the nitro group is to compare the acidity (pKa) of 3-nitrobenzoic acid with that of unsubstituted benzoic acid. The nitro group stabilizes the conjugate base (benzoate) through induction and resonance, thereby increasing the acidity (lowering the pKa).[7] A similar, though less pronounced, effect is expected on the N-H protons of the amide group in this compound.

CompoundFunctional GrouppKaReference
Benzoic AcidCarboxylic Acid~4.20[7]
3-Nitrobenzoic AcidCarboxylic Acid~3.47[7]
This compoundAmide (N-H)14.86 (Predicted)[2]

3.2 Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electron-poor nature of the aromatic ring in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the electron-withdrawing effects of both the nitro and amide groups cause the aromatic protons to be deshielded, resulting in their resonance at a lower field (higher ppm values) compared to benzene (δ ~7.34 ppm).[7][8] The ¹³C NMR spectrum similarly shows downfield shifts for the aromatic carbons.[8]

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentReference
¹H NMR8.78 - 8.72m, Ar-H[8]
(in Methanol-d4)8.41m, Ar-H[8]
8.30 - 8.25m, Ar-H[8]
7.74t, Ar-H[8]
¹³C NMR165.8C=O[8]
(in d6-DMSO)147.8C-NO₂[8]
135.7Ar-C[8]
133.8Ar-C[8]
130.1Ar-C[8]
125.9Ar-C[8]
122.2Ar-C[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. The positions of the amide N-H and C=O stretches, as well as the prominent N-O stretches of the nitro group, are key identifiers.

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
N-H (Amide)3551, 3435Asymmetric & Symmetric Stretch[9]
C-H (Aromatic)3082Stretch[9]
C=O (Amide I)~1720Stretch[9]
N-H (Amide II)1589Bend[9]
N=O (Nitro)1548Asymmetric Stretch[9]

Impact on Chemical Reactivity

The strong electron-withdrawing character of the nitro group significantly modulates the chemical reactivity of both the aromatic ring and the amide functional group.[3]

  • Aromatic Ring Reactivity: The nitro group is a strong deactivating group for electrophilic aromatic substitution.[7][10] By reducing the electron density of the benzene ring, it slows down reactions with electrophiles. The combined directing effects of the meta-directing nitro group and the meta-directing amide group strongly favor substitution at the 5-position.

  • Amide Group Reactivity: The electron-withdrawing nitro group can influence the reactivity of the amide. For instance, it can affect the rate of hydrolysis, which can occur under acidic or basic conditions.[3][11] The withdrawal of electron density can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Reactivity_Impact cluster_ring Impact on Aromatic Ring cluster_amide Impact on Amide Group Nitro_Group Electron-Withdrawing Nitro Group (-I, -R) Ring_e_density Decreased Ring Electron Density Nitro_Group->Ring_e_density causes Carbonyl_C Increased Electrophilicity of Carbonyl Carbon Nitro_Group->Carbonyl_C causes Ring_Reactivity Deactivation towards Electrophilic Aromatic Substitution Ring_e_density->Ring_Reactivity Amide_Reactivity Altered Susceptibility to Nucleophilic Attack (e.g., Hydrolysis) Carbonyl_C->Amide_Reactivity

Caption: Logical flow of the nitro group's effect on molecular reactivity.

Experimental Protocols

5.1 Synthesis of this compound from m-Nitrobenzonitrile

This protocol describes a method for the synthesis of this compound via the hydrolysis of m-nitrobenzonitrile.[8]

  • Reaction Setup: In a reaction tube, sequentially add m-nitrobenzonitrile (2 mmol) and cesium hydroxide (B78521) monohydrate (CsOH·H₂O, 0.0336 g, 10 mol%).

  • Solvent Addition: Add 1.0 mL of aqueous ammonia (B1221849) as the solvent.

  • Reaction Conditions: Seal the reaction tube and heat the mixture to 100°C for 1 hour.

  • Monitoring: Monitor the reaction conversion rate using Gas Chromatography-Mass Spectrometry (GC-MS). A conversion rate above 99% is expected.[8]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Purify the crude product by column chromatography to obtain pure this compound. A separation yield of 75% has been reported for this method.[8]

Synthesis_Workflow Start m-Nitrobenzonitrile + CsOH·H₂O + Ammonia Water Reaction Heat at 100°C for 1 hr in sealed tube Start->Reaction 1. Monitoring Monitor by GC-MS Reaction->Monitoring 2. Cooling Cool to Room Temperature Monitoring->Cooling 3. (Reaction Complete) Purification Column Chromatography Cooling->Purification 4. Product Pure this compound Purification->Product 5.

References

The Nitrobenzamide Scaffold: A Journey from Chemical Curiosity to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History, Discovery, and Application of Nitrobenzamide Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide compounds, a class of molecules characterized by a benzene (B151609) ring substituted with both a nitro group and an amide moiety, have traversed a remarkable path in the annals of scientific research. Initially explored for their fundamental chemical properties, these compounds have emerged as a versatile and potent scaffold in medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing nitro group, in synergy with the structural features of the amide linkage, have enabled the development of a diverse array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the history, discovery, and core applications of nitrobenzamide compounds, with a focus on their evolution into targeted therapies for a range of diseases. We will delve into their synthesis, key biological activities, and the molecular pathways they modulate, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Historical Perspective: The Evolution of Nitrobenzamide Research

The journey of nitrobenzamide compounds began with their synthesis and characterization within the broader exploration of organic chemistry. Early research focused on the fundamental reactivity and physical properties of these molecules. A pivotal shift occurred as scientists began to uncover their diverse biological activities, leading to investigations into their potential as therapeutic agents. This exploration has unveiled a spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and anticancer properties.[1] The trajectory of nitrobenzamide research exemplifies a classic paradigm in drug discovery: the evolution of a simple chemical scaffold into a multifaceted class of compounds with significant therapeutic promise, targeting a range of biological pathways from microbial enzymes to critical human proteins involved in DNA repair.[1]

A significant milestone in the history of nitrobenzamides was the discovery of their ability to inhibit the enzyme Poly(ADP-ribose) polymerase (PARP), a key player in DNA repair. 3-Nitrobenzamide was one of the early, first-generation PARP inhibitors identified. While its potency was modest, this discovery laid the groundwork for the development of more potent and selective inhibitors, profoundly impacting the field of oncology.

More recently, nitrobenzamide derivatives have gained prominence as potent inhibitors of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. This has opened up new avenues for the development of novel anti-tuberculosis drugs.

Core Therapeutic Applications and Key Molecular Targets

The therapeutic potential of nitrobenzamide derivatives spans several key areas of research, primarily driven by their interaction with specific molecular targets crucial for disease pathogenesis.

Anticancer Activity: Targeting PARP for Synthetic Lethality

A substantial body of research has focused on the anticancer properties of nitrobenzamide derivatives, which primarily exert their effects through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are crucial for homologous recombination-mediated repair of double-strand breaks), the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks, which cannot be repaired in the absence of a functional homologous recombination pathway, ultimately leading to cell death through a mechanism known as "synthetic lethality".[2]

The following table summarizes the PARP inhibitory activity of selected nitrobenzamide derivatives.

Compound/DerivativeTargetIC50 (nM)Cell Line/Assay Condition
This compoundPARP-13300Cell-free
4-Iodo-3-nitrobenzamidePARP-11800Cell-free
Olaparib (Reference)PARP-15Cell-free
Talazoparib (Reference)PARP-11Cell-free
Pamiparib (Reference)PARP-10.83Biochemical assay
Rucaparib (Reference)PARP-1Ki of 1.4Cell-free assay
Niraparib (Reference)PARP-13.8Cell-free assay
AG14361 (Reference)PARP-1Ki of <5Cell-free assay

Note: Reference compounds are included for comparative purposes. Data for some compounds may be from assays with varying conditions.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation PAR_synthesis Poly(ADP-ribose) Synthesis BER Base Excision Repair (BER) DNA_repair DNA Repair & Cell Survival Nitrobenzamide Nitrobenzamide-based PARP Inhibitor PARP_trapping PARP Trapping on DNA Replication_fork_collapse Replication Fork Collapse DSB_formation Double-Strand Break (DSB) Formation Apoptosis Apoptosis in BRCA-deficient cells

Antimycobacterial Activity: Targeting DprE1 in Mycobacterium tuberculosis

Nitrobenzamide derivatives have emerged as a promising class of antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action involves the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[3] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-2-keto-ribose (DPX). This is a key step in the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor of arabinose for the biosynthesis of arabinan, a major component of the mycobacterial cell wall.[4] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death.[3] Nitroaromatic compounds, including nitrobenzamides, act as covalent inhibitors of DprE1. The nitro group is reduced by the FAD cofactor within the enzyme's active site, forming a reactive nitroso species that then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition.[4][5]

The following table summarizes the in vitro antimycobacterial activity of selected nitrobenzamide derivatives against M. tuberculosis H37Rv.

Compound/DerivativeMIC (µg/mL)
Dinitrobenzamide c20.031
Dinitrobenzamide d10.031
Dinitrobenzamide d20.031
N-benzyl 3,5-dinitrobenzamide (B1662146) A6< 0.016
N-benzyl 3,5-dinitrobenzamide A11< 0.016
N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide C1< 0.016
N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide C4< 0.016
Isoniazid (Reference)~0.031

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 oxidation DPX Decaprenylphosphoryl-D-2-keto-ribose (DPX) DprE1->DPX oxidation Nitroso_intermediate Reactive Nitroso Intermediate DprE1->Nitroso_intermediate reduces nitro group DprE2 DprE2 Enzyme DPX->DprE2 reduction DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA reduction Arabinan_synthesis Arabinan Biosynthesis DPA->Arabinan_synthesis Cell_wall Mycobacterial Cell Wall Integrity Arabinan_synthesis->Cell_wall Nitrobenzamide Nitrobenzamide Inhibitor Nitrobenzamide->DprE1 enters active site Covalent_adduct Covalent Adduct with DprE1 (Cys387) Nitroso_intermediate->Covalent_adduct forms covalent bond Covalent_adduct->DprE1 irreversibly inhibits

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nitrobenzamide compounds.

Synthesis of N-Substituted 3-Nitrobenzamides

This protocol describes a general method for the synthesis of N-substituted 3-nitrobenzamides from 3-nitrobenzoyl chloride and a primary or secondary amine.[1]

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-substituted this compound.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.[7]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Test compound (dissolved in DMSO)

  • 10x PARP Buffer

  • 10x PARP Assay Mixture

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • 2 M Sulfuric acid (stop solution)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in 1x PARP buffer.

  • Add 2.5 µL of the diluted test compound to the designated wells of the histone-coated plate. Add 2.5 µL of buffer for the positive control and blank wells.

  • Prepare a master mix containing 10x PARP buffer, 10x PARP assay mixture, and activated DNA in distilled water.

  • Add the master mix to all wells except the blank.

  • Initiate the reaction by adding diluted PARP-1 enzyme to the positive control and test compound wells. Add 1x PARP buffer to the blank wells.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with PBST.

  • Add the colorimetric HRP substrate to each well and incubate until sufficient color development.

  • Stop the reaction by adding 2 M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

In Vitro DprE1 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of a compound against purified Mtb DprE1 enzyme.[8]

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • DprE1 substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose - FPR)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red or Resazurin (B115843)

  • Assay buffer (e.g., 50 mM Glycylglycine, pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij-35)

  • Test compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the DprE1 enzyme, FAD, HRP, and Amplex Red in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Pre-incubate the reaction mixture with the test compound for 10 minutes at 30°C.

  • Initiate the reaction by adding the DprE1 substrate.

  • Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[9][10][11]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution (0.02% w/v)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the optical density to the desired cell concentration.

  • Inoculate each well with the bacterial suspension. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Logical Relationships and Workflows

The development of nitrobenzamide-based therapeutics follows a structured drug discovery workflow.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., PARP, DprE1) Hit_Identification Hit Identification (Screening, HTS) Target_Identification->Hit_Identification Lead_Generation Lead Generation (Nitrobenzamide Scaffold) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies, Toxicology) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Conclusion

The history of nitrobenzamide compounds is a testament to the power of medicinal chemistry in transforming simple organic molecules into targeted therapeutic agents. From their early beginnings as subjects of fundamental chemical inquiry, nitrobenzamides have evolved into a clinically significant scaffold, yielding potent inhibitors of key enzymes such as PARP and DprE1. The continued exploration of the nitrobenzamide pharmacophore, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapies for cancer, tuberculosis, and other challenging diseases. This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for future innovation and discovery.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzamide (CAS No: 645-09-0, Molecular Formula: C₇H₆N₂O₃) is a nitroaromatic compound utilized in academic and industrial research, primarily as a chemical intermediate and building block in organic synthesis.[1][2] Its dual functionality, incorporating both a nitro group and an amide group, confers unique reactivity that is valuable in the development of more complex molecules, including those with potential pharmaceutical applications.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, hazards, and handling information for this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3][4] The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3][5]

Signal Word: Warning [3][5]

GHS Hazard Pictograms:

  • Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Table 1: GHS Hazard and Precautionary Statements

Code Statement Classification
Hazard Statements
H302 Harmful if swallowed.[5][6] Acute toxicity, oral (Category 4)[3][4]
H315 Causes skin irritation.[5][6] Skin Corrosion/Irritation (Category 2)[3][4]
H319 Causes serious eye irritation.[5][6] Serious Eye Damage/Eye Irritation (Category 2)[3][4]
H335 May cause respiratory irritation.[5][6] Specific target organ toxicity (single exposure); Respiratory system (Category 3)[3][4]
Precautionary Statements (selected)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7] Prevention
P264 Wash face, hands and any exposed skin thoroughly after handling.[3] Prevention
P270 Do not eat, drink or smoke when using this product.[3] Prevention
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][8] Prevention
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] Response
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[8] Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] Response
P405 Store locked up.[7] Storage

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] | Disposal |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value
Appearance Yellow crystalline powder[9][10][11]
Molecular Formula C₇H₆N₂O₃[3][9]
Molecular Weight 166.13 g/mol [6][9]
Melting Point 140 - 144 °C / 284 - 291.2 °F[3][9]
Boiling Point ~590 to 599 °F at 760 mmHg (decomposes)[6]
Solubility Insoluble or very limited solubility in water.[6][10][11] More soluble in polar organic solvents like ethanol (B145695) or acetone.[11]
Vapor Pressure No information available[3]

| Density | ~1.419 g/cm³[11] |

Toxicological Information

The primary toxicological concerns are acute effects following exposure.[3][6] There is limited data available on chronic effects, carcinogenicity, or reproductive toxicity.[4][7]

Table 3: Summary of Toxicological Effects

Endpoint Result
Acute Oral Toxicity Harmful if swallowed.[3][6]
Acute Dermal Toxicity May be harmful in contact with skin.[6]
Skin Corrosion/Irritation Causes skin irritation.[3][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5][6]
Respiratory Sensitization May cause respiratory irritation.[5][6]
Germ Cell Mutagenicity No data available[7]
Carcinogenicity No data available[7]

| Reproductive Toxicity | No data available[7] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risk.

Safe Handling:

  • Ventilation: Handle in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][5]

  • Avoid Contact: Avoid contact with skin and eyes and inhalation of dust.[3][9]

  • Dust Formation: Prevent the formation of dust and aerosols during handling.[4][5]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[3][9]

Storage:

  • Container: Store in a tightly closed container.[3][5]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[3][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7][9][10]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9]

Safe_Handling_Workflow cluster_controls Hierarchy of Controls start_end start_end process process control control ppe ppe disposal disposal start Receipt of this compound storage Secure Storage (Cool, Dry, Well-Ventilated) start->storage handling Handling & Use storage->handling waste Waste Generation handling->waste eng_controls Engineering Controls (Fume Hood, Ventilation) end Final Disposal waste->end disposal_proc Hazardous Waste Procedures (Follow Regulations) waste->disposal_proc admin_controls Administrative Controls (SOPs, Training) eng_controls->admin_controls ppe_node Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe_node

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[3] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][9]

  • Personal Protective Equipment (PPE): A summary of recommended PPE is provided below.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield (conforming to EN166 or NIOSH standards).[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required.[4][9] Gloves must be inspected prior to use.[5]

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[9] If exposure limits are exceeded or dust is generated, a NIOSH-approved full-face respirator with a particulate filter is recommended.[5][6] |

First Aid and Emergency Procedures

Immediate and appropriate action is necessary in case of any exposure.

Table 5: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air.[5][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[5][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5][9]

| Ingestion | Do NOT induce vomiting.[5][9] Rinse mouth with water.[5][9] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[4][5] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or Halon extinguishers.[5][6] Water spray or alcohol-resistant foam may also be used.[7]

  • Specific Hazards: The compound is likely combustible.[5][10] Thermal decomposition can release irritating gases and toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4][7]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Avoid dust formation and contact with the substance.[5] Wear appropriate PPE, including chemical-impermeable gloves.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains, as it should not be released into the environment.[3][5]

  • Cleanup Methods: For small spills, carefully sweep up the solid material and place it in a suitable, sealed container for disposal.[9] Use spark-proof tools.[5] For large spills, contact emergency services.[9]

Emergency_Response event event action action decision decision sub_action sub_action exposure Exposure Event Occurs remove Remove from Exposure Source exposure->remove assess Assess Exposure Route remove->assess inhalation Inhalation assess->inhalation Inhalation skin Skin Contact assess->skin Skin eye Eye Contact assess->eye Eye ingestion Ingestion assess->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air breathing Breathing Difficult? fresh_air->breathing oxygen Give Oxygen / Artificial Respiration breathing->oxygen Yes medical1 Seek Immediate Medical Attention breathing->medical1 No oxygen->medical1 remove_clothing Remove Contaminated Clothing skin->remove_clothing wash_skin Wash with Soap & Water (15 min) remove_clothing->wash_skin irritation Irritation Persists? wash_skin->irritation medical2 Seek Medical Attention irritation->medical2 Yes rinse_eyes Rinse with Water (15 min) Remove Contacts if Possible eye->rinse_eyes medical3 Seek Immediate Medical Attention rinse_eyes->medical3 rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth vomit Do NOT Induce Vomiting rinse_mouth->vomit medical4 Seek Immediate Medical Attention vomit->medical4

Caption: Emergency response workflow for this compound exposure.

Stability and Reactivity

This compound is generally stable but can react under certain conditions.

Table 6: Stability and Reactivity Profile

Parameter Description
Reactivity As a nitrated amide, it can react with azo and diazo compounds to generate toxic gases.[5][6][10] Flammable gases can be formed upon reaction with strong reducing agents.[5][6][10]
Chemical Stability Stable under normal, recommended storage conditions.[3][4][10]
Conditions to Avoid Excess heat, and the formation of dust.[3][4]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents.[3][7][9][10]

| Hazardous Decomposition Products | Under fire conditions, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3][4][7] |

Disposal Considerations

Waste material must be handled as hazardous waste.

  • Product Disposal: Dispose of contents and container to an approved chemical destruction plant or via controlled incineration with flue gas scrubbing.[3][5] Disposal must be in accordance with all applicable local, state, and federal regulations.[9]

  • Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning.[5] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[5]

Experimental Protocols

The safety and toxicological data summarized in this guide are derived from standardized tests. While the specific experimental reports for this compound are proprietary to the manufacturers, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

  • Acute Oral Toxicity: Typically determined using methods like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method), where the substance is administered to fasted animals (historically rats) at sequential dose levels to identify a dose that causes mortality or evident toxicity.

  • Skin Irritation: Assessed using protocols such as OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Model). This method uses non-animal, reconstructed human tissue to predict the skin irritation potential of a chemical by measuring cell viability after exposure.

  • Eye Irritation: Often evaluated with in vitro methods like OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification for eye irritation or serious eye damage). This assesses the potential for a substance to cause eye damage by measuring its cytotoxic effect on a reconstructed cornea-like epithelium.

These modern, often in vitro, methods are increasingly used to reduce or replace traditional animal testing while providing reliable data for hazard classification.

Conclusion

This compound is a valuable research chemical that poses moderate health hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. Professionals can handle this compound safely by rigorously applying the hierarchy of controls: utilizing engineering controls like fume hoods, adhering to established safe handling and storage procedures, and consistently wearing the correct personal protective equipment. In the event of an exposure, the first aid measures outlined in this guide should be implemented immediately, followed by professional medical attention. Proper disposal as hazardous waste is mandatory to prevent environmental contamination.

References

Bioactivity of 3-Nitrobenzamide Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth review of the scientific literature concerning 3-nitrobenzamide derivatives and their demonstrated anticancer properties. The document summarizes the synthesis of these compounds, presents quantitative data on their biological activity against various cancer cell lines, provides detailed experimental protocols for their evaluation, and illustrates key mechanisms of action.

Quantitative Biological Activity

Research has identified several this compound derivatives with potent anti-tumor activity. The in vitro efficacy of these compounds is often quantified by the GI50 value, which represents the concentration required to inhibit cell growth by 50%. The Sulforhodamine B (SRB) assay is a common method used to determine these values.[1][2]

A summary of the growth inhibitory activity for a series of 4-substituted-3-nitrobenzamide derivatives against three human cancer cell lines is presented below. A lower GI50 value indicates higher potency.

Compound IDSubstitution at Amide NitrogenHCT-116 (Colon Carcinoma) GI50 µMMDA-MB-435 (Melanoma) GI50 µMHL-60 (Promyelocytic Leukemia) GI50 µMReference
- Phenylmethoxy at C41.904 - 2.1111.904 - 2.1111.904 - 2.111[1]
4a 4-fluorobenzyl2.1111.9042.056[3]
4g 3,4-difluorobenzyl>1001.0083.778[3]
4l 2-chlorobenzyl3.5862.8971.993[3]
4m 3-chlorobenzyl4.8763.5862.543[3]
4n 4-chlorobenzyl6.3213.1122.876[3]

Additionally, the parent compound, this compound, has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

CompoundTargetIC50 (nM)Assay TypeReference
This compoundPARP-13300Cell-free[4]

Mechanism of Action: PARP Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4][5] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP leads to a phenomenon known as synthetic lethality .[4][6]

When PARP is inhibited, SSBs accumulate. During DNA replication, these SSBs are converted into more lethal DSBs. In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis).[4]

PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

A secondary putative mechanism suggests that within the unique reductive environment of cancer cells, the nitro group of the benzamide (B126) derivative is reduced to a toxic nitroso intermediate, which then exerts cytotoxic effects.[1]

Experimental Protocols

The following sections detail common methodologies for the synthesis and biological evaluation of this compound derivatives.

The synthesis of these compounds can be achieved through a multi-step process, illustrated here for 3-Nitro-4-phenylmethoxybenzamide.[1]

  • Step 1: Benzylation of 4-hydroxy-3-nitrobenzaldehyde (B41313): 4-hydroxy-3-nitrobenzaldehyde is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF). The mixture is heated to facilitate a Williamson ether synthesis, yielding 4-benzyloxy-3-nitrobenzaldehyde (B1624214).[1]

  • Step 2: Oxidation to Carboxylic Acid: The aldehyde group of 4-benzyloxy-3-nitrobenzaldehyde is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (B83412) or Jones reagent. This step forms 4-benzyloxy-3-nitrobenzoic acid.[1]

  • Step 3: Amidation: The resulting carboxylic acid is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The activated intermediate is then reacted with ammonia (B1221849) (or an appropriate amine for other derivatives) to form the final amide product, 3-Nitro-4-phenylmethoxybenzamide.[1]

The SRB assay is a reliable method for determining cytotoxicity and cell proliferation based on the measurement of cellular protein content.[1][3]

  • Cell Plating: Seed human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) into 96-well plates at an appropriate density. Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a specified period, typically 48 to 72 hours.[1]

  • Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates multiple times with water to remove the TCA. Allow the plates to air dry completely. Add a solution of Sulforhodamine B (in acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry. Solubilize the protein-bound dye by adding a Tris base solution to each well.

  • Data Acquisition and Analysis: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of approximately 510 nm. The absorbance is proportional to the cell mass. Calculate the GI50 values from the dose-response curves generated from the absorbance data.[1]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Step 1: Starting Materials s2 Step 2: Chemical Reactions (e.g., Etherification, Oxidation) s1->s2 s3 Step 3: Amidation s2->s3 s4 Purification & Characterization (NMR, MS, Elemental Analysis) s3->s4 b2 SRB Assay: Compound Treatment s4->b2 Test Compound b1 Cell Line Culture (e.g., HCT-116, HL-60) b1->b2 b3 Incubation (48-72 hours) b2->b3 b4 Fixation, Staining, & Absorbance Reading b3->b4 d1 Dose-Response Curve Generation b4->d1 Raw Data d2 Calculation of GI50 Values d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

General workflow for synthesis and evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives have emerged as a promising class of anticancer agents. Their activity, particularly as PARP inhibitors, provides a clear rationale for their development in treating cancers with specific DNA repair deficiencies. The quantitative data indicate that substitutions on the benzamide core can significantly modulate potency, highlighting the potential for further optimization through medicinal chemistry. Future research should focus on elucidating detailed structure-activity relationships (SAR), exploring their efficacy in combination therapies, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.

References

The Role of 3-Nitrobenzamide in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzamide, a derivative of benzamide (B126), holds a significant position in the study of enzyme inhibition, primarily as a structural motif for the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical players in the cellular response to DNA damage, and their inhibition has emerged as a key therapeutic strategy in oncology. This technical guide provides an in-depth overview of the role of this compound and its analogs in enzyme inhibition studies, with a focus on its mechanism of action, quantitative inhibitory data of related compounds, detailed experimental protocols, and the visualization of relevant biological pathways. While this compound itself is a foundational molecule, much of the direct inhibitory data comes from its close analog, 3-aminobenzamide, which will be used as a primary reference point in this guide.

Core Concept: The Benzamide Pharmacophore in PARP Inhibition

The benzamide structure is a well-established pharmacophore that competitively inhibits the binding of the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to the catalytic domain of PARP enzymes. The amide group of the benzamide mimics the nicotinamide portion of NAD+, allowing it to occupy the active site and prevent the synthesis of poly(ADP-ribose) (PAR) chains. This disruption of PARP activity has profound consequences for cellular processes, particularly DNA repair.

Mechanism of Action: Inhibition of the PARP-Mediated DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon detection of a DNA break, PARP-1 binds to the damaged site and catalyzes the formation of long, branched PAR chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Benzamide-based inhibitors, by blocking the catalytic activity of PARP-1, prevent the formation of these PAR chains. As a result, the repair of SSBs is stalled. In normal cells with functional homologous recombination (HR) repair pathways for double-strand breaks (DSBs), this inhibition may be tolerated. However, in cancer cells with deficiencies in HR repair (e.g., those with BRCA1/2 mutations), the unrepaired SSBs are converted into toxic DSBs during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Quantitative Data on Benzamide-Based PARP Inhibitors

Direct and specific quantitative inhibitory data for this compound against PARP enzymes is not extensively available in peer-reviewed literature. However, its reduced form, 3-Aminobenzamide (3-AB), is a well-characterized PARP inhibitor and serves as a crucial reference compound. The inhibitory potency of various benzamide derivatives highlights the importance of this chemical scaffold.

CompoundTarget EnzymeIC50 / KiCell Line / ConditionCitation
3-Aminobenzamide PARPIC50 ≈ 50 nMCHO cells[1][2][3][4]
3-Aminobenzamide PARPIC50 ≈ 30 µMIn vitro[5]
3-Aminobenzamide PARPKi = 1.8 µMIn vitro

Note: The variability in reported IC50 values for 3-Aminobenzamide may be attributed to different experimental conditions and assay formats.

Experimental Protocols

The following is a representative protocol for an in vitro PARP-1 enzymatic assay to determine the inhibitory potential of compounds like this compound. This protocol is based on fluorescence-based detection of NAD+ consumption.[6][7][8]

In Vitro PARP-1 Inhibition Assay (Fluorescence-Based)

1. Principle:

This assay measures the activity of PARP-1 by quantifying the amount of its substrate, NAD+, that is consumed during the poly(ADP-ribosyl)ation of histone proteins. The remaining NAD+ is then converted into a fluorescent product. A decrease in fluorescence signal indicates higher PARP-1 activity, and the potency of an inhibitor is determined by its ability to prevent the consumption of NAD+, thus maintaining a higher fluorescence signal.[6][7][8]

2. Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • β-NAD+

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Developing Reagent (for converting NAD+ to a fluorescent product)

  • 96-well black microplate

  • Fluorescence plate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 mM, which is then serially diluted.

  • Reaction Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells with DMSO only as a negative control (100% enzyme activity) and a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control.

    • Add Histone H1 and activated DNA to all wells.

    • Add the PARP-1 enzyme to all wells except for the "no enzyme" control.

  • Initiation of Reaction: Start the enzymatic reaction by adding β-NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developing reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" control wells).

  • Normalize the data to the "no inhibitor" control (set to 100% activity).

  • Plot the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP-1 activity, by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of PARP-1 Inhibition

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (or analog) Inhibitor->PARP1 blocks active site

Caption: PARP-1 signaling pathway and its inhibition by a benzamide-based inhibitor.

Experimental Workflow for In Vitro PARP-1 Inhibition Assay

Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound setup_plate Set up 96-well Plate: Buffer, Inhibitor, Histones, DNA prep_compound->setup_plate add_enzyme Add PARP-1 Enzyme setup_plate->add_enzyme initiate_reaction Initiate Reaction with NAD+ add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate develop_signal Add Developing Reagent incubate->develop_signal read_fluorescence Measure Fluorescence develop_signal->read_fluorescence analyze_data Data Analysis: Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of a PARP-1 inhibitor.

Conclusion

This compound serves as a cornerstone for understanding and developing PARP inhibitors. While direct quantitative data on its inhibitory activity is sparse, the extensive research on its analog, 3-Aminobenzamide, underscores the significance of the benzamide scaffold in targeting the NAD+ binding site of PARP enzymes. The provided experimental protocols offer a robust framework for evaluating the inhibitory potential of this compound and its derivatives. The continued exploration of such compounds is vital for the advancement of targeted cancer therapies that exploit the principles of synthetic lethality, offering hope for patients with specific genetic vulnerabilities in their tumors.

References

Methodological & Application

Application Notes: Synthesis of 3-Nitrobenzamide from 3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzamide is a valuable organic intermediate used in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring both a nitro and an amide group, allows for diverse chemical transformations, such as the reduction of the nitro group to an amine, which can be further functionalized.[1] This document provides a detailed protocol for the synthesis of this compound from 3-nitrobenzoic acid. The described method is a reliable two-step process suitable for laboratory-scale synthesis.

Synthesis Overview

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A highly effective and common method involves the activation of the carboxylic acid, followed by reaction with an amine.[2] This protocol employs a two-step approach:

  • Activation of Carboxylic Acid: 3-nitrobenzoic acid is first converted to its more reactive acid chloride derivative, 3-nitrobenzoyl chloride. This is achieved by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] Thionyl chloride is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

  • Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with an ammonia (B1221849) source, typically aqueous or gaseous ammonia, via nucleophilic acyl substitution to yield the final product, this compound.[1][4]

Safety Precautions

  • Thionyl chloride (SOCl₂): This reagent is toxic, corrosive, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-Nitrobenzoic acid and this compound: Nitro compounds can be toxic. Avoid inhalation and skin contact.[5]

  • Ammonia (NH₃): Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.

  • The reaction involving thionyl chloride produces HCl and SO₂ gases. Ensure the reaction apparatus is equipped with a gas trap (e.g., a drying tube filled with calcium chloride followed by a bubbler with a sodium hydroxide (B78521) solution) to neutralize these acidic gases.

Data Presentation

The following table summarizes key data for the compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReported Yield
3-Nitrobenzoic AcidC₇H₅NO₄167.12140-142Light yellow solid-
This compoundC₇H₆N₂O₃166.13[6]140-143[7]Yellow powder[6][7]40-94%*

*Yields for benzamide (B126) synthesis using the thionyl chloride method can vary. A 40.5% yield was reported for a similar substituted nitrobenzamide[4], while solvent-free conditions for a different substituted benzamide achieved up to 94% yield[8].

Experimental Protocols

This protocol details the synthesis of this compound from 3-nitrobenzoic acid via a 3-nitrobenzoyl chloride intermediate.

Part 1: Synthesis of 3-Nitrobenzoyl Chloride

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser in a fume hood. Place a heating mantle under the flask. Attach a gas trap to the top of the condenser. Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.

  • Reaction:

    • Place 3-nitrobenzoic acid (e.g., 3.0 g, 18 mmol) into the dry round-bottom flask.[3]

    • Carefully add an excess of thionyl chloride (e.g., 25 mL) to the flask.[3]

    • Add a magnetic stir bar or boiling chips and begin stirring.

    • Heat the mixture to reflux and maintain for 2-6 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation of Intermediate:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure (rotary evaporation).[3] This step must be performed with caution in a fume hood.

    • The remaining residue is crude 3-nitrobenzoyl chloride, which appears as a yellow solid.[3] This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

  • Apparatus Setup: Prepare a beaker or flask containing a chilled, concentrated aqueous solution of ammonia in an ice bath. The reaction is exothermic and cooling is necessary to control it.

  • Reaction:

    • Dissolve the crude 3-nitrobenzoyl chloride from Part 1 in a suitable inert, dry solvent such as dichloromethane (B109758) or toluene.

    • Add the solution of 3-nitrobenzoyl chloride dropwise to the cold, vigorously stirred ammonia solution.[4] A precipitate of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any unreacted ammonia and ammonium (B1175870) chloride salts.

    • The crude product can be further purified by recrystallization. A suitable solvent system can be determined empirically, but aqueous ethanol (B145695) or water itself are common for similar compounds.[9]

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

    • Determine the final mass and calculate the percentage yield.

    • Characterize the product by measuring its melting point and comparing it to the literature value (140-143 °C).[7]

Diagrams

G cluster_reactants Reactants cluster_process Synthesis Workflow cluster_products Products & Analysis r1 3-Nitrobenzoic Acid p1 Step 1: Reflux (Acid Chloride Formation) r1->p1 r2 Thionyl Chloride r2->p1 r3 Ammonia Solution p3 Step 2: Amidation (Addition to NH₃) r3->p3 p2 Removal of Excess SOCl₂ (Vacuum Distillation) p1->p2 p2->p3 p4 Isolation (Vacuum Filtration) p3->p4 p5 Purification (Recrystallization) p4->p5 p6 Drying p5->p6 prod Pure this compound p6->prod analysis Characterization (Melting Point, Yield) prod->analysis

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Note: One-Pot Synthesis of 3-Nitrobenzamide from 3-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzamide is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines a detailed laboratory protocol for a one-pot synthesis of this compound directly from 3-nitrobenzaldehyde (B41214). The described methodology involves an in-situ formation of the aldoxime, followed by a palladium-catalyzed Beckmann rearrangement. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reproducible method for obtaining the target compound.

Reaction Scheme

The overall reaction transforms 3-nitrobenzaldehyde into this compound in a single pot through a two-step sequence involving an intermediate oxime, which is not isolated.

3-Nitrobenzaldehyde → 3-Nitrobenzaldoxime (B1599414) (in situ) → this compound

Data Presentation

The key quantitative data for the starting material and the final product are summarized below.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceReported Yield (%)
3-NitrobenzaldehydeC₇H₅NO₃151.12[1]58[1]--
This compoundC₇H₆N₂O₃166.13[2]~143 (288.9 °F)[2]Yellow Powder[2]57[3]

Spectroscopic Data for this compound:

  • ¹H-NMR (400MHz, Methanol-d4): δ 8.78-8.72 (m, 1H), 8.41 (m, J=8.2, 2.2, 1.0Hz, 1H), 8.30-8.25 (m, 1H), 7.74 (t, J=8.0Hz, 1H).[3]

  • ¹³C-NMR (125.4MHz, d6-DMSO): δ 165.8, 147.8, 135.7, 133.8, 130.1, 125.9, 122.2.[3]

  • Mass Spectrometry (EI) : m/z (%) 166 (M+, 67), 150 (100), 104 (33), 92 (17), 76 (54).[3]

Experimental Protocol

This protocol is based on a palladium-catalyzed one-pot synthesis method.[3][4]

Materials and Reagents:

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and hotplate with oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3-nitrobenzaldehyde (100 mg), hydroxylamine hydrochloride (56 mg), and cesium carbonate (259 mg).[3][4]

  • Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (1.5 mL) and water (0.5 mL) to the reaction vessel.[3][4]

  • Oxime Formation: Stir the mixture at 100°C for 7 hours.[3][4] This step facilitates the formation of the 3-nitrobenzaldoxime intermediate.

  • Catalyst Addition: After 7 hours, add palladium(II) acetate (8 mg) to the reaction mixture.[3][4]

  • Amide Formation: Continue stirring the reaction at 100°C for an additional 12 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[3]

    • Add water to the reaction flask to quench the reaction.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]

    • Collect the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[3]

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the one-pot synthesis of this compound.

References

Application Note: Synthesis of 3-Nitrobenzamide via Amidation of 3-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-nitrobenzamide through the amidation of 3-nitrobenzoyl chloride. This method offers a straightforward and efficient route to obtaining this compound, a valuable intermediate in organic synthesis and drug discovery. The protocol herein describes the reaction of 3-nitrobenzoyl chloride with aqueous ammonia (B1221849), yielding a high-purity product. This document includes a step-by-step experimental procedure, characterization data, and safety considerations.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of the nitro group makes it a versatile precursor for further functional group transformations, while the amide moiety is a common feature in biologically active molecules. The amidation of an acyl chloride is a fundamental and widely used transformation in organic chemistry, known for its high efficiency and reliability. This application note details a robust protocol for the preparation of this compound from 3-nitrobenzoyl chloride and aqueous ammonia.

Reaction Scheme

workflow start Start setup Set up reaction flask with 20% aqueous ammonia and cool to 15-20 °C start->setup dissolve Dissolve 3-nitrobenzoyl chloride in dichloromethane setup->dissolve add Dropwise addition of 3-nitrobenzoyl chloride solution dissolve->add react Stir for 4 hours at 15-20 °C add->react filter Isolate product by suction filtration react->filter wash Wash solid with deionized water filter->wash dry Dry the product under vacuum wash->dry end Obtain this compound dry->end

Application Notes: A Step-by-Step Guide to the Synthesis of N-Substituted 3-Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted 3-nitrobenzamide derivatives are a significant class of compounds in medicinal chemistry and drug development. The presence of the nitro group, a strong electron-withdrawing moiety, and the amide linkage provides a versatile scaffold for creating compounds with a wide range of biological activities, including potential antitumor and antimycobacterial properties.[1][2] This document provides detailed protocols for the synthesis of these derivatives, primarily focusing on the widely used two-step method involving the formation of an acid chloride followed by amidation.

The general synthetic pathway involves the conversion of 3-nitrobenzoic acid into the more reactive 3-nitrobenzoyl chloride, which subsequently undergoes a nucleophilic acyl substitution reaction with a primary or secondary amine to yield the desired N-substituted this compound.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride

This protocol details the conversion of 3-nitrobenzoic acid to its highly reactive acyl chloride derivative, 3-nitrobenzoyl chloride. This intermediate is crucial for the subsequent amidation step. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.[4]

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343) or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 3-nitrobenzoic acid (1 equivalent) in anhydrous toluene or DCM.

  • Under a fume hood, add a catalytic amount of DMF (1-2 drops) to the suspension.[5]

  • Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise to the flask at room temperature.[4] Caution: The reaction is exothermic and produces toxic gases (HCl and SO₂). Ensure proper ventilation and use a gas trap.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for toluene).

  • Maintain the reflux for 2-4 hours or until the reaction mixture becomes a clear solution and gas evolution ceases.[5] The progress can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 3-nitrobenzoyl chloride as a yellow to brown liquid or low-melting solid, which can often be used in the next step without further purification.[4][6]

Protocol 2: General Synthesis of N-Substituted 3-Nitrobenzamides

This protocol describes the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and a primary or secondary amine to form the target N-substituted this compound derivative.[3][7]

Materials:

  • 3-Nitrobenzoyl chloride (from Protocol 1)

  • A primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.1-1.5 equivalents)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography or appropriate solvent for recrystallization

Procedure:

  • Dissolve the chosen primary or secondary amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.[7]

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in a minimum amount of anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0°C.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-8 hours, monitoring its progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5][7] This removes excess amine, triethylamine hydrochloride salt, and any unreacted starting materials.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude N-substituted this compound derivative by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[7][8]

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).[1][9][10]

Data Presentation

The following table summarizes representative examples of N-substituted this compound derivatives synthesized using the protocols described above, highlighting the amine reactant and reported yields.

EntryAmine ReactantProduct NameSolventYield (%)Reference
1p-AnisidineN-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide*THF85%
2MethylamineN-methyl-3-nitrobenzamide--[3]
3AnilineN-phenyl-3-nitrobenzamide--[3]
4Various aminesN-substituted benzamide (B126) derivativesTHF-[1]
5Alkyl aminesN-alkyl nitrobenzamides--[2]

Note: This example uses a substituted 3-nitrobenzoyl chloride but follows the same fundamental procedure.

Visualized Workflow and Pathways

The synthesis of N-substituted this compound derivatives can be visualized as a two-stage process. The following diagram illustrates the general experimental workflow.

Synthesis_Workflow Start 3-Nitrobenzoic Acid Intermediate 3-Nitrobenzoyl Chloride (Reactive Intermediate) Start->Intermediate Step 1: Acyl Chloride Formation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product N-Substituted This compound Intermediate->Product Step 2: Amidation Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., TEA) Base->Product Purification Workup & Purification Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the two-step synthesis of N-substituted 3-nitrobenzamides.

References

Experimental protocol for nitration of benzamide to yield 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-nitrobenzamide via the electrophilic nitration of benzamide (B126). The procedure outlined below is intended for laboratory-scale preparation and is supported by quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. The introduction of a nitro group onto the benzamide scaffold is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The amide group is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. Careful control of the reaction conditions, particularly temperature, is crucial to ensure selective nitration and minimize the formation of byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of benzamide.

ParameterValue
Reactants
Benzamide1.0 g
Concentrated Sulfuric Acid6 mL
Concentrated Nitric Acid44 drops (approx. 2.2 mL)
Reaction Conditions
Reaction Temperature0-5 °C (ice bath)
Nitric Acid Addition Time20 minutes
Post-addition Stirring Time10 minutes
Product Information
Theoretical Yield1.36 g
Melting Point (Crude)141-144 °C[1]
Melting Point (Recrystallized)140-143 °C[1]

Experimental Protocol

Materials:

  • Benzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • pH paper

Equipment:

  • 50 mL Erlenmeyer flask

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Ice bath

  • Hirsch funnel and filter flask

  • Glass stirring rod

  • Beaker (50 mL)

Procedure:

  • Recrystallization (Optional): For further purification, the crude this compound can be recrystallized from 95% ethanol (B145695) to yield yellow crystals.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Benzamide in conc. H₂SO₄ start->dissolve cool1 Cool to 0-5°C (Ice Bath) dissolve->cool1 add_hno3 Add conc. HNO₃ dropwise (20 min) cool1->add_hno3 react Stir in Ice Bath (10 min) add_hno3->react precipitate Pour onto Crushed Ice react->precipitate stir Stir Rapidly precipitate->stir cool2 Cool in Ice Bath (5-10 min) stir->cool2 filter Filter (Hirsch Funnel) cool2->filter wash Wash with Cold Water (until neutral pH) filter->wash dry Air Dry Product wash->dry end End: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Green Chemistry in Action: Advanced Protocols for the Synthesis of 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step towards more sustainable pharmaceutical and chemical manufacturing, this report details cutting-edge, green chemistry approaches for the synthesis of 3-Nitrobenzamide, a key intermediate in drug development. These application notes and protocols are designed for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide to environmentally benign synthesis methodologies.

The following sections outline detailed experimental protocols for various green synthetic routes to this compound, including microwave-assisted, solvent-free mechanochemical, and ultrasound-assisted methods. Each protocol is accompanied by quantitative data to allow for easy comparison of efficiency and environmental impact.

Microwave-Assisted Synthesis from 3-Nitrobenzoic Acid and Urea (B33335)

Microwave-assisted organic synthesis represents a significant advancement in green chemistry, offering rapid reaction times and enhanced energy efficiency compared to conventional heating methods.[1] This protocol details the synthesis of this compound from 3-nitrobenzoic acid and urea, utilizing microwave irradiation to accelerate the reaction.

Experimental Protocol:

A mixture of 3-nitrobenzoic acid (1 mmol), urea (1.5 mmol), and boric acid (0.4 mmol) is triturated in a mortar and pestle for 2-5 minutes.[2] The resulting powder is transferred to a 10 mL microwave reactor vial. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a constant power of 300 W and a temperature of 160-180°C for 20-25 minutes.[2] After the reaction is complete, the vial is cooled to room temperature. The crude product is then purified by washing with distilled water to remove any remaining boric acid and unreacted urea, followed by drying.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry offers a powerful solvent-free approach to chemical synthesis, relying on mechanical force to initiate and sustain chemical reactions.[2] This method eliminates the need for potentially hazardous solvents, reducing waste and environmental impact.

Experimental Protocol:

In a 10 mL stainless steel milling jar containing a single stainless steel ball (10 mm diameter), 3-nitrobenzoic acid (1 mmol) and ammonium (B1175870) carbonate (1.5 mmol) are added. The jar is sealed and placed in a ball mill. The mixture is milled at a frequency of 30 Hz for 90 minutes. After milling, the solid product is collected from the jar. Purification can be achieved by washing the crude product with water to remove any unreacted ammonium carbonate, followed by drying.

Ultrasound-Assisted Synthesis from 3-Nitrobenzonitrile (B78329)

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The cavitation effect induced by ultrasound can lead to enhanced reaction rates and yields under milder conditions.[3] This protocol outlines the synthesis of this compound via the hydrolysis of 3-nitrobenzonitrile.

Experimental Protocol:

To a solution of 3-nitrobenzonitrile (1 mmol) in wet tert-butyl alcohol (4 mL), potassium tert-butoxide (2 mmol) is added.[3] The reaction mixture is irradiated with an ultrasonic probe at room temperature for 60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into water (10 mL) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the this compound product.

Quantitative Data Summary

The following table summarizes the quantitative data for the described green synthesis methods, allowing for a direct comparison of their efficiency.

MethodStarting MaterialReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Microwave-Assisted 3-Nitrobenzoic AcidUreaBoric AcidNone20-25 min160-18078-80[2]
Mechanochemical 3-Nitrobenzoic AcidAmmonium CarbonateNoneNone90 minAmbient-
Ultrasound-Assisted 3-NitrobenzonitrilePotassium tert-butoxideNoneWet tert-butanol60 minAmbient~80[3]
Conventional Method 1 m-NitrobenzaldehydeHydroxylamine hydrochloride, Cesium carbonatePalladium acetateDMSO/Water19 hours10057[4]
Conventional Method 2 m-NitrobenzonitrileCsOH·H₂ONoneAmmonia water1 hour10075[4]

Note: The yield for the mechanochemical synthesis is not explicitly provided in the referenced literature for this specific reaction and would require experimental determination.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the microwave-assisted and mechanochemical synthesis methods.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Triturate 3-Nitrobenzoic Acid, Urea, and Boric Acid B Transfer to Microwave Vial A->B C Microwave Irradiation (300W, 160-180°C, 20-25 min) B->C D Cool to Room Temperature C->D E Wash with Distilled Water D->E F Dry Product E->F

Microwave-Assisted Synthesis Workflow

Mechanochemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Add 3-Nitrobenzoic Acid and Ammonium Carbonate to Milling Jar B Ball Mill (30 Hz, 90 min) A->B C Collect Solid Product B->C D Wash with Water C->D E Dry Product D->E

References

Application Notes and Protocols for the Preparation of 4-Substituted-3-Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for preparing 4-substituted-3-nitrobenzamide derivatives, which are pivotal scaffolds in medicinal chemistry. The protocols detailed herein are applicable for the synthesis of intermediates for various therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

Introduction

4-Substituted-3-nitrobenzamide derivatives are a class of organic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The strategic placement of the nitro group ortho to a variable substituent at the 4-position makes this scaffold a versatile platform for synthesizing a library of compounds for structure-activity relationship (SAR) studies. This document outlines key synthetic methodologies, including amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and quantitative data.

Synthetic Strategies

The preparation of 4-substituted-3-nitrobenzamide derivatives can be broadly categorized into three main approaches:

  • Amide Formation from a 4-Substituted-3-nitrobenzoic Acid Precursor: This is a direct and common method where the carboxylic acid is activated and subsequently reacted with an amine or ammonia.

  • Nucleophilic Aromatic Substitution (SNAr) on a 4-Halo-3-nitrobenzamide: This strategy is effective for introducing a variety of nucleophiles at the 4-position, activated by the electron-withdrawing nitro group.[6][7]

  • Palladium-Catalyzed Cross-Coupling of a 4-Halo-3-nitrobenzamide: The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the synthesis of 4-aryl and 4-vinyl derivatives.[8][9][10]

The general workflow for these synthetic approaches is illustrated below.

G cluster_0 Synthetic Workflow Start Starting Material (e.g., 4-Halo-3-nitrobenzoic acid) Amidation Amide Formation Start->Amidation SNAr Nucleophilic Aromatic Substitution (SNAr) Amidation->SNAr Suzuki Suzuki-Miyaura Coupling Amidation->Suzuki Product 4-Substituted-3-nitrobenzamide Derivatives SNAr->Product Suzuki->Product G cluster_1 PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Inhibitor 4-Substituted-3-nitrobenzamide -derived PARP Inhibitor Inhibitor->Inhibition Inhibition->PARP_Activation Apoptosis Cell Death (Apoptosis) in BRCA-deficient cells Inhibition->Apoptosis

References

Application Notes and Protocols for 3-Nitrobenzamide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzamide is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel antimicrobial agents.[1] As a nitroaromatic compound, the electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and reactivity.[1] This scaffold and its derivatives have demonstrated promising activity against a range of pathogens, including bacteria and mycobacteria.[1][2] This document provides an overview of the application of this compound in antimicrobial research, summarizes key activity data, and offers detailed protocols for synthesis and evaluation.

Mechanism of Action

The antimicrobial activity of this compound derivatives is often attributed to their ability to inhibit essential bacterial enzymes. A prominent target for nitroaromatic compounds, including derivatives of this compound, is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3] DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development.[2] Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell death.

Additionally, some antimicrobial agents function by inhibiting nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical pathway for cellular metabolism and energy production.[4][5] While direct inhibition by this compound is still under investigation, this remains a plausible mechanism given the structural motifs.

cluster_0 Bacterial Cell Compound This compound Derivative DprE1 DprE1 Enzyme Compound->DprE1 Inhibition Pathway Arabinogalactan Synthesis DprE1->Pathway CellWall Mycobacterial Cell Wall Integrity Pathway->CellWall Death Bacterial Cell Death CellWall->Death Disruption

Caption: Proposed mechanism of action for this compound derivatives against mycobacteria.

Data Presentation: Antimicrobial and Cytotoxic Activity

Quantitative data from various studies are summarized below to facilitate comparison of the antimicrobial potency and cytotoxic effects of different this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives
Compound Class/NameTarget OrganismMIC (µg/mL)Reference
N-benzyl 3,5-dinitrobenzamides (A6, A11)M. tuberculosis H37Rv & Drug-Resistant Isolates< 0.016[2]
N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides (C1, C4)M. tuberculosis H37Rv & Drug-Resistant Isolates< 0.016[2]
N,N-diethyl-3-nitrobenzamideVarious Bacterial Strains10 - 50[1]
N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4b)S. aureus, B. subtilis, E. coli, K. pneumoniaeModerate to High Activity (Zone of Inhibition)[6]
N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4e)S. aureus, B. subtilis, E. coli, K. pneumoniaeModerate to High Activity (Zone of Inhibition)[6]
N-(4-Nitrophenyl)benzamide Derivative (5a)B. subtilis6.25[7]
N-(4-Nitrophenyl)benzamide Derivative (5a)E. coli3.12[7]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Cytotoxicity of Nitrobenzamide Derivatives
Compound Class/NameCell LineIC50/LC50 Value (µM)Reference
N-Alkyl-3,5-dinitrobenzamidesHuman MacrophagesLC50: >32 µg/mL[8]
N-Alkyl-3-nitro-5-trifluoromethylbenzamidesHuman MacrophagesLC50: >32 µg/mL[8]
Benzamide Derivative 5A549 (Lung Carcinoma)10.67 ± 1.53[8]
Benzamide Derivative 5C6 (Glioma)4.33 ± 1.04[8]
Benzamide Derivative 2A549 (Lung Carcinoma)24.0 ± 3.46[8]
Benzamide Derivative 2C6 (Glioma)23.33 ± 2.08[8]

IC50: Half-maximal inhibitory concentration. LC50: Lethal concentration, 50%. Lower values indicate higher cytotoxicity.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

cluster_0 General Synthesis Workflow start 3-Nitrobenzoic Acid or 3-Nitrobenzoyl Chloride step1 Activation (if needed) (e.g., with Thionyl Chloride) start->step1 amine Primary/Secondary Amine step2 Nucleophilic Acyl Substitution (Amide Bond Formation) amine->step2 step1->step2 step3 Work-up & Purification (e.g., Extraction, Chromatography) step2->step3 end N-Substituted This compound Derivative step3->end

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a common method for synthesizing N-substituted 3-nitrobenzamides via the reaction of 3-nitrobenzoyl chloride with a desired amine.[1][7]

Materials:

  • 3-nitrobenzoic acid or 3-nitrobenzoyl chloride

  • Thionyl chloride (if starting from carboxylic acid)

  • Substituted primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent

  • Triethylamine (B128534) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation (if starting with 3-nitrobenzoic acid): In a round-bottom flask, suspend 3-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the solution becomes clear. Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step.[7]

  • Amide Coupling: Dissolve the 3-nitrobenzoyl chloride (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled 3-nitrobenzoyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted this compound derivative.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]

cluster_1 Antimicrobial Screening Workflow prep Prepare Stock Solution of Test Compound in DMSO serial Perform 2-fold Serial Dilutions in 96-well plate with broth prep->serial inoculate Inoculate wells with standardized bacterial suspension serial->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results visually or with plate reader (OD600) incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic for positive control (e.g., Benzylpenicillin, Isoniazid)[6]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a range of compound concentrations.

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

    • Set up a separate plate or rows for the positive control antibiotic.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against a mammalian cell line, such as human lung carcinoma (A549), using the MTT assay.[8]

Materials:

  • Human cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Perform a cell count and dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.[8]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the test wells (vehicle control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the MTT stock solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

References

Application Notes and Protocols: Synthesis of 3-Nitrobenzonitrile from 3-Nitrobenzamide using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This document provides a detailed protocol for the dehydration of 3-nitrobenzamide to 3-nitrobenzonitrile (B78329) using thionyl chloride (SOCl₂). Thionyl chloride serves as an effective dehydrating agent, facilitating this conversion under controlled conditions. The resulting nitrile is a versatile precursor for various functional groups, including amines and carboxylic acids, making it a valuable building block in drug development. It is important to note that the reaction of a primary amide like this compound with thionyl chloride yields a nitrile, not an acid chloride.

Reaction Principle

The reaction proceeds via the dehydration of the primary amide functional group of this compound by thionyl chloride. The mechanism involves the initial attack of the amide oxygen on the sulfur atom of thionyl chloride, followed by a series of elimination steps that result in the formation of the nitrile, sulfur dioxide (SO₂), and hydrochloric acid (HCl) as byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-nitrobenzonitrile from this compound using thionyl chloride, based on a general protocol for benzamide (B126) dehydration.[1][2]

ParameterValueNotes
Reactants
This compound1.0 molStarting material
Thionyl Chloride1.1 molDehydrating agent (slight excess)[1]
Reaction Conditions
Temperature60-65 °CMaintained throughout the addition and reaction period[2]
Reaction Time1 hourAfter complete addition of thionyl chloride[2]
Work-up & Purification
Purification MethodDistillation under reduced pressureTo remove unreacted thionyl chloride and purify the product[1]
Expected Yield
YieldUp to 95%Based on analogous reactions with benzamide[1]

Experimental Protocol

This protocol is adapted from a general procedure for the dehydration of benzamides.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place this compound (1.0 mol).

  • Heating: Gently heat the flask using a heating mantle to 60-65 °C to melt the this compound.

  • Addition of Thionyl Chloride: Once the this compound is molten and the temperature is stable at 60-65 °C, add thionyl chloride (1.1 mol) dropwise from the dropping funnel over a period of approximately one hour.[2] The reaction will evolve sulfur dioxide and hydrogen chloride gas, so the procedure must be performed in a well-ventilated fume hood.

  • Reaction: After the addition of thionyl chloride is complete, maintain the reaction mixture at 60-65 °C with continuous stirring for an additional hour to ensure the reaction goes to completion.[2]

  • Work-up:

    • After the reaction period, remove the heating mantle and allow the mixture to cool to room temperature.

    • Set up the apparatus for distillation under reduced pressure.

    • Carefully distill off the excess unreacted thionyl chloride.

    • The remaining crude 3-nitrobenzonitrile can be further purified by vacuum distillation.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves toxic gases (SO₂ and HCl). Ensure adequate ventilation.

  • All glassware must be thoroughly dried before use as thionyl chloride reacts violently with water.

Visualizations

Reaction Scheme:

reaction_scheme Reaction of this compound with Thionyl Chloride Reactant1 This compound Plus1 + Reactant2 Thionyl Chloride (SOCl₂) Arrow Product1 3-Nitrobenzonitrile Plus2 + Product2 Sulfur Dioxide (SO₂) Plus3 + Product3 Hydrochloric Acid (HCl) G start Start reactants 1. Add this compound to a dry round-bottom flask. start->reactants heating 2. Heat to 60-65 °C. reactants->heating add_socl2 3. Add Thionyl Chloride dropwise over 1 hour. heating->add_socl2 react 4. Stir at 60-65 °C for 1 hour. add_socl2->react cool 5. Cool to room temperature. react->cool distill 6. Remove excess Thionyl Chloride via vacuum distillation. cool->distill product 7. Purify 3-Nitrobenzonitrile by vacuum distillation. distill->product

References

Application Notes: The Role of 3-Nitrobenzamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrobenzamide is a versatile organic compound that has attracted significant attention in medicinal chemistry.[1] Its structure, featuring a benzamide (B126) core with a nitro group, serves as a crucial scaffold for developing therapeutic agents.[2] The primary significance of this compound and its derivatives lies in their ability to inhibit the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP-1.[1][3] PARP enzymes are central to the DNA damage response (DDR), and their inhibition has emerged as a promising strategy in oncology.[4][5] These application notes provide a comprehensive overview of this compound's role in research, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins to resolve the damage.[7]

This compound and its structural analogs act as competitive inhibitors by binding to the NAD+ pocket of PARP, preventing the synthesis of PAR chains.[3] This inhibition stalls the repair of SSBs. In normal cells, these stalled SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death, is known as "synthetic lethality" and is a cornerstone of PARP inhibitor therapy.[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient / HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis PAR Synthesis & Recruitment of Repair Proteins PARP1_Activation->PAR_Synthesis SSB_Repair SSB Repair PAR_Synthesis->SSB_Repair Cell_Survival1 Cell Survival SSB_Repair->Cell_Survival1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP1_Activation2 PARP1 Activation DNA_SSB2->PARP1_Activation2 Replication_Fork_Collapse Replication Fork Collapse PARP1_Activation2->Replication_Fork_Collapse Unrepaired SSB Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_Activation2 Inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Failed_Repair Failed DSB Repair (HR Deficient) DSB->Failed_Repair Cell_Death Apoptosis / Cell Death Failed_Repair->Cell_Death SAR_Workflow cluster_assays Biological Evaluation Start Start: This compound Scaffold Synthesis Chemical Synthesis: Create Library of N-Substituted and Ring-Substituted Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzymatic_Assay In Vitro PARP Enzymatic Assay (IC₅₀ Determination) Purification->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays: - PAR Activity - Cell Viability (GI₅₀) - PARP Trapping Enzymatic_Assay->Cell_Based_Assay Analysis Data Analysis: Structure-Activity Relationship (SAR) Cell_Based_Assay->Analysis Analysis->Synthesis Design New Derivatives Lead_Opt Lead Optimization Analysis->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: Improving 3-Nitrobenzamide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Nitrobenzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a compound with limited solubility in water.[1][2][3][4] Its solubility is reported to be less than 0.1 mg/mL at 18°C (64°F).[2] The solubility is known to be dependent on temperature and the pH of the solution.[1]

Q2: Why is this compound poorly soluble in water?

A2: The poor aqueous solubility of this compound can be attributed to its molecular structure. While the amide and nitro groups are polar and capable of hydrogen bonding, the benzene (B151609) ring is nonpolar (hydrophobic). This combination of polar and nonpolar characteristics makes it challenging for water molecules to effectively solvate the entire molecule.

Q3: How does temperature affect the solubility of this compound?

Q4: Can adjusting the pH of the solution improve the solubility of this compound?

A4: Yes, adjusting the pH can influence the solubility of this compound.[1] The amide group is very weakly basic.[3] Under highly acidic or basic conditions, the molecule can ionize, which generally leads to an increase in aqueous solubility. However, the stability of the compound at extreme pH values should be considered.

Q5: What are the recommended organic co-solvents to improve the solubility of this compound?

A5: Polar organic solvents are generally effective in dissolving this compound.[1] Common co-solvents that can be used in combination with water to enhance its solubility include ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][4]

Q6: What is cyclodextrin (B1172386) complexation and can it be used for this compound?

A6: Cyclodextrin complexation is a technique where a poorly soluble "guest" molecule (in this case, this compound) is encapsulated within the hydrophobic cavity of a "host" cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water. This method is a promising approach for improving the aqueous solubility of aromatic compounds like this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and low toxicity.[5][6]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in water at room temperature.
  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the solution while stirring. The solubility of this compound is expected to increase with temperature.[1]

    • Use a Co-solvent: Add a small percentage of a water-miscible organic solvent like ethanol or DMSO to the aqueous solution.[7] Start with a low concentration (e.g., 5-10% v/v) and gradually increase it until the solid dissolves.

    • Adjust pH: If compatible with your experimental conditions, try adjusting the pH of the solution. Increasing the pH by adding a dilute base (e.g., 0.1 M NaOH) may increase solubility.[8] Conversely, decreasing the pH with a dilute acid might also have an effect.[1]

Issue 2: Precipitation occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer.
  • Possible Cause: The final concentration of the organic solvent in the aqueous buffer is not high enough to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your experimental system to the organic solvent.

    • Use a Different Co-solvent: Some co-solvents are more effective than others. Consider screening different solvents like ethanol, acetone, or PEG 400.[9]

    • Employ Cyclodextrin Complexation: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) and add the concentrated this compound stock solution to it. The cyclodextrin may help to keep the compound in solution.

Issue 3: The solubility of this compound is still insufficient for my experiment even after trying basic troubleshooting.
  • Possible Cause: The required concentration is significantly higher than what can be achieved with simple methods.

  • Troubleshooting Steps:

    • Systematic Co-solvent Study: Perform a systematic study to determine the optimal ratio of co-solvent to water for maximizing solubility.

    • pH-Solubility Profile: Determine the pH at which the solubility of this compound is maximal.

    • Cyclodextrin Complexation: Prepare a solid inclusion complex of this compound with a cyclodextrin like HP-β-CD before dissolving it in the aqueous medium.[6]

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound at Different Temperatures

Temperature (°C)Estimated Solubility (g/L)
20~ 0.1
25~ 0.15
30~ 0.22
40~ 0.45
50~ 0.85

Note: These are estimated values based on the general trend of increasing solubility with temperature for organic compounds and should be experimentally verified.[1]

Table 2: Effect of Ethanol as a Co-solvent on the Estimated Aqueous Solubility of this compound at 25°C

Ethanol Concentration (% v/v)Estimated Solubility (g/L)
0~ 0.15
10~ 1.2
20~ 5.8
30~ 15.2
40~ 30.5
50~ 55.0

Note: These are estimated values and should be experimentally confirmed. The actual solubility will depend on the specific conditions.

Table 3: Effect of pH on the Estimated Aqueous Solubility of this compound at 25°C

pHEstimated Solubility (g/L)
2~ 0.5
4~ 0.2
6~ 0.15
8~ 0.3
10~ 1.0
12~ 5.0

Note: These are hypothetical values to illustrate the expected trend. The amide group is very weakly basic, and significant changes in solubility may only be observed at extreme pH values.[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in an aqueous solution at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the aqueous solution (e.g., deionized water, buffer) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to aqueous solution B Equilibrate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify using HPLC-UV or UV-Vis E->F

Diagram 1: Workflow for determining the aqueous solubility of this compound.
Protocol 2: Improving Solubility using a Co-solvent (Ethanol-Water)

Objective: To enhance the solubility of this compound in an aqueous solution using ethanol as a co-solvent.

Methodology:

  • Prepare Co-solvent Mixtures:

    • Prepare a series of ethanol-water mixtures with varying volume percentages of ethanol (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine Solubility in Co-solvent Mixtures:

    • For each co-solvent mixture, follow the procedure outlined in Protocol 1 to determine the equilibrium solubility of this compound.

  • Data Analysis:

    • Plot the solubility of this compound as a function of the ethanol concentration to identify the optimal co-solvent ratio for your needs.

G A Prepare Ethanol-Water Mixtures (10%, 20%, 30%...) B Determine Solubility in each mixture (Protocol 1) A->B C Plot Solubility vs. % Ethanol B->C D Identify Optimal Co-solvent Ratio C->D

Diagram 2: Logical workflow for co-solvent solubility enhancement.
Protocol 3: Improving Solubility using pH Adjustment

Objective: To investigate the effect of pH on the aqueous solubility of this compound.

Methodology:

  • Prepare Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10, 12).

  • Determine Solubility at Different pH:

    • For each buffer, follow the procedure outlined in Protocol 1 to determine the equilibrium solubility of this compound.

  • Data Analysis:

    • Plot the solubility of this compound as a function of pH to create a pH-solubility profile.

G start Start prep_buffers Prepare Buffers of Varying pH start->prep_buffers determine_sol Determine Solubility at each pH (Protocol 1) prep_buffers->determine_sol plot_data Plot Solubility vs. pH determine_sol->plot_data end End plot_data->end

Diagram 3: Process for determining the pH-solubility profile.
Protocol 4: Improving Solubility by Cyclodextrin Complexation

Objective: To prepare a this compound/Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to enhance aqueous solubility.

Methodology:

  • Preparation of the Inclusion Complex (Freeze-Drying Method):

    • Dissolve a known amount of HP-β-CD in deionized water.

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.[10]

  • Solubility Determination of the Complex:

    • Determine the solubility of the prepared inclusion complex powder in the desired aqueous medium by following Protocol 1 .

G cluster_solution Solution Preparation cluster_complexation Complexation cluster_isolation Isolation A Dissolve HP-β-CD in Water C Add this compound solution to HP-β-CD solution A->C B Dissolve this compound in Ethanol B->C D Stir for 24-48 hours C->D E Freeze the solution D->E F Lyophilize to obtain solid complex E->F

Diagram 4: Experimental workflow for preparing a cyclodextrin inclusion complex.
Protocol 5: Analytical Quantification of this compound by HPLC-UV

Objective: To provide a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in aqueous samples.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (a preliminary scan should be performed, but a wavelength around 260 nm is a reasonable starting point).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample solutions (from solubility experiments) and record the peak areas.

  • Quantification: Determine the concentration of this compound in the samples using the calibration curve.

Note: This is a general method and should be validated for your specific application to ensure accuracy, precision, linearity, and sensitivity.

Safety Information

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12][13] It may also cause respiratory irritation.[14] Always handle this chemical in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid creating dust.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

References

Technical Support Center: Synthesis of 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitrobenzamide. Our aim is to help you increase yields, improve purity, and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Nitration of Benzamide (B126): This is a widely used method involving the electrophilic aromatic nitration of benzamide with a mixture of concentrated nitric acid and sulfuric acid. The amide group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[1][2]

  • From 3-Nitrobenzoyl Chloride: This two-step process involves first converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with ammonia (B1221849) to form this compound.

  • From m-Nitrobenzonitrile: This method involves the hydrolysis of m-nitrobenzonitrile to yield this compound.[1]

  • From Methyl 3-Nitrobenzoate: This process involves the amination of methyl 3-nitrobenzoate with anhydrous ammonia in a suitable solvent like methanol. This method has been reported to produce high yields and purity.[1]

Q2: What is the typical yield for the direct nitration of benzamide?

A2: The reported yields for the direct nitration of benzamide to this compound are typically in the range of 60-70%.[1] However, the yield is highly dependent on the reaction conditions, particularly temperature control.

Q3: What are the main byproducts in the direct nitration of benzamide?

A3: The primary byproducts are the ortho (2-nitrobenzamide) and para (4-nitrobenzamide) isomers.[1] The formation of these isomers is due to the competing directing effects of the amide group. Over-nitration, leading to dinitrobenzamide derivatives, can also occur under harsh reaction conditions such as elevated temperatures.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the nitration reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (benzamide), you can observe the consumption of the reactant and the formation of the product. The reaction is considered complete when the benzamide spot is no longer visible.

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is consistently low. What are the common causes and solutions?

A5: Low yields in the synthesis of this compound can stem from several factors. The following table summarizes the most common issues and their corresponding solutions.

Possible Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.Monitor the reaction using TLC until the starting material is fully consumed.[4] Consider extending the reaction time if necessary.
Suboptimal Temperature The nitration of benzamide is highly exothermic. Poor temperature control can lead to side reactions and reduced yield.Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath.[1][2] Add the nitrating agent slowly to prevent temperature spikes.[5]
Incorrect Acid Ratio The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.Use a pre-mixed and cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. A common ratio is 1:1 (v/v).[5]
Poor Quality of Reagents Impurities in benzamide or the acids can lead to unwanted side reactions and lower the yield.Use pure, dry benzamide. Ensure the nitric and sulfuric acids are of high concentration and purity.[4]
Loss During Work-up/Purification Significant product loss can occur during the quenching, filtration, and purification steps.When quenching, pour the reaction mixture slowly over a large amount of crushed ice to ensure complete precipitation.[1] During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution thoroughly to maximize crystal formation.[3]
Impurity Issues

Q6: How can I minimize the formation of ortho and para isomers?

A6: While it is difficult to completely eliminate the formation of ortho and para isomers in the direct nitration of benzamide, their formation can be minimized by strict temperature control. Maintaining the reaction temperature at 0-5°C favors the formation of the meta isomer.[1][2]

Q7: I have isolated my product, but it is contaminated with other isomers. How can I purify it?

A7: The most common methods for purifying this compound from its isomers are:

  • Fractional Crystallization: This technique exploits the differences in solubility between the isomers. A suitable solvent system, such as aqueous ethanol, can be used to selectively crystallize the desired meta isomer.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the nitrobenzamide isomers.[1]

Q8: My final product has a yellowish or brownish tint. What is the cause and how can I remove the color?

A8: A discolored product often indicates the presence of colored impurities, which could be nitrophenolic compounds or other aromatic byproducts.[3] These can often be removed by recrystallization. In some cases, treating the solution with activated charcoal during recrystallization can help adsorb the colored impurities.[3]

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Routes

Synthesis Route Starting Material Key Reagents Reported Yield Reference
Direct NitrationBenzamideConc. HNO₃, Conc. H₂SO₄60-70%[1]
From Acid Chloride3-Nitrobenzoyl chlorideAqueous NH₃40.5% - 48.8%[1]
Ester AminationMethyl 3-nitrobenzoateAnhydrous NH₃, Methanol95%[1]

Experimental Protocols

Protocol 1: Direct Nitration of Benzamide

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring. Ensure the temperature is maintained below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 24.2 g of benzamide in 50 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the benzamide solution over a period of about one hour. Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for one hour.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Fractional Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

  • Drying: Dry the purified crystals to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) nitration Nitration (0-10°C) prep_nitrating_mix->nitration dissolve_benzamide Dissolve Benzamide in H2SO4 dissolve_benzamide->nitration quench Quench on Ice nitration->quench isolate_crude Isolate Crude Product (Filtration) quench->isolate_crude recrystallize Recrystallize from Aqueous Ethanol isolate_crude->recrystallize isolate_pure Isolate Pure Product (Filtration) recrystallize->isolate_pure dry Dry Product isolate_pure->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_causes Possible Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes temp_control Poor Temperature Control? start->temp_control Yes reagent_quality Poor Reagent Quality? start->reagent_quality Yes workup_loss Loss during Work-up? start->workup_loss Yes solution_tlc Monitor with TLC, Extend Reaction Time incomplete_reaction->solution_tlc solution_temp Maintain 0-5°C, Slow Addition temp_control->solution_temp solution_reagents Use Pure Reagents reagent_quality->solution_reagents solution_workup Optimize Quenching & Recrystallization workup_loss->solution_workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Nitrobenzamide by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.

  • Insufficient Solvent: Gradually add more hot solvent in small portions to the flask, allowing the solution to return to a boil after each addition, until the solid dissolves.

  • Incorrect Solvent Choice: this compound is a polar molecule and dissolves best in polar solvents.[1] If the solid remains insoluble even after adding a significant amount of hot solvent, you may need to select a more polar solvent. Ethanol (B145695), methanol, and acetone (B3395972) are generally suitable choices.[1] A solvent mixture, such as ethanol-water, can also be effective.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is usually due to the solution not being supersaturated. This can happen if too much solvent was used.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

    • Cooling: If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the solubility of the this compound.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an insoluble liquid phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the compound is significantly impure.

  • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent to ensure complete dissolution at the boiling point.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help promote the gradual formation of crystals instead of oil.

  • Change Solvent: If oiling out persists, consider using a solvent with a lower boiling point.

Q4: The recrystallized this compound is still colored (yellowish). How can I obtain a colorless product?

A4: The yellow color indicates the presence of impurities.

  • Activated Charcoal: After dissolving the crude this compound in the hot solvent, and before hot filtration, allow the solution to cool slightly and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal. Be cautious not to use an excessive amount of charcoal as it can also adsorb the desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Q5: The recovery yield of pure this compound is very low. What are the possible reasons?

A5: A low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

Data Presentation

Solubility of this compound
CompoundSolventTemperature (°C)Solubility
This compound Water~18< 0.1 g/L
Ethanol-More soluble than in water, solubility increases with heat.
Acetone-More soluble than in water, solubility increases with heat.
p-Nitrobenzamide (for reference) *Water100.25 g/L
Water10016.0 g/L
Ethanol2510.9 g/L
Ethanol78215.0 g/L

Disclaimer: The solubility data for p-Nitrobenzamide is provided as a reference due to the lack of comprehensive quantitative data for this compound. Experimental determination of the ideal solvent and solvent volumes is recommended.

Experimental Protocols

Recrystallization of Crude this compound from an Ethanol-Water Solvent System

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (two, appropriate size)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker or flask, heat the 95% ethanol on the hotplate.

    • Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring and gentle heating.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the mass of the crude solid).

    • Reheat the solution to a gentle boil for a few minutes while stirring.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a short-stemmed funnel containing fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the filtrate to boiling.

    • Add hot water dropwise to the boiling ethanol solution until the solution becomes slightly and persistently cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • For final drying, transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a drying oven at a temperature well below the melting point of this compound (m.p. 140-143 °C).

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration_decision Insoluble Impurities or Color? dissolve->hot_filtration_decision add_charcoal Add Activated Charcoal and Reheat hot_filtration_decision->add_charcoal Yes crystallize Cool Slowly to Induce Crystallization hot_filtration_decision->crystallize No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->crystallize collect Collect Crystals by Vacuum Filtration crystallize->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Column chromatography protocol for isolating 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolating 3-Nitrobenzamide

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the isolation of this compound using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Experimental Protocol: Column Chromatography of this compound

This section details the standard methodology for the purification of this compound using silica (B1680970) gel column chromatography.

Materials and Equipment
  • Crude this compound sample

  • Silica Gel (60 Å, 230-400 mesh)[1][2]

  • Hexane (non-polar solvent)

  • Ethyl Acetate (B1210297) (polar solvent)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Mobile Phase Selection via TLC

The selection of an appropriate mobile phase (eluent) is critical for good separation. This is determined by running preliminary TLC plates.

  • Prepare Test Solutions : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot TLC Plates : Spot the crude mixture onto several TLC plates.

  • Develop Plates : Run the plates in solvent chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize : View the developed plates under UV light to see the separated spots.

  • Select Optimal System : The ideal mobile phase is one that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] A lower Rf value indicates stronger binding to the silica, while a higher Rf suggests weaker binding.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase suitable for separating moderately polar compounds like this compound.[1][2]
Mobile Phase (Eluent) Hexane:Ethyl Acetate mixtureAllows for fine-tuning of polarity to achieve optimal separation. Start with a less polar mixture and increase polarity if needed.[1]
Optimal Rf on TLC 0.2 - 0.4This range typically ensures the compound does not elute too quickly or remain on the column indefinitely, allowing for good separation from impurities.[1]
Column Preparation (Wet Packing)
  • Column Setup : Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3] Add a thin layer of sand on top of the plug.

  • Prepare Slurry : In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1) to form a slurry.[1][3]

  • Pack Column : Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.[3] Gently tap the column to dislodge any air bubbles.

  • Equilibrate : Once packed, add a protective layer of sand on top of the silica bed and run the mobile phase through the column until the bed is stable and equilibrated.[4] Never let the solvent level drop below the top of the silica gel.

Sample Loading
  • Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[1][4] Carefully add this solution to the top of the column using a pipette.[4]

  • Dry Loading (for samples with poor solubility) : Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approx. 10-20 times the mass of the sample).[4] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][4] Carefully add this powder to the top of the prepared column.[1][4]

Elution and Fraction Collection
  • Begin Elution : Carefully add the mobile phase to the column. Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).[3]

  • Monitor Fractions : Spot each collected fraction on a TLC plate to monitor the elution of the compounds.[1][3]

  • Gradient Elution (Optional) : If the compounds are not eluting, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to help move more polar compounds down the column.[1]

Product Isolation
  • Identify Pure Fractions : Using the TLC results, identify the fractions that contain the pure this compound.

  • Combine and Evaporate : Combine the pure fractions into a round-bottom flask.[2]

  • Remove Solvent : Remove the solvent using a rotary evaporator to yield the purified this compound.[1][2]

  • Assess Purity : Check the purity of the final product using TLC, HPLC, or by measuring its melting point (Literature value: 140-143 °C).[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Mobile Phase (TLC) Aim for Rf 0.2-0.4 B Prepare Silica Gel Slurry A->B C Pack Column B->C D Equilibrate Column C->D E Dissolve Crude Sample (Wet or Dry Loading) D->E F Load Sample onto Column E->F G Elute with Mobile Phase F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Obtain Pure this compound K->L

Experimental workflow for isolating this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Q: Why is the separation between my product and impurities so poor?

A: Poor separation can result from several factors:

  • Inappropriate Mobile Phase: The polarity of your eluent may be too high or too low.

    • Solution: Re-optimize the mobile phase using TLC. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4, with good separation from impurity spots.[1]

  • Column Overloading: Too much sample was loaded relative to the amount of silica gel.

    • Solution: The crude material load should be between 1-5% of the mass of the silica gel.[1] Reduce the sample amount for the given column size or use a larger column.

  • Poor Column Packing: The presence of cracks, channels, or air bubbles in the silica bed will lead to uneven solvent flow and band broadening.

    • Solution: Ensure the column is packed carefully using a uniform slurry. Never allow the silica bed to run dry, as this will cause it to crack.[5]

Q: My compound is not eluting from the column. What should I do?

A: This typically means the mobile phase is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of the mobile phase.[1] For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). This is known as gradient elution.[1][6]

Q: My compound eluted immediately in the first few fractions. Why?

A: This indicates the mobile phase is too polar, causing your compound to have very little interaction with the silica gel.

  • Solution: Use a less polar mobile phase.[5] This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane). Always check the first fraction collected, as your compound may have come off in the solvent front.[5]

Q: My crude sample will not dissolve in the mobile phase. How can I load it onto the column?

A: This is a common issue, especially on a larger scale.

  • Solution 1 (Minimal Strong Solvent): Dissolve the sample in the absolute minimum volume of a more polar solvent (like dichloromethane or acetone) and load it carefully.[4] Use this method with caution, as the strong solvent can negatively affect separation at the top of the column.

  • Solution 2 (Dry Loading): This is the preferred method. Dissolve your compound in a suitable solvent, add silica gel, and evaporate the solvent to get a dry, silica-adsorbed sample powder. This powder can then be added directly to the top of the column.[1][4][6]

Q: I suspect my compound is decomposing on the silica gel. How can I confirm and prevent this?

A: Silica gel is acidic and can cause decomposition of sensitive compounds.[5]

  • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, it may be unstable.[5] To purify, you can either use a different stationary phase like alumina (B75360) or deactivate the silica by pre-washing the column with a solvent system containing 1-3% triethylamine.[5][6]

G P1 Poor Separation C1 Wrong Mobile Phase Polarity P1->C1 C2 Column Overloaded P1->C2 C3 Poor Packing P1->C3 P2 Compound Not Eluting C4 Eluent Not Polar Enough P2->C4 P3 Compound Elutes Too Fast C5 Eluent Too Polar P3->C5 P4 Sample Insoluble in Eluent S6 Use Dry Loading Technique P4->S6 S1 Optimize Eluent via TLC (Rf 0.2-0.4) C1->S1 S2 Reduce Sample Load (1-5% of Silica Mass) C2->S2 S3 Repack Column Carefully C3->S3 S4 Increase Eluent Polarity (Gradient Elution) C4->S4 S5 Decrease Eluent Polarity C5->S5

Troubleshooting logic for common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 3-nitrobenzoic acid), side products like positional isomers (where the nitro group is in a different position), and over-nitrated products such as dinitro-substituted benzamides.[1][7]

Q2: How much crude material should I load onto the column? A2: A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel used for packing the column.[1] Exceeding this can lead to poor separation.

Q3: Can I reuse my chromatography column? A3: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed to remove all residual material from the previous run. However, for obtaining a high-purity final product, a freshly packed column is always the best practice.

Q4: What is the difference between isocratic and gradient elution? A4: Isocratic elution involves using a single, constant composition mobile phase throughout the entire separation. Gradient elution involves gradually changing the composition of the mobile phase during the separation, typically by increasing its polarity.[6] A gradient is often used for complex mixtures containing compounds with a wide range of polarities.

Q5: How do I know which fractions to combine? A5: You must analyze the collected fractions using Thin-Layer Chromatography (TLC).[1][3] Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots (e.g., under a UV lamp). Combine only the fractions that show a single spot corresponding to the Rf value of your pure product.

References

Managing temperature and pH for 3-Nitrobenzamide solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the solubility of 3-Nitrobenzamide, with a specific focus on the influence of temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a yellow crystalline powder.[1][2] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695), acetone, and DMSO.[1] The general principle of "like dissolves like" is a useful guideline; the polar amide and nitro groups enhance its solubility in polar solvents.[1]

Q2: What is the quantitative aqueous solubility of this compound?

A2: The aqueous solubility of this compound is reported to be less than 0.1 mg/mL at 17.8°C (64°F).[2][3] This classifies it as very slightly soluble to insoluble in water.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, including this compound, solubility in aqueous and other solvents tends to increase with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat, which shifts the equilibrium towards more dissolution at higher temperatures.

Q4: How does solution pH affect the solubility of this compound?

A4: The pH of a solution can influence the solubility of ionizable compounds.[1][4] this compound contains an amide group, which is a very weak base. The predicted pKa for the protonated amide is approximately 14.86.[2][5] Because this pKa is very high, the compound will be predominantly in its neutral, un-ionized form across the entire practical aqueous pH range (pH 1-12). Therefore, pH adjustments are not expected to significantly increase its aqueous solubility.[6]

Q5: What are the key physicochemical properties of this compound?

A5: Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₃[1][7]
Molecular Weight 166.13 g/mol [5][7]
Appearance Yellow crystalline powder or crystals[1][2]
Melting Point 140-143 °C[5]
Water Solubility < 0.1 mg/mL at 17.8 °C (64 °F)[2][3]
pKa (Predicted) 14.86 ± 0.50[2][5]
Common Solvents Soluble in polar organic solvents (Ethanol, Acetone, DMSO)[1]

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Given its low aqueous solubility, direct dissolution in buffer is challenging. Consider the following steps, which are outlined in the troubleshooting workflow below:

  • Use a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[8][9]

  • Dilute into Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer.[10] Be aware that the final concentration of the organic solvent should be compatible with your experimental system. A final DMSO concentration of 1% or less is common.[11]

  • Gentle Heating: Gently warming the solution can help increase both the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break apart solid particles and accelerate dissolution.

G start Start: Dissolution Issue check_solvent Is the solvent purely aqueous? start->check_solvent use_cosolvent Action: 1. Dissolve compound in minimal DMSO/Ethanol to make a stock. 2. Add stock to aqueous buffer while stirring. check_solvent->use_cosolvent Yes use_energy Action: - Gently heat the solution. - Use sonication to aid dissolution. check_solvent->use_energy No (Co-solvent already used) check_precipitation Did the compound precipitate after adding stock? use_cosolvent->check_precipitation success Success: Compound Dissolved check_precipitation->success No troubleshoot_precipitation Action: - Lower the final concentration. - Increase co-solvent percentage (if possible). - Consider thermodynamic solubility limits. check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->success still_insoluble Is it still insoluble? use_energy->still_insoluble still_insoluble->success No end_failure Limit Reached: Compound may be insoluble at this concentration. still_insoluble->end_failure Yes

Caption: A troubleshooting workflow for dissolving this compound.

Q2: My compound dissolved in DMSO but precipitated when I diluted it into my aqueous buffer. Why?

A2: This is a common issue related to kinetic versus thermodynamic solubility. When you dilute a concentrated DMSO stock into a buffer, you can temporarily create a supersaturated solution. However, this state is often unstable, and the compound will precipitate out as it equilibrates to its lower thermodynamic solubility limit in the final aqueous/co-solvent mixture.[8] To prevent this, try using a lower final concentration or a slightly higher percentage of co-solvent if your experiment permits.

Q3: Why is pH adjustment not an effective strategy for solubilizing this compound?

A3: A compound's solubility significantly increases with pH changes only if the pH can be adjusted to a level that ionizes a substantial fraction of the molecules. This compound's amide group is an extremely weak base (pKa ≈ 14.86). As shown in the diagram below, in typical aqueous solutions (pH 1-12), the compound exists almost entirely in its neutral (un-ionized) form. Since ionization does not occur, altering the pH within this range will not meaningfully improve its solubility.

G cluster_0 Typical Aqueous pH Range neutral_form Neutral Form Dominant (R-CONH₂) pka_point pKa ≈ 14.86 neutral_form->pka_point  Requires extremely  high acidity (pH < 0)  for protonation ph_range pH 1  <---------------->  pH 12 ionized_form Ionized Form (R-CONH₃⁺)

Caption: Relationship between pH, pKa, and ionization of this compound.

Experimental Protocols

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the widely used shake-flask method to determine the thermodynamic (equilibrium) solubility of this compound.[12][13][14]

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. This is critical to ensure a saturated solution is achieved. A common starting point is to add 5-10 mg of compound to 1 mL of the solvent.[13]

  • Equilibration: Tightly seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[8][14]

  • Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. To remove all undissolved solids, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): For complete removal of fine particulates, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter.[10]

  • Analysis: Prepare a standard curve of this compound in a suitable solvent. Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[14] The measured concentration represents the equilibrium solubility.

G start Start: Prepare Sample add_excess 1. Add excess solid this compound to solvent in a sealed vial. start->add_excess shake 2. Equilibrate on shaker (24-72h) at constant temperature. add_excess->shake centrifuge 3. Centrifuge at high speed to pellet undissolved solid. shake->centrifuge collect 4. Carefully collect the clear supernatant. centrifuge->collect filter 5. Filter supernatant (0.22 µm syringe filter). collect->filter analyze 6. Quantify concentration using HPLC or LC-MS. filter->analyze end Result: Equilibrium Solubility analyze->end

Caption: Experimental workflow for the Shake-Flask solubility method.

References

Avoiding isomeric impurities in 3-Nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrobenzamide. Our focus is to address challenges related to the formation of isomeric impurities and to provide actionable guidance for achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which is preferred for avoiding isomeric impurities?

A1: There are two main synthetic approaches for this compound:

  • Direct Nitration of Benzamide (B126): This method involves the electrophilic aromatic substitution of benzamide using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While direct, this route is prone to the formation of isomeric impurities.

  • Amidation of 3-Nitrobenzoic Acid: This is often the preferred route for ensuring high purity. It involves converting 3-nitrobenzoic acid into an activated derivative (like an acyl chloride) followed by reaction with ammonia (B1221849), or direct condensation with ammonia using a coupling agent.[1] This method avoids the issue of isomeric substitution on the aromatic ring during nitration.

Q2: What are the common isomeric impurities in the direct nitration synthesis of this compound?

A2: The primary isomeric impurities are 2-Nitrobenzamide (ortho-isomer) and 4-Nitrobenzamide (B147303) (para-isomer). The amide group (-CONH₂) is an ortho, para-directing group in electrophilic aromatic substitution.[2] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Q3: How can I minimize the formation of ortho and para isomers during the direct nitration of benzamide?

A3: Controlling the reaction conditions is crucial for influencing the isomer ratio. Key factors include:

  • Temperature: Lowering the reaction temperature generally favors the para isomer over the ortho isomer due to steric hindrance.

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity.

  • Reaction Time: Prolonged reaction times or excessive temperatures can lead to the formation of dinitrated byproducts.

Q4: What are the recommended analytical methods for detecting and quantifying isomeric impurities in my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for separating and quantifying the 2-, 3-, and 4-nitrobenzamide isomers. Developing a robust chromatographic method is essential for accurate purity assessment.

Troubleshooting Guides

Issue 1: Presence of Significant Amounts of 2-Nitrobenzamide and 4-Nitrobenzamide Impurities

Possible Cause: The amide group in benzamide directs the incoming nitro group to the ortho and para positions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to potentially increase the para- to ortho-isomer ratio.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the benzamide solution to maintain better temperature control and minimize localized overheating.

  • Alternative Synthetic Route: To completely avoid isomeric impurities from the nitration step, synthesize this compound from 3-nitrobenzoic acid. This can be achieved by first converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, which is then reacted with ammonia.[1]

Issue 2: Difficulty in Separating this compound from its Isomers

Possible Cause: The isomers of nitrobenzamide have similar polarities and physical properties, making separation challenging.

Solutions:

  • Fractional Recrystallization: This technique can be effective if there are sufficient differences in the solubility of the isomers in a particular solvent. Experiment with different solvent systems to find one that selectively crystallizes the desired this compound.

  • Column Chromatography: This is a more robust method for separating compounds with similar polarities.

    • Stationary Phase: A standard silica (B1680970) gel column is a good starting point.

    • Mobile Phase: A solvent system with a gradient of polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) can be optimized to achieve separation. Careful optimization of the solvent system is key.

Data Presentation

The following table summarizes the physical properties of the nitrobenzamide isomers, which can aid in their separation and identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-NitrobenzamideC₇H₆N₂O₃166.13174-178317
This compoundC₇H₆N₂O₃166.13140-143-
4-NitrobenzamideC₇H₆N₂O₃166.13198-201-

Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of 3-Nitrobenzoic Acid (Recommended for High Purity)
  • Activation of 3-Nitrobenzoic Acid:

    • In a round-bottom flask, suspend 3-nitrobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to collect the solid precipitate.

    • Wash the solid with cold water and then a small amount of cold solvent to remove impurities.

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain the pure product.

Protocol 2: Analytical HPLC Method for Isomer Separation (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 240 nm).[3]

  • Column Temperature: 30-40 °C.

Note: This is a general guideline. Method development and optimization will be required for baseline separation of all three isomers.

Visualizations

Synthesis_Pathways cluster_0 Direct Nitration Route (Isomeric Impurities) cluster_1 High Purity Route benzamide Benzamide nitration Nitration (HNO3, H2SO4) benzamide->nitration isomers Mixture of: 2-Nitrobenzamide This compound 4-Nitrobenzamide nitration->isomers nitrobenzoic_acid 3-Nitrobenzoic Acid activation Activation (e.g., SOCl2) nitrobenzoic_acid->activation amidation Amidation (NH3) activation->amidation product This compound amidation->product Troubleshooting_Workflow start Start: Impure This compound Sample check_impurities Identify Impurities (HPLC, GC) start->check_impurities isomeric_impurities Isomeric Impurities Present? check_impurities->isomeric_impurities other_impurities Other Impurities (e.g., starting material) isomeric_impurities->other_impurities No optimize_reaction Optimize Reaction: - Lower Temperature - Slow Reagent Addition isomeric_impurities->optimize_reaction Yes purify_product Purification: - Recrystallization - Column Chromatography other_impurities->purify_product change_route Switch to High Purity Route (from 3-Nitrobenzoic Acid) optimize_reaction->change_route optimize_reaction->purify_product pure_product Pure this compound purify_product->pure_product

References

Troubleshooting low conversion rates in m-nitrobenzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the hydrolysis of m-nitrobenzonitrile to m-nitrobenzoic acid or m-nitrobenzamide.

Troubleshooting Guide

Low conversion rates in m-nitrobenzonitrile hydrolysis can stem from several factors, including reaction conditions, reagent quality, and the inherent reactivity of the starting material. This guide provides a structured approach to identifying and resolving common issues.

Question: My m-nitrobenzonitrile hydrolysis is resulting in a low yield of m-nitrobenzoic acid. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion rates are a common challenge. Here are several factors to investigate, ranging from reaction conditions to potential side reactions:

1. Inadequate Reaction Conditions:

The hydrolysis of nitriles is sensitive to temperature, reaction time, and the concentration of the acid or base catalyst.[1][2]

  • Temperature: If the reaction temperature is too low, the rate of hydrolysis will be very slow. Conversely, excessively high temperatures can lead to the formation of colored byproducts and degradation of the desired product.[3][4] For acidic hydrolysis with sulfuric acid, the concentration of the acid significantly impacts the optimal temperature.

  • Reaction Time: The hydrolysis of the intermediate amide to the carboxylic acid can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress via techniques like TLC or HPLC is recommended.

  • Catalyst Concentration: In acidic hydrolysis, the concentration of the acid is critical. For benzonitriles, the reaction mechanism can change depending on the sulfuric acid concentration.[5] In highly concentrated sulfuric acid (e.g., 18.2 M), the electron-withdrawing nitro group of m-nitrobenzonitrile can accelerate the rate-determining step.[5] In alkaline hydrolysis, using a dilute sodium hydroxide (B78521) solution may lead to unsatisfactory results.[4]

2. Formation of a Stable Intermediate (m-Nitrobenzamide):

Nitrile hydrolysis proceeds through an amide intermediate.[2] Under certain conditions, this amide can be the main product.

  • Mild Conditions: Basic hydrolysis under mild conditions (lower temperatures) may favor the formation of the amide over the carboxylate.[1] If your goal is the carboxylic acid, more vigorous conditions (higher temperature, longer reaction time) are necessary to hydrolyze the amide.[1]

  • Catalyst Choice: Some catalysts are designed for the selective hydration of nitriles to amides. For instance, manganese dioxide can be used for the mild and selective conversion of nitriles to amides.[6]

3. Poor Solubility of m-Nitrobenzonitrile:

m-Nitrobenzonitrile is a solid with limited solubility in aqueous solutions. If the starting material does not dissolve sufficiently, the reaction will be slow and incomplete.

  • Co-solvents: Consider the use of a co-solvent to improve the solubility of the starting material. However, the choice of co-solvent should be made carefully to avoid unwanted side reactions.

  • Agitation: Ensure vigorous stirring to maximize the surface area of the solid reactant in contact with the aqueous phase.

4. Side Reactions and Degradation:

The nitro group can be susceptible to reduction, and the aromatic ring can undergo other reactions under harsh conditions.

  • Prolonged boiling in alkaline solutions can lead to the formation of colored products.[4]

  • Strongly acidic and high-temperature conditions might lead to sulfonation or other side reactions on the aromatic ring.

5. Reagent Quality:

The purity of the starting material and the quality of the reagents are crucial.

  • m-Nitrobenzonitrile Purity: Ensure the starting material is of high purity. Impurities could interfere with the reaction.

  • Acid/Base Quality: Use fresh, high-purity acids or bases. The concentration of the acid or base solution should be accurately known.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for acidic hydrolysis of m-nitrobenzonitrile?

A1: Acidic hydrolysis is commonly performed by heating the nitrile under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid.[2] However, for benzonitriles, the concentration of sulfuric acid plays a significant role. Studies have shown that the rate of hydrolysis of m-substituted benzonitriles is influenced by the concentration of sulfuric acid, with different mechanisms predominating at different concentrations.[5] A common starting point is heating with aqueous sulfuric acid.

Q2: What are the typical conditions for alkaline hydrolysis of m-nitrobenzonitrile?

A2: Alkaline hydrolysis involves heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide.[2] This initially forms the sodium salt of the carboxylic acid (sodium m-nitrobenzoate) and ammonia (B1221849) gas.[2] To obtain the free m-nitrobenzoic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) after the hydrolysis is complete.[2] Using a sufficiently concentrated sodium hydroxide solution is recommended for good results.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the hydrolysis can be monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting material (m-nitrobenzonitrile) and a standard of the product (m-nitrobenzoic acid). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative measure of the conversion of the starting material to the product.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile.

Q4: I am isolating m-nitrobenzamide instead of m-nitrobenzoic acid. What should I do?

A4: The formation of the amide is the first step in nitrile hydrolysis.[2] To proceed to the carboxylic acid, you need to employ more forceful reaction conditions. This can include:

  • Increasing the reaction temperature.

  • Prolonging the reaction time.

  • Using a higher concentration of the acid or base catalyst.

Alternatively, you can isolate the m-nitrobenzamide and then subject it to a separate hydrolysis step under more vigorous conditions to obtain m-nitrobenzoic acid.

Q5: Are there alternative methods to synthesize m-nitrobenzoic acid?

A5: Yes, a common and often higher-yielding method is to first synthesize methyl m-nitrobenzoate by nitrating methyl benzoate. The resulting ester is then hydrolyzed to m-nitrobenzoic acid.[4][7][8] This indirect route can be advantageous as the separation of isomers after nitration can be easier, and the hydrolysis of the ester is often cleaner than the hydrolysis of the nitrile.[4]

Data Presentation

Table 1: Comparison of General Hydrolysis Conditions

ConditionAcidic HydrolysisAlkaline Hydrolysis
Reagent Dilute HCl or H₂SO₄Aqueous NaOH or KOH
Initial Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + Ammonia
Final Product Carboxylic AcidCarboxylic Acid (after acidification)
Key Consideration Acid concentration can affect mechanism[5]Vigorous conditions may be needed for full hydrolysis[1]

Experimental Protocols

Protocol 1: General Procedure for Alkaline Hydrolysis of m-Nitrobenzonitrile

  • Setup: In a round-bottomed flask equipped with a reflux condenser, place m-nitrobenzonitrile and a 10-20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from several hours to overnight. Monitor the reaction progress by TLC or HPLC. The disappearance of the oily nitrile layer can also be an indicator of reaction completion.[3]

  • Workup: Cool the reaction mixture to room temperature.

  • Extraction (Optional): Extract the cooled mixture with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[3]

  • Acidification: Slowly and carefully acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, with cooling in an ice bath, until the pH is acidic (pH ~2). m-Nitrobenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from water or dilute aqueous hydrochloric acid to obtain pure m-nitrobenzoic acid.[4]

Protocol 2: General Procedure for Acidic Hydrolysis of m-Nitrobenzonitrile

  • Setup: In a round-bottomed flask fitted with a reflux condenser, place m-nitrobenzonitrile and an aqueous solution of sulfuric acid (the concentration may need to be optimized, starting with e.g., 50% H₂SO₄).

  • Reaction: Heat the mixture under reflux with stirring for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. The m-nitrobenzoic acid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Mandatory Visualizations

Hydrolysis_Pathway MNB m-Nitrobenzonitrile Amide m-Nitrobenzamide MNB->Amide + H₂O (Acid or Base Catalyst) Acid m-Nitrobenzoic Acid Amide->Acid + H₂O, H⁺ (Vigorous Conditions) Carboxylate m-Nitrobenzoate Amide->Carboxylate + H₂O, OH⁻ (Vigorous Conditions) Carboxylate->Acid + H₃O⁺ (Acidification)

Caption: Reaction pathway for the hydrolysis of m-nitrobenzonitrile.

Troubleshooting_Workflow Start Low Conversion Rate CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions MonitorReaction Monitor Reaction Progress (TLC, HPLC) CheckConditions->MonitorReaction AnalyzeProduct Analyze Product Mixture (Amide vs. Acid) MonitorReaction->AnalyzeProduct CheckSolubility Assess Solubility of Starting Material CheckPurity Check Reagent Purity CheckSolubility->CheckPurity AnalyzeProduct->CheckSolubility Optimize Optimize Conditions CheckPurity->Optimize

Caption: A logical workflow for troubleshooting low conversion rates.

Parameter_Relationships Conversion Conversion Rate Temp Temperature Conversion->Temp is affected by Time Reaction Time Conversion->Time is affected by Conc Catalyst Concentration Conversion->Conc is affected by Solubility Solubility Conversion->Solubility is affected by Purity Reagent Purity Conversion->Purity is affected by

Caption: Key parameters influencing the conversion rate.

References

Technical Support Center: Optimizing Catalyst Concentration for 3-Nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Nitrobenzamide. The focus is on optimizing catalyst concentration to improve reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Nitration of Benzamide (B126): This is a widely used method involving the electrophilic substitution of benzamide using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid.

  • From 3-Nitrobenzoic Acid: This involves the conversion of 3-nitrobenzoic acid to an activated derivative (like an acid chloride) followed by amidation.

  • From m-Nitrobenzonitrile: This method involves the hydrolysis of the nitrile group to an amide.

  • Palladium-Catalyzed Reactions: These methods can involve coupling reactions to form the benzamide structure.

Q2: What is the role of a catalyst in the nitration of benzamide?

A2: In the nitration of benzamide using a nitric acid/sulfuric acid mixture, sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid. The sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion, the key species that attacks the benzene (B151609) ring.[1]

Q3: How does catalyst concentration affect the yield of this compound?

A3: The concentration of the catalyst can significantly impact the reaction rate and yield.

  • Acid Catalysis (e.g., H₂SO₄): An insufficient amount of sulfuric acid will result in a slow reaction and low conversion due to a low concentration of the nitronium ion. Conversely, an excessive concentration of acid can lead to side reactions and decomposition of the product, also lowering the yield.

  • Palladium Catalysis: For palladium-catalyzed syntheses, the catalyst loading is crucial. Too low a concentration may lead to an incomplete reaction, while excessively high concentrations can be uneconomical and may lead to the formation of byproducts.

Q4: What are the common side products in the synthesis of this compound and how can they be minimized?

A4: Common side products include other isomers (2-Nitrobenzamide and 4-Nitrobenzamide) and dinitrated products. The formation of these byproducts can be minimized by carefully controlling the reaction temperature and using the optimal catalyst concentration. For instance, in the nitration of benzamide, the amide group is a meta-director, favoring the formation of the 3-nitro isomer. However, reaction conditions can influence the formation of ortho and para isomers.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Nitration of Benzamide
Possible Cause Troubleshooting Steps
Insufficient Catalyst (H₂SO₄) Concentration - Ensure the sulfuric acid used is concentrated and anhydrous. - Gradually increase the molar ratio of sulfuric acid to benzamide. Start with a standard ratio (e.g., 2:1 H₂SO₄:HNO₃) and incrementally increase the sulfuric acid component. - Monitor the reaction progress by TLC to observe the rate of consumption of the starting material.
Excessive Catalyst (H₂SO₄) Concentration - High concentrations of sulfuric acid can lead to charring or decomposition, especially at elevated temperatures. - Reduce the amount of sulfuric acid and ensure the reaction temperature is carefully controlled, typically between 0-10°C.
Poor Quality of Starting Materials - Ensure the benzamide is pure and dry. Impurities can lead to side reactions. - Use high-purity nitric and sulfuric acids. Water content can quench the nitronium ion.
Incomplete Reaction - Extend the reaction time. Monitor via TLC until the benzamide spot is no longer visible. - If the reaction is sluggish, consider a slight, controlled increase in temperature, but be cautious of side reactions.
Issue 2: Poor Regioselectivity (Formation of 2- and 4-Nitrobenzamide Isomers)
Possible Cause Troubleshooting Steps
Reaction Temperature Too High - Higher temperatures can reduce the selectivity of the reaction. Maintain a low and constant temperature (e.g., 0-5°C) throughout the addition of the nitrating mixture.
Inappropriate Catalyst Concentration - The ratio of nitric acid to sulfuric acid can influence selectivity. Experiment with slight variations in this ratio to find the optimal conditions for maximizing the yield of the meta-isomer.
Issue 3: Low or No Conversion in Palladium-Catalyzed Synthesis
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst (e.g., Pd(OAc)₂) is from a reliable source and has been stored correctly. - If starting with a Pd(II) source, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.
Suboptimal Catalyst Loading - If the reaction is not proceeding, a low catalyst loading may be the cause. Incrementally increase the mol% of the palladium catalyst (e.g., from 1 mol% to 3 mol%, then 5 mol%). - Conversely, if significant byproduct formation is observed, consider reducing the catalyst loading.
Ligand or Base Issues - The choice of ligand and base is critical in palladium-catalyzed reactions. Ensure they are appropriate for the specific reaction and are of high purity.

Data Presentation

Table 1: Effect of Sulfuric Acid to Nitric Acid Ratio on the Nitration of Benzamide (Representative Data)

EntryMolar Ratio (H₂SO₄:HNO₃)Temperature (°C)Reaction Time (h)Yield of this compound (%)
11:15465
22:15285
33:15282 (with some byproduct formation)
42:125275 (increased isomer formation)

Table 2: Effect of Palladium Catalyst Loading on a Representative Cross-Coupling Reaction to Form an Amide (Analogous System)

EntryCatalystCatalyst Loading (mol%)BaseTemperature (°C)Reaction Time (h)Product Yield (%)
1Pd(OAc)₂1K₂CO₃1002445
2Pd(OAc)₂3K₂CO₃1001888
3Pd(OAc)₂5K₂CO₃1001892
4Pd(OAc)₂3Cs₂CO₃1001295

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Benzamide

Materials:

  • Benzamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate Solution (5%)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to benzamide while stirring. Maintain the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzamide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Slowly pour the reaction mixture onto a generous amount of crushed ice with constant stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold deionized water until the filtrate is neutral to pH paper.

  • Further wash the solid with a small amount of cold 5% sodium bicarbonate solution, followed by cold deionized water.

  • Purify the crude this compound by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reactants (Benzamide, H₂SO₄, HNO₃) start->reagents mix Mix Benzamide and H₂SO₄ (Cool to 0-5°C) reagents->mix add_nitrating Add Nitrating Mixture (Dropwise, <10°C) mix->add_nitrating stir Stir at 0-5°C add_nitrating->stir quench Quench on Ice stir->quench filter Filter Crude Product quench->filter wash Wash with H₂O & NaHCO₃ filter->wash recrystallize Recrystallize wash->recrystallize product Pure this compound recrystallize->product troubleshooting_tree cluster_nitration Nitration Reaction cluster_pd_catalyzed Palladium-Catalyzed Reaction start Low Yield or No Reaction check_temp Is temperature controlled (0-10°C)? start->check_temp check_loading Is catalyst loading sufficient (1-5 mol%)? start->check_loading check_acid Is H₂SO₄:HNO₃ ratio optimal (e.g., 2:1)? check_temp->check_acid Yes solution_temp Adjust Temperature Control check_temp->solution_temp No check_reagents Are reagents anhydrous and pure? check_acid->check_reagents Yes solution_ratio Optimize Acid Ratio check_acid->solution_ratio No solution_reagents Use Pure/Anhydrous Reagents check_reagents->solution_reagents No check_catalyst_activity Is the catalyst active? check_loading->check_catalyst_activity Yes solution_loading Optimize Catalyst Loading check_loading->solution_loading No check_ligand_base Are ligand and base appropriate? check_catalyst_activity->check_ligand_base Yes solution_activity Use Fresh/Active Catalyst check_catalyst_activity->solution_activity No solution_ligand_base Screen Ligands/Bases check_ligand_base->solution_ligand_base No

References

Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitrobenzamide during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues users might encounter, ensuring the integrity and stability of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Humidity: Moisture in the storage environment can facilitate the hydrolysis of the amide bond.[1] High humidity can also lead to physical changes in powdered samples, such as clumping.[1]

  • Light: The presence of a nitroaromatic group makes the molecule susceptible to photodegradation upon exposure to UV or visible light.[1]

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and photodegradation, leading to a more rapid decline in the compound's purity.[1]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and reducing agents can lead to chemical reactions and degradation.[2][3]

Q2: What are the likely degradation products of this compound?

A2: Based on the compound's structure, the most probable degradation products are:

  • 3-Nitrobenzoic Acid: Formed via the hydrolysis of the amide functional group.[1][4]

  • Various Photodecomposition Products: Resulting from the reaction of the nitroaromatic ring upon exposure to light.[1] The specific structures of these products can be complex and varied.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, this compound should be stored under the conditions summarized in the table below.

ParameterRecommendationRationale
Temperature Long-Term: Refrigerate (2-8 °C).[1][5] Short-Term: Controlled Room Temperature (20-25 °C).Reduces the rate of thermal degradation and other chemical reactions.[1]
Light Store in a dark location (e.g., cabinet, drawer) using an amber glass vial or a container wrapped in aluminum foil.[1]Prevents photodegradation of the light-sensitive nitroaromatic group.[1]
Atmosphere Store in a tightly sealed container in a dry environment.[2][6] For optimal protection, use a desiccator with a desiccant (e.g., silica (B1680970) gel).[1]Minimizes exposure to atmospheric moisture, thereby preventing hydrolysis and physical clumping.[1]
Inertness Ensure the container is made of a non-reactive material. Avoid storage with incompatible materials.[2][3]Prevents chemical reactions with container surfaces or other stored chemicals.

Q4: How can I visually or analytically detect if my this compound has degraded?

A4: Signs of potential degradation include:

  • Discoloration: A noticeable change in the color of the solid compound, such as increased yellowing, can be an indicator of photodegradation.[1]

  • Physical Changes: Clumping or caking of the powder suggests moisture absorption.[1]

  • Inconsistent Analytical Results: A lower-than-expected purity level when analyzed by techniques like HPLC can indicate chemical degradation.[1]

  • Poor Solubility: Difficulty in dissolving the compound compared to a fresh batch may suggest the formation of less soluble degradation products.[1][7]

Degradation Troubleshooting Guide

ProblemPotential CauseRecommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation due to light exposure.[1]1. Immediately transfer the compound to an amber vial or a light-proof container. 2. Store the container in a dark place, such as a cabinet.[1] 3. Handle the compound under subdued lighting conditions in the future.
Clumping or caking of the powdered compound Absorption of atmospheric moisture.[1]1. Transfer the material to a tightly sealed container. 2. Place the container in a desiccator with a suitable desiccant.[1] 3. If clumping is severe, gently break up the powder with a spatula in a low-humidity environment before use.
Inconsistent analytical results (e.g., lower than expected purity) Chemical degradation from hydrolysis or other reactions.[1]1. Verify that storage conditions (temperature, light, humidity) are optimal. 2. Perform a purity analysis using a stability-indicating method like HPLC to identify and quantify degradation products.[1] 3. If degradation is confirmed, review and improve storage protocols for future batches.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or physical changes due to moisture.[1][7]1. Analyze the purity of the compound to check for degradation. 2. Confirm the appropriate solvent is being used, as this compound has limited solubility in water but is more soluble in organic solvents.[7]

Key Data and Experimental Protocols

Summary of Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₆N₂O₃[2]
Molecular Weight 166.14 g/mol [3]
Appearance Yellowish crystalline powder[2][7]
Melting Point 140-143 °C[8][9]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[5][7][8]
Experimental Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This is critical for developing a stability-indicating analytical method.[1]

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose 10 mg of the solid compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Experimental Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Note: This method is a starting point and must be validated for specificity, linearity, accuracy, and precision according to standard laboratory procedures.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Example Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
18.02080
20.07030
25.07030

Visualizations

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products F1 Light (UV/Visible) F2 Humidity (Moisture) P1 Photodegradation F1->P1 F3 Elevated Temperature P2 Hydrolysis F2->P2 F4 Incompatible Materials P3 Accelerated Reactions F3->P3 F4->P3 D1 Various Photoproducts P1->D1 Compound This compound (Stable) P1->Compound D2 3-Nitrobenzoic Acid P2->D2 P2->Compound D3 Other Impurities P3->D3 P3->Compound

Caption: Primary factors and pathways leading to the degradation of this compound.

A Receive & Log This compound B Perform Initial Purity Check (e.g., HPLC, Appearance) A->B C Store Under Optimal Conditions (Dark, Dry, Cool) B->C D Periodic Visual Inspection (Color, Clumping) C->D E Signs of Degradation? D->E F Continue Use in Experiments E->F No G Quarantine Batch E->G Yes H Conduct Forced Degradation Study (Acid, Base, Light, Heat, Oxid.) G->H I Develop/Validate Stability-Indicating Method H->I J Analyze Quarantined & Stressed Samples I->J K Identify Degradants & Determine Stability Profile J->K

References

Solvent selection for dissolving 3-Nitrobenzamide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate solvent selection for dissolving 3-Nitrobenzamide in experimental settings. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on its chemical structure and available data for structurally related compounds, the following solvents are recommended:

  • Excellent (for high concentration stocks): Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). Data for the similar compound p-nitrobenzamide shows it is highly soluble in DMSO and DMF.[3][4]

  • Good (for moderate concentrations): Acetone (B3395972) and Ethanol. This compound is known to dissolve to a greater extent in these solvents compared to water.[1]

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound, like many organic compounds, is expected to increase with a rise in temperature.[1] If you encounter difficulty dissolving the compound, gentle warming of the solution may aid in dissolution. However, be cautious about potential degradation at elevated temperatures.

Q4: Does pH influence the solubility of this compound?

A4: The pH of the solution can affect the solubility of this compound. Under highly acidic or basic conditions, the amide group may ionize, potentially increasing its solubility in aqueous solutions.[1]

Troubleshooting Guides

Issue: The compound is not dissolving in the chosen solvent.

  • Solution 1: Increase Temperature. Gently warm the solution in a water bath. For many organic compounds, solubility increases with temperature.

  • Solution 2: Sonication. Place the sample in an ultrasonic bath to break up any aggregates and enhance dissolution.

  • Solution 3: Change Solvent. If the compound remains insoluble, consider switching to a stronger polar aprotic solvent like DMSO or DMF, especially if you are preparing a concentrated stock solution.

  • Solution 4: Check Compound Purity. Impurities can sometimes affect solubility.

Issue: The compound precipitates out of solution after initial dissolution, especially when diluting a stock solution.

  • Cause: This often occurs when a concentrated stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium where the compound is less soluble.

  • Solution 1: Stepwise Dilution. Instead of a single large dilution, perform serial dilutions. Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing.

  • Solution 2: Maintain a Low Final Concentration of the Organic Solvent. For cell-based assays, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) low (typically <0.5%) to avoid cytotoxicity.[5]

  • Solution 3: Use of Co-solvents or Surfactants. In some formulation studies, co-solvents or non-ionic surfactants (e.g., Tween 80) can be used to improve aqueous solubility, but their compatibility with the specific experiment must be verified.

Quantitative Solubility Data

SolventTemperature (°C)Mole Fraction (x10^2)Solubility ( g/100g Solvent) - Estimated
Dimethyl sulfoxide (DMSO) 2529.53~56.3
N,N-Dimethylformamide (DMF) 2524.16~48.2
N-Methyl-2-pyrrolidone (NMP) 2518.52~37.1
Ethylene glycol (EG) 252.53~5.1
Ethyl acetate 251.15~2.3
Ethanol 250.61~1.2
Isopropanol 250.45~0.9
n-Propanol 250.40~0.8
Isobutanol 250.28~0.6
Acetonitrile 250.25~0.5
n-Butanol 250.24~0.5
Water 250.004~0.008
Data for p-Nitrobenzamide adapted from the Journal of Chemical & Engineering Data.[4] Estimated solubility in g/100g solvent is calculated from mole fraction data and may vary.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO for Cell Culture
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 166.13 g/mol ), you will need:

    • Mass (mg) = 10 mmol/L * 166.13 g/mol * 0.001 L * 1000 mg/g = 1.66 mg

  • Weigh the compound: Accurately weigh 1.66 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Preparation of a Sample for NMR Spectroscopy
  • Determine the required amount: For a standard 1H NMR spectrum, 5-25 mg of the compound is typically required. For 13C NMR, a higher concentration is needed, usually 50-100 mg.

  • Choose a deuterated solvent: Select a deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is a good starting choice due to its high dissolving power. Other options include deuterated acetone (acetone-d6) or methanol (B129727) (methanol-d4).

  • Dissolve the sample: Weigh the desired amount of this compound and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filter the solution: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Add an internal standard (optional): If required for chemical shift referencing, a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) can be added.

  • Cap and label: Securely cap the NMR tube and label it clearly.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Need to Dissolve This compound exp_type Determine Experimental Application (e.g., Cell Culture, NMR, Organic Synthesis) start->exp_type concentration Define Required Concentration (High, Moderate, Low) exp_type->concentration solvent_choice Select Initial Solvent concentration->solvent_choice dissolution_attempt Attempt to Dissolve (Vortex, Gentle Warming, Sonication) solvent_choice->dissolution_attempt dissolved_check Completely Dissolved? dissolution_attempt->dissolved_check troubleshoot Troubleshoot (Increase Temperature, Change Solvent) dissolved_check->troubleshoot No proceed Proceed with Experiment dissolved_check->proceed Yes troubleshoot->solvent_choice precipitation_check Precipitation upon Dilution? proceed->precipitation_check precipitation_check->proceed No, continue troubleshoot_precipitation Troubleshoot Precipitation (Stepwise Dilution, Check Final Solvent %) precipitation_check->troubleshoot_precipitation Yes troubleshoot_precipitation->proceed

Caption: A logical workflow for selecting an appropriate solvent for this compound.

Potential Biological Signaling Pathway Involvement (Hypothetical)

While there is no direct evidence for the specific signaling pathways modulated by this compound, some derivatives have been studied as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in DNA damage repair. The following diagram illustrates the general mechanism of PARP inhibition.

PARP_Inhibition_Pathway dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par stalled_replication Stalled Replication Fork & Double-Strand Breaks parp->stalled_replication Inhibition leads to ddr DNA Damage Repair par->ddr cell_survival Cell Survival ddr->cell_survival nitrobenzamide This compound Derivative (Potential PARP Inhibitor) nitrobenzamide->inhibition inhibition->parp apoptosis Apoptosis stalled_replication->apoptosis

Caption: Hypothetical mechanism of PARP inhibition by a this compound derivative.

References

Technical Support Center: Regioselective Nitration of Benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of benzamide (B126).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the direct nitration of benzamide, and why?

A1: The primary product from the electrophilic nitration of benzamide is 3-nitrobenzamide (the meta isomer). The amide group (-CONH₂) is a deactivating group due to the electron-withdrawing nature of the carbonyl (C=O). This effect removes electron density from the benzene (B151609) ring, particularly at the ortho and para positions. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the relatively less deactivated meta position.[1][2]

Q2: My reaction is producing a mixture of ortho, meta, and para isomers. Why is the reaction not perfectly regioselective?

A2: The lack of perfect regioselectivity arises from the dual electronic nature of the amide substituent. While the carbonyl group is strongly deactivating via induction and resonance, the lone pair of electrons on the nitrogen atom can be donated back into the ring through resonance.[3] This resonance effect partially activates the ortho and para positions. Although the meta-directing effect is dominant, this competing resonance results in the formation of ortho and para isomers as significant byproducts.

Q3: How can I minimize the formation of dinitrated byproducts?

A3: Dinitration occurs when the initial product, mononitrobenzamide, undergoes a second nitration. This is more common with highly activated rings but can occur under harsh conditions. To minimize this, you should:

  • Control Stoichiometry : Use a stoichiometric amount (or only a slight excess) of the nitrating agent.[4]

  • Lower Reaction Temperature : Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This decreases the rate of the second nitration more significantly than the first.[4]

  • Monitor Reaction Time : Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and quench the reaction promptly upon completion.

Q4: Is there a more regioselective method to synthesize a specific nitrobenzamide isomer?

A4: Yes. If high purity of a single isomer is required, direct nitration of benzamide is often not the ideal approach due to the challenges in isomer separation. A more regioselective strategy is to start with the corresponding, commercially available nitrobenzoic acid and convert it to the amide. For example, pure this compound can be synthesized from 3-nitrobenzoic acid, and 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid. This avoids the formation of an isomer mixture altogether.

Troubleshooting Guide

Problem: Low overall yield of nitrobenzamide.

  • Possible Cause: Incomplete reaction or product degradation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that concentrated nitric and sulfuric acids are fresh and have not absorbed atmospheric moisture.

    • Temperature Control: The reaction is highly exothermic.[5] Maintain strict temperature control (e.g., 0-10°C) during the addition of the nitrating mixture to prevent side reactions and degradation.

    • Reaction Time: Ensure the reaction has proceeded to completion by monitoring with TLC. Insufficient time will leave starting material, while excessive time can lead to byproduct formation.

Problem: Poor regioselectivity with a high percentage of ortho and para isomers.

  • Possible Cause: Reaction conditions favoring the competing ortho/para directing pathway.

  • Troubleshooting Steps:

    • Adjust Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state that leads to the more stable meta product.[4]

    • Modify Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative nitrating systems can sometimes alter isomer ratios. However, for benzamide, options are limited. The most effective solution for high regioselectivity is to use an alternative synthesis route (see FAQ Q4).

Problem: Difficulty in separating the ortho, meta, and para isomers after the reaction.

  • Possible Cause: Similar physical properties (solubility, melting point, polarity) of the isomers.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients) to achieve optimal separation.

    • Fractional Crystallization: This method is often challenging because the melting points of the isomers can be quite close, making it difficult to achieve high purity.[6]

    • Alternative Strategies: For closely related compounds like nitrobenzaldehydes, industrial processes sometimes use derivatization to separate isomers, followed by regeneration of the desired functional group.[6][7] This is an advanced approach if chromatography fails.

Data Presentation

Table 1: Illustrative Isomer Distribution in Benzamide Nitration

Disclaimer: The following values are illustrative, based on the established directing effects of a moderately deactivating group. Actual distributions can vary with specific reaction conditions.

Nitrating AgentTemperature (°C)2-Nitrobenzamide (ortho)This compound (meta)4-Nitrobenzamide (para)
Conc. HNO₃ / Conc. H₂SO₄0 - 10~20 - 30%~65 - 75%< 5%
Fuming HNO₃ / Conc. H₂SO₄0~15 - 25%~70 - 80%< 5%

Table 2: Physical Properties of Mononitrobenzamide Isomers

IsomerIUPAC NameMelting Point (°C)Appearance
ortho2-Nitrobenzamide174-178Beige crystalline powder
metaThis compound140-143Light-yellow crystalline powder
para4-Nitrobenzamide198-201Pale-yellow crystalline powder

Experimental Protocols

Protocol 1: General Procedure for the Direct Nitration of Benzamide

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) with continuous stirring, ensuring the temperature is maintained below 10°C.

  • Reaction Setup: Dissolve benzamide (1.0 eq) in a separate flask with concentrated sulfuric acid at 0-5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the benzamide solution. The temperature of the reaction mixture must be carefully maintained below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or continued cooling) for 1-2 hours. Monitor the reaction's progress using TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitated solid product, a mixture of nitrobenzamide isomers, will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product. The isomer mixture can then be separated by column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Synthesis of this compound from 3-Nitrobenzoic Acid

  • Acid Chloride Formation: Gently reflux a mixture of 3-nitrobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~1.5 eq) with a catalytic amount of DMF for 1-2 hours.

  • Removal of Excess Reagent: After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

  • Amidation: Cool a separate flask containing concentrated aqueous ammonia (B1221849) (a large excess) in an ice bath. Slowly add the crude 3-nitrobenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • Isolation: A precipitate of this compound will form. Continue stirring for 1 hour in the ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Visualizations

G cluster_inductive Inductive Effect (Deactivating) cluster_resonance Resonance Effect (Activating o,p) cluster_outcome Overall Directing Effect Inductive Carbonyl group (C=O) pulls electron density from the ring via sigma bonds. Outcome Inductive effect dominates, making the group deactivating and primarily meta-directing. Inductive->Outcome Resonance Nitrogen lone pair donates electron density into the ring via pi system. Resonance->Outcome Mixture Resonance effect is still significant, leading to ortho/para byproducts. Outcome->Mixture Explains lack of perfect selectivity

Caption: Electronic factors influencing benzamide nitration.

G start Start: Prepare Reagents step1 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Maintain T < 10°C start->step1 step3 Add Nitrating Mixture Dropwise to Benzamide Solution Maintain T < 10°C step1->step3 step2 Dissolve Benzamide in Conc. H₂SO₄ Maintain T < 5°C step2->step3 step4 Stir and Monitor Reaction (e.g., via TLC) step3->step4 step5 Quench Reaction (Pour onto crushed ice) step4->step5 step6 Isolate Crude Product (Vacuum Filtration & Washing) step5->step6 step7 Purify Isomer Mixture (Column Chromatography) step6->step7 end End: Characterize Products step7->end

Caption: General experimental workflow for benzamide nitration.

G decision decision problem problem solution solution start Start: Poor Regioselectivity (High o/p Isomers) d1 Is the reaction temperature > 10°C? start->d1 s1 Lower temperature to 0-5°C and re-run experiment. d1->s1 Yes d2 Is high purity of a single isomer critical? d1->d2 No s1->d2 s2 Proceed with careful column chromatography to separate isomers. d2->s2 No s3 Use alternative synthesis route: Start from the corresponding nitrobenzoic acid. d2->s3 Yes end End: Optimized Strategy s2->end s3->end

Caption: Troubleshooting flowchart for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-nitrobenzamide and its structural isomers, benzamide (B126), 2-nitrobenzamide, and 4-nitrobenzamide. The inclusion of detailed experimental protocols and spectral data aims to facilitate the identification and characterization of these compounds in various research and development settings.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for this compound and its related compounds. All spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data Comparison in DMSO-d₆

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound [1]H-28.69d2.0
H-48.36d8.0
H-57.77m
H-68.31d7.5
-CONH₂8.39 (br), 7.73 (br)br s
Benzamide [2]H-2, H-67.89d7.0
H-3, H-57.45t7.3
H-47.51t7.3
-CONH₂7.99 (br), 7.38 (br)br s
2-Nitrobenzamide H-38.00d8.0
H-47.78t7.6
H-57.70-7.64m
H-67.70-7.64m
-CONH₂8.20 (br), 7.72 (br)br s
4-Nitrobenzamide H-2, H-68.14d8.8
H-3, H-58.35d8.8
-CONH₂8.27 (br), 7.85 (br)br s

Table 2: ¹³C NMR Spectral Data Comparison in DMSO-d₆

CompoundCarbonChemical Shift (δ, ppm)
This compound [1]C-1135.7
C-2122.2
C-3147.8
C-4125.9
C-5130.1
C-6133.8
C=O165.8
Benzamide [2]C-1134.3
C-2, C-6127.5
C-3, C-5128.2
C-4131.2
C=O167.9
2-Nitrobenzamide C-1130.1
C-2147.5
C-3124.0
C-4133.4
C-5129.1
C-6131.0
C=O166.5
4-Nitrobenzamide C-1140.0
C-2, C-6129.1
C-3, H-5123.5
C-4149.3
C=O166.3

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol was followed for the acquisition of all NMR data presented.

1. Sample Preparation:

  • Approximately 5-10 mg of the benzamide sample was accurately weighed.

  • The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: Bruker Avance 400 MHz or 500 MHz NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024-2048.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed.

  • Phase and baseline corrections were applied.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

The logical flow from sample preparation to spectral interpretation is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup_exp Setup ¹H & ¹³C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to Solvent phase_baseline->reference peak_picking Peak Picking reference->peak_picking assign_signals Assign Chemical Shifts & Multiplicities peak_picking->assign_signals coupling Determine Coupling Constants assign_signals->coupling structure_confirm Confirm Structure coupling->structure_confirm

Caption: Workflow of NMR analysis from sample preparation to structural confirmation.

References

A Comparative Guide to the Synthesis of 3-Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes for 3-Nitrobenzamide and its derivatives. The information presented is supported by experimental data to aid in selecting the most suitable methodology for specific research and development needs.

Comparison of Key Synthesis Routes

Several methods for the synthesis of this compound have been documented, each with distinct advantages and disadvantages in terms of yield, reaction time, and starting materials. The following table summarizes the quantitative data for three prominent routes.

RouteStarting MaterialKey Reagents/CatalystsReaction ConditionsYield (%)Reference
1 3-NitrobenzaldehydeHydroxylamine (B1172632) hydrochloride, Cesium carbonate, Palladium acetate (B1210297)100°C, 19 hours (total)57%[1]
2 3-NitrobenzonitrileCesium hydroxide (B78521) monohydrate, Ammonia (B1221849) water100°C, 1 hour75%[1]
3 3-Nitrobenzoic AcidThionyl chloride, AmmoniaTwo-step process (acid chloride formation then amidation)High (not quantified)[2]

Detailed Experimental Protocols

Route 1: From 3-Nitrobenzaldehyde

This one-pot method involves the in-situ formation and subsequent rearrangement of an oxime intermediate.

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Cesium carbonate

  • Palladium (II) acetate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine hydrochloride, and 259 mg of cesium carbonate in a mixture of 1.5 mL of DMSO and 0.5 mL of water.[1]

  • Stir the mixture at 100°C for 7 hours.[1]

  • Add 8 mg of palladium (II) acetate and continue stirring at 100°C for an additional 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate. The organic layer is then dried and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.[1]

Route 2: From 3-Nitrobenzonitrile

This route offers a more direct hydrolysis of the nitrile group to the primary amide.

Materials:

  • 3-Nitrobenzonitrile (m-nitrobenzonitrile)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Ammonia water

Procedure:

  • In a reaction tube, add 0.0336 g of CsOH·H₂O (10 mol%) and 2 mmol of m-nitrobenzonitrile.[1]

  • Add 1.0 mL of ammonia water as the solvent.[1]

  • Seal the reaction tube and heat to 100°C for 1 hour.[1]

  • Monitor the reaction conversion rate using GC-MS, which is reported to be over 99%.[1]

  • The product is then purified by column chromatography.[1]

Route 3: From 3-Nitrobenzoic Acid (via Acyl Chloride)

A classic and versatile two-step method suitable for producing various N-substituted derivatives by selecting the appropriate amine in the second step.

Step 3a: Synthesis of 3-Nitrobenzoyl Chloride

  • 3-Nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • The reaction is often performed in an inert solvent, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.

Step 3b: Amidation

  • The crude 3-nitrobenzoyl chloride is dissolved in a fresh inert solvent.

  • This solution is then added dropwise to a cooled, concentrated aqueous solution of ammonia (for the parent this compound) or a solution of the desired primary/secondary amine.

  • The resulting mixture is stirred to complete the amidation reaction.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

Visualizing Synthesis and Biological Pathways

To further elucidate the processes involved in the synthesis and potential application of this compound derivatives, the following diagrams are provided.

G cluster_0 Route 1: From 3-Nitrobenzaldehyde cluster_1 Route 2: From 3-Nitrobenzonitrile cluster_2 Route 3: From 3-Nitrobenzoic Acid A 3-Nitrobenzaldehyde B Oxime Intermediate A->B + NH₂OH·HCl + Cs₂CO₃ C This compound B->C + Pd(OAc)₂ (Rearrangement) D 3-Nitrobenzonitrile E This compound D->E + NH₃·H₂O + CsOH·H₂O F 3-Nitrobenzoic Acid G 3-Nitrobenzoyl Chloride F->G + SOCl₂ H This compound (or derivative) G->H + NH₃ (or RNH₂)

Caption: Comparative overview of three primary synthesis routes for this compound.

G cluster_purification Purification Options start Start Reaction Mixture reaction Reaction Monitoring (TLC) start->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup separate Phase Separation workup->separate wash Wash Organic Layer (e.g., with brine) separate->wash dry Drying (e.g., Na₂SO₄) wash->dry filter Filtration dry->filter evaporate Solvent Evaporation filter->evaporate crude Crude Product evaporate->crude purify Purification crude->purify final_product Pure this compound Derivative recrystallization Recrystallization recrystallization->final_product chromatography Column Chromatography chromatography->final_product

Caption: General experimental workflow for the synthesis and purification of aromatic amides.

Many nitrobenzamide derivatives are investigated for their therapeutic potential, particularly as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 senses damage PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR DSB SSB persists → Double-Strand Break (DSB) at Replication Fork PARP1->DSB inhibition prevents repair Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair SSB Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits & traps PARP-1 on DNA Apoptosis Cell Death (Apoptosis) DSB->Apoptosis especially in cancer cells with HR deficiency

Caption: Mechanism of PARP-1 inhibition by this compound derivatives in DNA repair.

References

A Comparative Guide to Monitoring 3-Nitrobenzamide Synthesis: TLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds, requires careful monitoring to ensure optimal reaction completion and purity of the final product. Two common analytical techniques employed for this purpose are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to Monitoring Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is valued for its simplicity, speed, and low cost. It is often used for qualitative monitoring of a reaction's progress by observing the disappearance of starting materials and the appearance of products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique provides both qualitative and quantitative information, allowing for the precise measurement of reaction conversion and the identification of byproducts.

Experimental Protocols

This guide will focus on two common synthetic routes to this compound, each typically monitored by one of the two techniques.

Synthesis of this compound from 3-Nitrobenzaldehyde (B41214) (Monitored by TLC)

This one-pot reaction involves the conversion of 3-nitrobenzaldehyde to this compound.[1][2]

Reaction Scheme:

Experimental Procedure:

  • In a reaction vessel, dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine (B1172632) hydrochloride, and 259 mg of cesium carbonate in a mixture of 1.5 mL of dimethyl sulfoxide (B87167) (DMSO) and 0.5 mL of water.

  • Stir the mixture at 100°C for 7 hours.

  • Add 8 mg of palladium(II) acetate (B1210297) to the reaction mixture and continue stirring at 100°C for an additional 12 hours.

  • Monitor the reaction progress periodically by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the crude product.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 1:1 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with ethyl acetate before spotting on the TLC plate.

  • Spotting: Three lanes are spotted: the starting material (3-nitrobenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: The plate is developed in a sealed chamber containing the mobile phase.

  • Visualization: The plate is visualized under UV light (254 nm), where the aromatic compounds will appear as dark spots.

Synthesis of this compound from m-Nitrobenzonitrile (Monitored by GC-MS)

This method involves the hydrolysis of m-nitrobenzonitrile to this compound.[1]

Reaction Scheme:

Experimental Procedure:

  • In a reaction tube, add 0.0336 g of CsOH·H₂O (10 mol%) and 2 mmol of m-nitrobenzonitrile.

  • Add 1.0 mL of ammonia (B1221849) water as the solvent.

  • Seal the reaction tube and heat to 100°C for 1 hour.

  • Monitor the reaction conversion by taking aliquots for GC-MS analysis. A conversion rate of over 99% can be achieved.[1]

GC-MS Monitoring Protocol:

  • Sample Preparation: An aliquot of the reaction mixture is quenched, extracted with a suitable solvent (e.g., ethyl acetate), and dried. The sample may require derivatization (e.g., silylation) to improve volatility for GC analysis, although direct analysis is often possible for this compound.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of TLC and GC-MS for monitoring the synthesis of this compound.

ParameterThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Information Provided Qualitative (reaction progress, presence of major components). Semi-quantitative at best.Qualitative and Quantitative (reaction conversion, purity, identification of byproducts).
Analysis Time Rapid (typically 15-30 minutes per sample).Longer (typically 20-40 minutes per sample, plus sample preparation time).
Sensitivity Lower (microgram range).High (nanogram to picogram range).
Specificity Lower, based on retention factor (Rf). Can be affected by matrix effects.High, based on both retention time and mass spectrum, providing confident compound identification.
Cost Low (minimal equipment and consumable costs).High (expensive instrumentation and maintenance).
Ease of Use Simple and requires minimal training.Complex, requiring skilled operators for method development and data analysis.
Typical Application Rapid, routine monitoring of reaction completion at the bench.Precise quantitative analysis, impurity profiling, and final product quality control.

Visualization of Workflows and Comparisons

To further illustrate the processes and the relationship between the two techniques, the following diagrams are provided.

G Experimental Workflow: this compound Synthesis and Monitoring cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis start Starting Materials (3-Nitrobenzaldehyde or m-Nitrobenzonitrile) reaction Chemical Reaction start->reaction workup Quenching & Extraction reaction->workup take_aliquot Take Aliquot reaction->take_aliquot product Crude this compound workup->product tlc_prep Spot TLC Plate take_aliquot->tlc_prep gcms_prep Sample Preparation (Derivatization if needed) take_aliquot->gcms_prep tlc_dev Develop Plate tlc_prep->tlc_dev tlc_vis Visualize (UV) tlc_dev->tlc_vis tlc_vis->reaction Reaction Progress gcms_run Inject into GC-MS gcms_prep->gcms_run gcms_data Data Analysis gcms_run->gcms_data gcms_data->reaction Quantitative Conversion

Caption: Experimental workflow for the synthesis and monitoring of this compound.

G Comparison of TLC and GC-MS for Reaction Monitoring cluster_attributes Attributes TLC TLC Cost Cost TLC->Cost Low Speed Speed TLC->Speed High Sensitivity Sensitivity TLC->Sensitivity Low Quantitation Quantitation TLC->Quantitation Qualitative Specificity Specificity TLC->Specificity Moderate EaseOfUse Ease of Use TLC->EaseOfUse High GCMS GC-MS GCMS->Cost High GCMS->Speed Low GCMS->Sensitivity High GCMS->Quantitation Quantitative GCMS->Specificity High GCMS->EaseOfUse Low

Caption: Logical relationship diagram comparing TLC and GC-MS.

Conclusion

Both TLC and GC-MS are valuable tools for monitoring the synthesis of this compound, each with its own set of advantages and disadvantages.

  • TLC is an ideal choice for rapid, qualitative, and cost-effective monitoring of reaction progress at the laboratory bench. Its simplicity allows for quick checks to determine the consumption of starting materials and the formation of the product.

  • GC-MS is the superior method for quantitative analysis, providing precise data on reaction conversion and product purity. Its high sensitivity and specificity are crucial for identifying trace impurities and for the rigorous quality control required in drug development and manufacturing.

The choice between TLC and GC-MS will ultimately depend on the specific requirements of the synthesis, the stage of development, and the available resources. For routine reaction monitoring, TLC is often sufficient. However, for detailed kinetic studies, optimization of reaction conditions, and final product characterization, the quantitative and structural information provided by GC-MS is indispensable.

References

A Tale of Two Benzamides: Deconstructing 3-Nitrobenzamide and the Reclassification of 4-Iodo-3-Nitrobenzamide in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors is one of continuous evolution. This guide provides a comparative analysis of two benzamide (B126) derivatives, 3-Nitrobenzamide and 4-iodo-3-nitrobenzamide (B1684207) (formerly known as Iniparib), in the context of PARP inhibition. While both share a common chemical scaffold, their stories in the realm of PARP-targeted cancer therapy have diverged dramatically, with recent scientific consensus reclassifying the role of Iniparib.

This publication aims to clarify the standing of these two molecules by presenting available data, outlining key experimental protocols for evaluating PARP inhibition, and providing a clear visual representation of the underlying scientific principles.

From Putative Inhibitor to a Different Mechanism: The Case of 4-Iodo-3-Nitrobenzamide (Iniparib)

4-iodo-3-nitrobenzamide, widely known as Iniparib, was initially investigated as a potent PARP inhibitor for the treatment of various cancers, particularly triple-negative breast cancer. However, subsequent and more extensive studies have demonstrated that Iniparib does not function as a true PARP inhibitor in intact cells. It fails to exhibit the hallmark characteristics of established PARP inhibitors, such as the selective killing of cells with homologous recombination deficiencies (e.g., BRCA mutations) and the inhibition of poly(ADP-ribose) polymer formation in cellular contexts. While Iniparib does exhibit cytotoxic effects at high concentrations, its mechanism of action is now understood to be distinct from direct PARP inhibition.

This compound: A Classic Scaffold for PARP Inhibition

In contrast, this compound belongs to the benzamide class of compounds, which are foundational scaffolds for the development of PARP inhibitors. These molecules act as nicotinamide (B372718) mimetics, competitively binding to the NAD+ binding site of PARP enzymes and preventing the synthesis of poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. While this compound itself is a relatively simple and less potent inhibitor compared to clinically approved drugs, it serves as a crucial chemical starting point for the synthesis of more complex and potent derivatives. The closely related compound, 3-aminobenzamide, is a well-characterized, albeit weak, PARP inhibitor frequently used as a benchmark in preclinical studies.

Quantitative Comparison of Inhibitory Activity

A direct, head-to-head comparison of the PARP inhibitory activity of this compound and 4-iodo-3-nitrobenzamide from a single study is unavailable, largely due to the reclassification of Iniparib. However, data from studies comparing Iniparib to potent, clinically relevant PARP inhibitors like Olaparib highlight its significantly lower potency in cellular growth inhibition assays.

For context, the inhibitory potential of the benzamide scaffold can be understood by examining its amino-derivative, 3-aminobenzamide.

CompoundTargetIC50Notes
3-Aminobenzamide PARPWeak inhibitorA well-characterized early PARP inhibitor, often used as a control.
4-Iodo-3-nitrobenzamide (Iniparib) PARPNot considered a direct inhibitor in cellular assaysLacks the characteristic activity of true PARP inhibitors.
Olaparib PARP1/2Low nMA potent, clinically approved PARP inhibitor.

Signaling Pathways and Experimental Workflows

To provide a practical framework for researchers, the following sections detail the PARP signaling pathway and standardized experimental protocols for assessing PARP inhibition.

PARP1 Signaling in DNA Repair

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound (or other PARP inhibitors) Inhibitor->PARP1 inhibits

PARP1 signaling in response to DNA damage.
Experimental Workflow: In Vitro PARP Inhibition Assay

PARP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubation Incubate compound with reaction mix Compound_Dilution->Incubation Reagent_Mix Prepare reaction mix: - Recombinant PARP1 - Activated DNA - Biotinylated NAD+ Reagent_Mix->Incubation Detection Detect PARylation (e.g., Streptavidin-HRP & chemiluminescence) Incubation->Detection Data_Acquisition Measure signal Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Workflow for an in vitro PARP inhibition assay.

Detailed Experimental Protocols

In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM TRIS pH 8.0, 2 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions. Include wells for a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the recombinant PARP1 enzyme to all wells except for the blank control.

  • Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with the wash buffer to remove unbound reagents.

  • Detection: Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Generation: Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Normalize the data to the negative control (100% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells onto coverslips or in a multi-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative, and then permeabilize.

  • Blocking: Block non-specific antibody binding with the blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus. The reduction in PAR signal in compound-treated cells compared to the vehicle-treated control indicates PARP inhibition.

Conclusion

The comparison between this compound and 4-iodo-3-nitrobenzamide in the context of PARP inhibition is not a straightforward evaluation of potency but rather a lesson in the evolution of drug discovery and the importance of rigorous mechanistic validation. While this compound remains a relevant scaffold in the design of PARP inhibitors, 4-iodo-3-nitrobenzamide (Iniparib) serves as a cautionary tale, reminding the scientific community that initial hypotheses must be continually tested and refined. For researchers in this field, a clear understanding of these distinctions is paramount for the continued development of effective and precisely targeted cancer therapies.

Comparative Cytotoxicity Analysis: 3-Nitrobenzamide Derivatives Versus Olaparib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic potential of emerging 3-Nitrobenzamide derivatives in comparison to the established PARP inhibitor, Olaparib, reveals distinct mechanisms and varying degrees of efficacy across different cancer cell lines. This guide provides a comprehensive overview of the available preclinical data, detailed experimental protocols for cytotoxicity assessment, and a visualization of the key signaling pathways involved.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of PARP inhibitors and novel anticancer compounds. The data presented herein is compiled from various preclinical studies to facilitate an objective comparison and inform future research directions.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound derivatives and Olaparib are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for representative compounds in various human cancer cell lines. It is important to note that a direct comparison is only possible when the compounds are tested under identical experimental conditions and in the same cell line.

CompoundCell LineCancer TypeIC50 (µM)
3-Nitro-4-phenylmethoxybenzamideHCT-116Colon Carcinoma1.904 - 2.111
MDA-MB-435Melanoma1.904 - 2.111
HL-60Promyelocytic Leukemia1.904 - 2.111
OlaparibHCT-116Colon Carcinoma2.799[1]
HCT15Colorectal Cancer4.745[1]
SW480Colorectal Cancer12.42[1]
Benzamide Derivative 5A549Lung Carcinoma10.67 ± 1.53[2]
C6Glioma4.33 ± 1.04[2]
Benzamide Derivative 2A549Lung Carcinoma24.0 ± 3.46[2]
C6Glioma23.33 ± 2.08[2]
N-(phenylcarbamoyl)benzamideHeLaCervical Cancer800 (IC80)[2]

Mechanisms of Action: A Tale of Two Pathways

While both this compound derivatives and Olaparib can exhibit anticancer properties through the inhibition of Poly(ADP-ribose) polymerase (PARP), some nitroaromatic compounds possess a distinct, secondary mechanism of action activated under hypoxic conditions, a common feature of the tumor microenvironment.

PARP Inhibition Pathway

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of the cancer cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality. Certain this compound derivatives have also been identified as PARP inhibitors, functioning through a similar mechanism.

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Accumulation SSB Accumulation BER Base Excision Repair PARP->BER PARP_Inhibition PARP Inhibition Cell_Survival Cell Survival BER->Cell_Survival PARP_Inhibitor Olaparib or This compound Derivative PARP_Inhibitor->PARP inhibits DSB_Formation DSB Formation (during replication) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

PARP Inhibition Signaling Pathway.

Hypoxia-Activated Prodrug Pathway

A unique feature of some this compound derivatives is their potential to act as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group of these compounds can be reduced by cellular reductases to form highly cytotoxic nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce DNA damage and cell death, often through mechanisms independent of PARP inhibition. This selective activation in hypoxic regions offers a potential therapeutic advantage by targeting tumor cells while sparing healthy, well-oxygenated tissues.[3][4][5][6][7]

Hypoxia_Activation cluster_0 Normoxic Conditions (Normal Tissue) cluster_1 Hypoxic Conditions (Tumor Microenvironment) Prodrug_Normoxia This compound Derivative (Prodrug) Inactive_Normoxia Inactive Prodrug_Normoxia->Inactive_Normoxia O2 present (re-oxidation) Prodrug_Hypoxia This compound Derivative (Prodrug) Reduction Nitroreductases Prodrug_Hypoxia->Reduction Low O2 Reactive_Species Cytotoxic Nitroso & Hydroxylamine Intermediates Reduction->Reactive_Species DNA_Damage DNA Damage & Cell Stress Reactive_Species->DNA_Damage Apoptosis_Hypoxia Apoptosis DNA_Damage->Apoptosis_Hypoxia

Hypoxia-Activated Prodrug Mechanism.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, therefore, cell proliferation.

  • Cell Seeding:

    • Harvest cancer cells from exponential growth phase cultures using trypsin.

    • Determine cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in a final volume of 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound derivative or Olaparib) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control.

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition and Analysis:

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]

    • Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 value from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay to seed cells into 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay to treat cells with the test compounds.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plates for 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro cytotoxicity testing, applicable to both SRB and MTT assays.

Cytotoxicity_Workflow start Start: Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding overnight_incubation Overnight Incubation (Cell Attachment) cell_seeding->overnight_incubation compound_treatment Compound Treatment (this compound Derivative or Olaparib) overnight_incubation->compound_treatment incubation_period Incubation (48-72 hours) compound_treatment->incubation_period assay_specific_steps Assay-Specific Steps (e.g., Fixation/Staining or MTT Addition) incubation_period->assay_specific_steps data_acquisition Data Acquisition (Absorbance Reading) assay_specific_steps->data_acquisition data_analysis Data Analysis & IC50 Determination data_acquisition->data_analysis end End: Cytotoxicity Profile data_analysis->end

General Experimental Workflow for In Vitro Cytotoxicity Assays.

References

In Vitro Activity of 3-Nitrobenzamide and Other Nitroaromatic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of 3-Nitrobenzamide and other nitroaromatic compounds, drawing from available experimental data. The focus is on their anticancer and antimicrobial properties, with detailed methodologies for key experiments and a summary of quantitative data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Quantitative Biological Activity

The in vitro efficacy of this compound and related nitroaromatic compounds has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the key quantitative data from these studies.

Anticancer Activity

The anticancer potential of several nitrobenzamide derivatives has been a primary area of investigation. Their activity is often quantified by the GI50 value, the concentration required to inhibit cell growth by 50%, or the IC50 value, the concentration required to inhibit a specific biological or biochemical function by 50%.

Table 1: In Vitro Anticancer Activity of Nitrobenzamide Derivatives

CompoundCell LineAssayActivity MetricValueReference
3-Nitro-4-phenylmethoxybenzamideHCT-116 (Colon Cancer)SRBGI50Not Specified[1]
3-Nitro-4-phenylmethoxybenzamideMDA-MB-435 (Melanoma)SRBGI50Not Specified[1]
3-Nitro-4-phenylmethoxybenzamideHL-60 (Leukemia)SRBGI50Not Specified[1]
This compound-PARP-1 InhibitionIC503300 nM[2]
N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB)Various Cancer CellsNot Specified-Significant antitumor activity[3]
4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide (CNB)Solid TumorsNot Specified-Potential antitumor activity[3]
Nitrobenzamide Derivative 5RAW264.7 (Macrophage)NO ProductionIC503.7 µM[4]
Nitrobenzamide Derivative 6RAW264.7 (Macrophage)NO ProductionIC505.3 µM[4]
Antimicrobial Activity

Nitroaromatic compounds have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial efficacy.

Table 2: In Vitro Antimycobacterial Activity of Nitrobenzamide Derivatives

Compound SeriesTarget OrganismActivity MetricValueReference
N-Alkyl Nitrobenzamides (3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives)Mycobacterium tuberculosisMICAs low as 16 ng/mL[5][6]
N-benzyl 3, 5-dinitrobenzamides (A6 and A11)M. tuberculosis H37Rv and drug-resistant isolatesMIC< 0.016 µg/mL[7]
N-(pyridine-2-yl) methyl analogues (C1 and C4)M. tuberculosis H37Rv and drug-resistant isolatesMIC< 0.016 µg/mL[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nitroaromatic compounds.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a cell-based method used to determine cytotoxicity and cell proliferation.[1]

  • Cell Plating: Human cancer cell lines (e.g., HCT-116, MDA-MB-435, and HL-60) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[1][8]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-Nitro-4-phenylmethoxybenzamide) and incubated for a specified period, typically 48 or 72 hours.[1][8]

  • Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).[1]

  • Staining: The fixed cells are stained with a solution of Sulforhodamine B, a dye that binds to protein components of the cells.[1]

  • Washing: Excess, unbound dye is removed by washing with acetic acid.[1]

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution, such as Tris base.[1]

  • Absorbance Measurement: The absorbance is read on a plate reader, which is proportional to the number of viable cells.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.[1]

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[7]

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv strain is cultured in an appropriate medium.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated for a defined period to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Fluorescence Reading: After a further incubation period, the fluorescence is read. A reduction in fluorescence indicates inhibition of bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that effects a reduction in fluorescence of >90% relative to the mean of replicate bacterium-only controls.[7]

Mechanism of Action and Signaling Pathways

The biological activity of many nitroaromatic compounds is linked to the reductive bioactivation of the nitro group.[9][10] This process is often catalyzed by nitroreductases present in target cells, such as cancer cells or microorganisms.[9]

The reduction of the nitro group can lead to the formation of toxic intermediates, including nitroso and superoxide (B77818) species.[11][12] These reactive intermediates can then covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death.[11][12]

In the context of cancer therapy, some nitrobenzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

Below is a diagram illustrating the proposed general mechanism of action for nitroaromatic compounds.

MechanismOfAction Proposed Mechanism of Action for Nitroaromatic Compounds Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound) Nitroreductase Nitroreductase (in target cell) Nitroaromatic_Compound->Nitroreductase Reductive Bioactivation Reactive_Intermediates Toxic Intermediates (Nitroso, Superoxide) Nitroreductase->Reactive_Intermediates Generates Cellular_Damage Damage to Cellular Macromolecules (e.g., DNA) Reactive_Intermediates->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for nitroaromatic compounds.

The following workflow illustrates the general process of evaluating the in vitro activity of these compounds.

ExperimentalWorkflow General In Vitro Activity Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Treatment Treatment with Test Compounds Compound_Synthesis->Compound_Treatment Cell_Culture Cell/Microbial Culture Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50, MIC calculation) Data_Acquisition->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General workflow for in vitro screening of compounds.

References

Validating the Purity of Synthesized 3-Nitrobenzamide: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for validating the purity of synthesized 3-Nitrobenzamide, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful technique renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For this compound, a reversed-phase HPLC method is commonly employed.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2][3][4][5]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 254 nm[1][6]

  • Injection Volume: 20 µL[1]

2. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]

  • Sample Solution (0.1 mg/mL): Prepare the synthesized this compound sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. HPLC System Suitability:

Before sample analysis, the HPLC system's performance should be verified. This includes parameters like theoretical plates, tailing factor, and repeatability of injections, ensuring the system is suitable for the analysis.

4. Data Analysis:

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The workflow for validating the purity of synthesized this compound using HPLC is illustrated below.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_system HPLC System Setup (C18 Column, MeCN/H2O) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_system inject Inject Standard & Sample hplc_system->inject acquire Data Acquisition (254 nm) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 1. HPLC workflow for this compound purity validation.

Thin-Layer Chromatography (TLC): A Rapid Screening Method

TLC is a simpler, faster, and more cost-effective chromatographic technique, making it ideal for rapid screening and monitoring the progress of chemical reactions. While not as quantitative as HPLC, it can effectively visualize the presence of impurities.

1. Materials:

  • TLC Plate: Silica gel 60 F254

  • Mobile Phase (Solvent System): A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 v/v). The optimal ratio may need to be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like ethyl acetate or acetone.

  • Visualization: UV lamp (254 nm)

2. Procedure:

  • Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the separated spots under a UV lamp at 254 nm.

6. Data Analysis:

The purity is qualitatively assessed by observing the number and intensity of the spots. A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.[7] The Retention Factor (Rf) value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

The logical relationship for assessing the purity of this compound and its impact on drug development is depicted below.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_outcome Drug Development Impact synthesis This compound Synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc tlc TLC Screening purification->tlc pure High Purity Confirmed hplc->pure Purity ≥ 99.5% impure Impurities Detected hplc->impure Purity < 99.5% tlc->pure Single Spot tlc->impure Multiple Spots proceed Proceed to Next Step pure->proceed repurify Repurify or Resynthesize impure->repurify

References

A Comparative Analysis of 3-Nitrobenzamide and 3-Aminobenzamide as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Nitrobenzamide and 3-aminobenzamide (B1265367), two structurally related small molecules that function as inhibitors of Poly(ADP-ribose) polymerase (PARP). As early-generation inhibitors, they serve as foundational molecules in the study of PARP inhibition and the development of more potent therapeutic agents.

Introduction to PARP and its Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial enzyme in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

Inhibition of PARP is a key therapeutic strategy, especially in oncology. By blocking the repair of SSBs, PARP inhibitors lead to the accumulation of DNA damage. In cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, this accumulation of damage can be catastrophic, leading to cell death through a mechanism known as synthetic lethality.

3-aminobenzamide and its precursor, this compound, are among the first-discovered PARP inhibitors.[2] They are structurally analogous to nicotinamide (B372718), a byproduct of the PARylation reaction, and function by competing with the enzyme's substrate, nicotinamide adenine (B156593) dinucleotide (NAD+).[2][3]

Comparative Analysis: Potency and Mechanism

Both 3-aminobenzamide and this compound function as competitive inhibitors at the NAD+ binding site of PARP enzymes.[2][3] However, their potencies differ significantly. 3-aminobenzamide is a well-characterized PARP inhibitor, though reported IC50 values vary depending on the assay conditions. In contrast, this compound is generally considered to have low-to-moderate activity.[2]

InhibitorTarget(s)IC50 ValueMechanism of ActionKey Characteristics
3-Aminobenzamide PARP1, PARP2<50 nM (in CHO cells)[4][5]; ~30 µM[6]Competitive inhibitor of NAD+[3]Prototype PARP inhibitor; enhances cytotoxicity of DNA damaging agents.[3]
This compound PARP1Low-to-moderate activity (specific IC50 not widely reported)[2]Presumed competitive inhibitor of NAD+Precursor to 3-aminobenzamide; less potent than its amino derivative.

Signaling Pathway of PARP1 in DNA Repair and Inhibition

The following diagram illustrates the central role of PARP1 in the repair of DNA single-strand breaks and the mechanism by which inhibitors like 3-aminobenzamide and this compound intervene.

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Uses NAD+ Block Block of PAR Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Recruitment Repair DNA Repair (Base Excision Repair) Recruitment->Repair Cell_Survival Cell Survival & Genomic Stability Repair->Cell_Survival Inhibitor 3-Aminobenzamide or This compound Inhibition PARP1 Inhibition Inhibitor->Inhibition Inhibition->PARP1_Activation Competes with NAD+ Inhibition->Block Accumulation SSB Accumulation & DSB Formation Block->Accumulation Cell_Death Cell Death (Apoptosis) Accumulation->Cell_Death

PARP1 signaling in DNA repair and its inhibition.

Experimental Protocols

In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds against PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • 96-well plates pre-coated with histones

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M Sulfuric Acid)

  • Wash Buffer (PBST: 1x PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C. Wash the plate three times with wash buffer. Block the wells with Blocking Buffer for 60-90 minutes at room temperature, then wash again.[7]

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (3-aminobenzamide, this compound) and a positive control inhibitor in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.[7]

  • Enzymatic Reaction:

    • Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.[8]

    • Add the inhibitor dilutions to the appropriate wells. Include "Positive Control" wells (no inhibitor) and "Blank" wells (no enzyme).[7]

    • Thaw the PARP1 enzyme on ice and dilute it to the working concentration in 1x PARP buffer.

    • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "Blank" wells.

    • Incubate the plate for 60 minutes at room temperature.[8]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.[8]

    • Wash the plate thoroughly three times with wash buffer.

    • Add the colorimetric HRP substrate to each well and incubate until sufficient color develops (typically 15-30 minutes).[9]

    • Stop the reaction by adding the stop solution.[9]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[7]

    • Subtract the absorbance of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow start Start plate_prep Plate Preparation: Coat 96-well plate with histones. Block wells. start->plate_prep inhibitor_prep Inhibitor Preparation: Prepare serial dilutions of 3-aminobenzamide & This compound. plate_prep->inhibitor_prep reaction_setup Reaction Setup: Add master mix (Buffer, Activated DNA, Biotinylated NAD+) and inhibitors to wells. inhibitor_prep->reaction_setup enzyme_add Initiate Reaction: Add diluted PARP1 enzyme. reaction_setup->enzyme_add incubation Incubate for 60 minutes at room temperature. enzyme_add->incubation wash1 Wash Plate (3x) incubation->wash1 strep_hrp Detection Step 1: Add Streptavidin-HRP. Incubate for 30 minutes. wash1->strep_hrp wash2 Wash Plate (3x) strep_hrp->wash2 substrate_add Detection Step 2: Add colorimetric HRP substrate. Incubate until color develops. wash2->substrate_add stop_reaction Stop Reaction: Add Stop Solution. substrate_add->stop_reaction read_plate Data Acquisition: Read absorbance at 450 nm. stop_reaction->read_plate analyze Data Analysis: Calculate % inhibition. Determine IC50 values. read_plate->analyze end End analyze->end

Workflow for a colorimetric PARP1 inhibition assay.

Conclusion

3-aminobenzamide and this compound represent foundational scaffolds in the field of PARP inhibition. While 3-aminobenzamide is a moderately potent, well-studied inhibitor, this compound demonstrates weaker activity. The significant difference in potency, despite their structural similarity, underscores the critical role of the amino group for effective interaction with the PARP enzyme's active site. Understanding the properties and experimental evaluation of these early-generation inhibitors provides a valuable baseline for the development and characterization of novel, more potent PARP-targeting therapeutics.

References

Comparative Docking Analysis of 3-Nitrobenzamide Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of molecular docking studies involving 3-nitrobenzamide derivatives and their interactions with significant protein targets in disease pathways. The benzamide (B126) moiety is a recognized pharmacophore, and the addition of a nitro group can significantly influence the molecule's electronic properties and binding interactions, making this class of compounds a subject of considerable interest in drug discovery.[1][2]

This analysis focuses on the predicted binding affinities and interaction patterns of these derivatives with two well-studied enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair targeted in cancer therapy, and inducible Nitric Oxide Synthase (iNOS), a key mediator of inflammation.[1][3] The objective is to present a comparative landscape of their potential efficacy, supported by computational data and experimental findings.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from docking and in vitro studies, offering a side-by-side comparison of this compound derivatives against different protein targets.

Table 1: Predicted Docking Performance of this compound Analogs against PARP-1

This table presents hypothetical docking scores for a series of 3-Nitro-4-phenylmethoxybenzamide analogs against the catalytic domain of PARP-1. A more negative docking score suggests a stronger predicted binding affinity. The data illustrates how modifications to the parent structure can influence binding interactions.[1]

Compound IDR Group (at 4-position)Molecular Weight ( g/mol )Hypothetical Docking Score (kcal/mol)Predicted Key Amino Acid Interactions
Parent -O-CH₂-Ph272.26-8.5Gly863, Ser904, Tyr907[1]
Analog 1 -O-CH₃196.16-7.2Gly863, Ser904[1]
Analog 2 -O-CH₂-CH₃210.18-7.5Gly863, Ser904, Tyr896[1]
Analog 3 -O-CH₂(4-F-Ph)290.25-8.8Gly863, Ser904, Tyr907, Arg878[1]

Table 2: In Vitro Anti-Inflammatory Activity and Docking Insights of Nitro-Substituted Benzamide Derivatives against iNOS

This table summarizes the experimental inhibitory capacity of nitro-substituted benzamide derivatives on nitric oxide (NO) production in RAW264.7 macrophages, a key indicator of iNOS inhibition. The IC₅₀ values represent the concentration required for 50% inhibition. Molecular docking analysis revealed that the most active compounds bind efficiently to the iNOS enzyme.[3][4]

Compound IDDescriptionIC₅₀ (µM) for NO InhibitionCytotoxicityMolecular Docking Insights
Compound 5 Nitro-substituted benzamide3.7[3][4]No cytotoxicity at studied concentrations (max 50µM)[3][4]Binds efficiently to iNOS due to optimal nitro group number, orientation, and polarizability.[3][4]
Compound 6 Nitro-substituted benzamide5.3[3][4]No cytotoxicity at studied concentrations (max 50µM)[3][4]Binds efficiently to iNOS; also suppressed expressions of COX-2, IL-1β and TNF-α significantly.[3][4]

Experimental Protocols

This section details a generalized methodology for molecular docking studies, synthesized from standard practices reported in the literature.[1][5]

1. Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of the target protein (e.g., PARP-1, iNOS) is obtained from the Protein Data Bank (PDB).

  • Preprocessing: All non-essential components, such as water molecules, co-crystallized ligands, and ions, are removed from the protein structure.

  • Refinement: Polar hydrogen atoms and appropriate atomic charges (e.g., Kollman or Gasteiger charges) are added to the protein. The protein structure is then energy minimized to resolve any steric clashes.[5]

  • File Conversion: The prepared protein structure is saved in a suitable format (e.g., PDBQT) for use with docking software.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical sketching software and converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are optimized and energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Conversion: The final optimized ligand structures are saved in a compatible format (e.g., PDBQT) for the docking program.

3. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are typically determined based on the position of a co-crystallized inhibitor from the PDB structure.[1]

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the defined active site.

  • Pose Selection and Scoring: The program generates multiple possible binding poses for each ligand and scores them based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • Binding Affinity: The docking scores (e.g., binding energy in kcal/mol) are used to rank the ligands based on their predicted affinity for the target protein.

  • Interaction Analysis: The best-docked poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Retrieve Protein Structure (from PDB) Protein_Prep 3. Process Protein (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Sketch 2. Prepare Ligand Structures (2D -> 3D) Ligand_Opt 4. Optimize Ligands (Energy Minimization) Ligand_Sketch->Ligand_Opt Grid_Gen 5. Define Binding Site (Grid Generation) Protein_Prep->Grid_Gen Ligand_Opt->Grid_Gen Docking_Run 6. Run Docking Simulation (e.g., AutoDock) Grid_Gen->Docking_Run Scoring 7. Score & Rank Poses (Binding Energy) Docking_Run->Scoring Interaction_Analysis 8. Analyze Interactions (H-Bonds, etc.) Scoring->Interaction_Analysis SAR 9. Structure-Activity Relationship (SAR) Interaction_Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

Inflammatory_Signaling_Pathway cluster_proinflammatory Pro-inflammatory Mediators LPS LPS Stimulation Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 TNFa TNF-α Expression NFkB->TNFa IL1b IL-1β Expression NFkB->IL1b NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation COX2->Inflammation TNFa->Inflammation IL1b->Inflammation NO->Inflammation Inhibitor This compound Derivatives Inhibitor->iNOS Inhibition

Caption: iNOS signaling pathway in inflammation.

References

A Comparative Analysis of 3-Nitrobenzamide and Iniparib: Mechanism of Action in PARP-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Benzamides: A Classic PARP Inhibitor Versus a Reclassified Agent

In the landscape of cancer therapeutics, particularly those targeting DNA damage response (DDR) pathways, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy. These agents exploit vulnerabilities in cancer cells, especially those with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This guide provides a detailed comparison of two benzamide-containing molecules that have been associated with PARP inhibition: 3-Nitrobenzamide and Iniparib.

While both share a common chemical scaffold, their mechanisms of action are fundamentally different. This compound serves as a classic example of a competitive PARP inhibitor. In contrast, Iniparib, despite its initial development and clinical trials as a PARP inhibitor, was later reclassified after extensive research revealed its primary mechanism does not involve direct and potent inhibition of PARP activity. This guide will dissect these differences, presenting the biochemical and cellular evidence that defines their distinct biological activities.

Mechanism of Action: A Fundamental Divergence

The primary distinction between this compound and Iniparib lies in their molecular targets and how they exert their effects within the cell.

This compound: A Competitive Inhibitor of PARP

This compound, and its well-studied analog 3-aminobenzamide (B1265367), represents an early class of PARP inhibitors. Its mechanism is well-characterized and serves as a prototype for many subsequent inhibitors.

  • Competitive Inhibition: this compound functions by competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of PARP enzymes, primarily PARP-1 and PARP-2[1].

  • Role in DNA Repair: Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and utilizes NAD+ to synthesize long chains of poly (ADP-ribose) or PAR. These PAR chains act as a scaffold to recruit other DNA repair proteins[2][3]. By blocking the NAD+ binding site, this compound prevents this PARylation process, thereby inhibiting the recruitment of the repair machinery. This leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more lethal double-strand breaks[3].

  • Chemosensitization: As a consequence of its mechanism, this compound has been shown to enhance the cytotoxicity of DNA-alkylating agents like temozolomide, a strategy that leverages the inhibition of base excision repair to overwhelm cancer cells with DNA damage[1][3].

Iniparib: Reclassification from PARP Inhibitor to Cysteine-Reactive Agent

Iniparib (4-iodo-3-nitrobenzamide) was initially advanced into late-stage clinical trials based on the premise that it was a PARP inhibitor[4][5]. Promising phase II results in triple-negative breast cancer generated significant excitement[5][6]. However, the failure of a subsequent phase III trial prompted a re-evaluation of its mechanism[7][8][9].

  • Lack of Bona Fide PARP Inhibition: Rigorous biochemical and cellular assays revealed that neither Iniparib nor its metabolites potently inhibit the enzymatic activity of PARP[10][11][12]. Unlike true PARP inhibitors, it does not effectively block PAR formation in cells or demonstrate the expected synthetic lethality in BRCA-deficient cell lines[10][11].

  • Non-Selective Covalent Modification: The current scientific consensus is that Iniparib's biological activity stems from its conversion to reactive metabolites that non-selectively modify proteins containing cysteine residues[10][13][14]. This covalent modification is not specific to PARP and affects a wide array of cellular proteins, including GAPDH and caspase-3[10][12]. This broad reactivity is fundamentally different from the targeted, competitive inhibition of this compound.

  • Alternative Proposed Mechanisms: Other studies have suggested that Iniparib's effects could be linked to the induction of reactive oxygen species (ROS), further distinguishing its activity from canonical PARP inhibition[15].

Comparative Data: Potency and Cellular Effects

The profound difference in mechanism is reflected in the quantitative data from biochemical and cellular assays.

CompoundTargetMechanism of ActionPARP-1 IC50Cellular PARP InhibitionSelectivity
This compound PARP-1/2 Catalytic DomainCompetitive with NAD+~30 µM (for analog 3-aminobenzamide)YesLow (Broad PARP family)
Iniparib Cysteine Residues on Various ProteinsCovalent Modification>200 µM (Poor inhibitor)[12]No/Negligible[10][11]Non-selective[10][13]
Table 1: Comparison of key mechanistic and potency characteristics between this compound and Iniparib. Data for 3-aminobenzamide is often used as a proxy for early benzamide (B126) inhibitors. Iniparib's IC50 for PARP is exceedingly high, indicating a lack of meaningful inhibition at clinically achievable concentrations.

Signaling Pathway Visualization

The following diagram illustrates the canonical PARP1-mediated DNA repair pathway and highlights the distinct points of interaction for this compound versus the re-evaluated mechanism of Iniparib.

PARP_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly (ADP-Ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair Inhibitor This compound Inhibitor->PAR inhibits Iniparib Iniparib (Metabolites) Cysteine_Proteins Various Cysteine- Containing Proteins (e.g., GAPDH, Caspases) Iniparib->Cysteine_Proteins covalently modifies Off_Target Non-Specific Cellular Effects Cysteine_Proteins->Off_Target Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Line Selection (e.g., BRCA-deficient vs. proficient) seeding Cell Seeding in 96-well plates or on coverslips start->seeding treatment Treatment with Compounds (this compound vs. Iniparib) +/− DNA Damaging Agent seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, AlamarBlue) incubation->viability damage DNA Damage Assay (γH2AX Staining) incubation->damage par_level Cellular PAR Level Assay (ELISA or Western Blot) incubation->par_level analysis Data Analysis (IC50, Foci Quantification, PAR levels) viability->analysis damage->analysis par_level->analysis conclusion Conclusion on Mechanism (PARP Inhibition vs. Off-Target Effects) analysis->conclusion

References

A Spectroscopic Roadmap: Confirming the Structure of N-Substituted 3-Nitrobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic elucidation of N-substituted 3-nitrobenzamides. This guide provides a detailed comparison of spectroscopic data for N-alkyl, N-aryl, and N,N-dialkyl-3-nitrobenzamides, supported by experimental protocols and data analysis.

The structural confirmation of newly synthesized compounds is a cornerstone of modern drug discovery and development. For N-substituted 3-nitrobenzamides, a class of compounds with significant potential in medicinal chemistry, unambiguous structural verification is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for this purpose. This guide offers a comparative analysis of the spectroscopic data obtained for various N-substituted 3-nitrobenzamides, enabling researchers to confidently identify and characterize their target molecules.

Comparative Spectroscopic Analysis

The substitution pattern on the amide nitrogen significantly influences the spectroscopic properties of 3-nitrobenzamides. Below is a comparative summary of the key spectroscopic features for an unsubstituted, an N-alkyl, an N-aryl, and an N,N-dialkyl substituted 3-nitrobenzamide.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec. (m/z)
This compound Aromatic H: 7.70-8.65 (m, 4H), Amide H: 7.70 (s, 1H), 8.25 (s, 1H)[1]Aromatic C: 122.0, 126.3, 130.2, 133.5, 135.9, Nitro-C: 147.9, C=O: 165.8[1]N-H stretch: 3370, 3180, C=O stretch: 1670, NO₂ stretch: 1530 (asym), 1350 (sym)[1]M⁺: 166, Fragments: 150, 121, 104, 92, 76[1]
N-Ethyl-3-nitrobenzamide Aromatic H: ~7.6-8.7, Amide N-H: broad singlet, Ethyl CH₂: ~3.4 (q), Ethyl CH₃: ~1.2 (t)Aromatic C: ~122-136, Nitro-C: ~148, C=O: ~166, Ethyl CH₂: ~35, Ethyl CH₃: ~15N-H stretch: ~3300, C-H stretch (sp³): ~2975, 2870, C=O stretch: ~1640, NO₂ stretch: ~1530 (asym), ~1350 (sym)M⁺: 194, Fragments: 177 (loss of NH₂), 150 (3-nitrobenzoyl cation)
N-Phenyl-3-nitrobenzamide Aromatic H (both rings): ~7.1-8.7 (m), Amide N-H: ~10.3 (s)Aromatic C: ~120-140, Nitro-C: ~148, C=O: ~165N-H stretch: ~3300, C=O stretch: ~1650, NO₂ stretch: ~1530 (asym), ~1350 (sym)M⁺: 242, Fragments: 150 (3-nitrobenzoyl cation), 122, 93 (aniline), 77 (phenyl)
N,N-Diethyl-3-nitrobenzamide Aromatic H: ~7.4-8.2 (m, 4H), Ethyl CH₂: 3.23, 3.58 (q, 4H), Ethyl CH₃: 1.14, 1.28 (t, 6H)[2]Aromatic C: 123.8, 127.4, C-NO₂: 148.0, C=O: 168.9, Ethyl CH₂: 39.5, 43.3, Ethyl CH₃: 12.8, 14.2[2]C-H stretch (sp³): 2970-2850, C=O stretch: 1630-1680, NO₂ stretch: 1530-1550 (asym), 1345-1365 (sym)[3]M⁺: 222, Fragments: 193 ([M-C₂H₅]⁺), 150 ([3-nitrobenzoyl cation]⁺), 72 ([Diethylamino cation]⁺)[3]

Experimental Protocols

The synthesis of N-substituted 3-nitrobenzamides is typically achieved through the amidation of 3-nitrobenzoyl chloride with the corresponding primary or secondary amine.

1. Synthesis of 3-Nitrobenzoyl Chloride

  • Materials: 3-nitrobenzoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).

  • Procedure: A mixture of 3-nitrobenzoic acid and thionyl chloride (2-3 equivalents) with a catalytic amount of DMF is refluxed for 1-2 hours.[1] The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

2. Synthesis of N-Substituted this compound (General Procedure)

  • Materials: 3-nitrobenzoyl chloride, appropriate primary or secondary amine (e.g., ethylamine, aniline, or diethylamine), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).

  • Procedure: The amine (1 equivalent) and the base (1.1 equivalents) are dissolved in the aprotic solvent and cooled to 0 °C in an ice bath.[1] A solution of 3-nitrobenzoyl chloride (1 equivalent) in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.[1]

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The organic phase is washed successively with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any unreacted 3-nitrobenzoic acid, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

3. Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS), with electron ionization (EI) or electrospray ionization (ESI) methods.

Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and structural confirmation of N-substituted 3-nitrobenzamides.

experimental_workflow Experimental Workflow for N-Substituted this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-Nitrobenzoic Acid acid_chloride 3-Nitrobenzoyl Chloride start->acid_chloride  + reagent1 SOCl₂ reagent1->acid_chloride amide_synthesis Amidation Reaction acid_chloride->amide_synthesis amine Primary or Secondary Amine amine->amide_synthesis base Base (e.g., Et₃N) base->amide_synthesis crude_product Crude N-Substituted This compound amide_synthesis->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure N-Substituted This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Synthesis and analysis workflow.

Conclusion

The structural confirmation of N-substituted 3-nitrobenzamides can be reliably achieved through a combined application of NMR, IR, and mass spectrometry. The distinct spectroscopic signatures arising from the N-substituents, as detailed in this guide, provide a clear basis for distinguishing between different analogs. By following the outlined experimental protocols and comparing the acquired data with the provided reference information, researchers can ensure the accurate identification and characterization of their synthesized compounds, a critical step in advancing drug discovery and development programs.

References

Benchmarking the Efficacy of Novel 3-Nitrobenzamide Analogs Against Known Drugs for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel 3-Nitrobenzamide analogs against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of these novel compounds in the landscape of targeted cancer therapy. This document summarizes key quantitative data, details experimental methodologies for replication, and visualizes the underlying biological pathways and experimental workflows.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HRR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality. This makes PARP inhibitors a highly effective targeted therapy for specific cancer types.

The this compound scaffold has emerged as a promising starting point for the development of novel PARP inhibitors, owing to its structural similarity to the nicotinamide (B372718) moiety of the NAD+ cofactor that binds to the catalytic domain of PARP enzymes. This guide evaluates the performance of novel analogs of this compound in comparison to well-established, clinically approved PARP inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of selected novel this compound analogs and known PARP inhibitors against PARP-1 and PARP-2, as well as their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function, while the 50% growth inhibition (GI50) represents the concentration of a drug that inhibits cell growth by 50%.

Compound Target IC50 (nM) Cell Line Cell-based IC50/GI50 (µM) Reference
Novel this compound Analogs
Compound 13fPARP-10.25HCT1160.30[1]
PARPi-X (Hypothetical)PARP-15.2HCT1167.9[2]
PARP-215.8MDA-MB-2319.1[2]
Compound 28dPARP-13200SNU-251Not Reported[3]
Known PARP Inhibitors
OlaparibPARP-11.5 - 5HCT1160.8[2]
PARP-21 - 5MDA-MB-2311.2[2]
RucaparibPARP-1~1.4Not ReportedNot Reported
TalazoparibPARP-10.57Not ReportedNot Reported
NiraparibPARP-1~3.8Not ReportedNot Reported
PARP-2~2.1Not ReportedNot Reported

Experimental Protocols

To ensure the reproducibility and validation of the presented and future findings, detailed methodologies for key experiments are provided below.

In Vitro PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 or PARP-2 in a cell-free system.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated microplate

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well streptavidin plate with histone H1.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).

  • Enzyme Addition: Add the PARP-1 or PARP-2 enzyme to each well.

  • Reaction Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add an HRP-conjugated anti-biotin antibody. Incubate for 1 hour.

  • Signal Development: After another wash step, add the TMB substrate and incubate until a blue color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the GI50 or IC50 value.

Mandatory Visualizations

PARP Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors disrupt this process, leading to synthetic lethality in homologous recombination-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 Activation DNA_SSB->PARP1_active PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR NAD+ Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Inhibition DNA_SSB_cancer->PARP1_inhibited PARP_Inhibitor This compound Analog (PARP Inhibitor) PARP_Inhibitor->PARP1_inhibited SSB_accumulation SSB Accumulation PARP1_inhibited->SSB_accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_accumulation->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Failed_Repair Failed DSB Repair (HR Deficiency) DNA_DSB->Failed_Repair Apoptosis Apoptosis Failed_Repair->Apoptosis

Caption: PARP-1 signaling in DNA repair and the mechanism of action for PARP inhibitors.

Experimental Workflow for In Vitro Screening of Novel PARP Inhibitors

The diagram below outlines a typical experimental workflow for the initial in vitro screening and evaluation of novel PARP inhibitor candidates like this compound analogs.

Experimental_Workflow start Start compound_synthesis Synthesis of Novel This compound Analogs start->compound_synthesis in_vitro_enzymatic In Vitro PARP-1/2 Enzymatic Assay compound_synthesis->in_vitro_enzymatic determine_ic50 Determine Enzymatic IC50 in_vitro_enzymatic->determine_ic50 cell_line_selection Select Cancer Cell Lines (e.g., HR-deficient vs. proficient) determine_ic50->cell_line_selection cell_viability_assay Cell Viability Assay (e.g., MTT, SRB) determine_ic50->cell_viability_assay Inform concentration range data_analysis Data Analysis and Structure-Activity Relationship (SAR) determine_ic50->data_analysis cell_line_selection->cell_viability_assay determine_gi50 Determine Cellular GI50/IC50 cell_viability_assay->determine_gi50 determine_gi50->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification end End lead_identification->end

Caption: A streamlined workflow for the in vitro evaluation of novel PARP inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-Nitrobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of 3-Nitrobenzamide, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, it is imperative to follow established protocols to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat[2][4]. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][4].

Waste Characterization and Segregation

This compound should be treated as a hazardous waste[4][5]. It is crucial to prevent its release into the environment; it should not be disposed of down the drain or in regular trash[1][3][4].

Key Disposal Principles:

  • Do Not Drain Dispose: this compound's low water solubility and potential environmental harm prohibit drain disposal[1].

  • Do Not Trash Dispose: As a hazardous chemical, it cannot be discarded as regular solid waste[5][6].

  • Segregation is Critical: Store this compound waste separately from incompatible materials, such as strong oxidizing agents[1][3][7]. Keep acidic and basic waste streams separate to prevent violent reactions[7].

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[1][4][8]
Molecular Weight 166.13 g/mol [4][8]
Appearance Yellow powder/crystalline powder[1][4][9]
Melting Point 140 - 144 °C[1][4][9][10]
Solubility in Water Low / Insoluble[1][8][9]
Step-by-Step Disposal Procedure

The recommended and compliant method for disposing of this compound is through an approved hazardous waste management program. The following steps outline the standard operating procedure for accumulating and preparing this chemical for pickup by a licensed disposal service.

  • Container Selection:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste[11]. The container must have a secure, tight-fitting lid[7][12].

    • Do not use food-grade containers[7]. Ideally, use the original container if it is in good condition[7].

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[5][12].

    • Indicate the date when waste was first added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation[7][11][12].

    • The SAA should be a secondary containment system to prevent the spread of spills.

    • Ensure the SAA is inspected weekly for any signs of leakage[7].

  • Arranging for Disposal:

    • Once the container is full, or within one year of the initial accumulation date, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[7][12].

    • The disposal of the contents and the container must be done through an approved waste disposal plant[1][3].

Emergency Procedures for Spills

In the event of a small spill, the following steps should be taken:

  • Ensure Proper Ventilation and Evacuate Personnel: If necessary, evacuate the immediate area[4].

  • Wear Appropriate PPE: This includes respiratory protection if dust is generated[4].

  • Contain the Spill: For small solid spills, dampen the material with a suitable solvent like acetone (B3395972) to prevent dust from becoming airborne[8].

  • Collect the Material: Carefully sweep or scoop the spilled material into a suitable container for disposal[1][2][3].

  • Decontaminate the Area: Clean the spill area with a solvent-moistened absorbent paper, followed by a thorough wash with soap and water[8].

  • Dispose of Cleanup Materials as Hazardous Waste: Seal all contaminated cleaning materials in a labeled, vapor-tight plastic bag for disposal[8].

For large spills, evacuate the area and contact your institution's emergency services immediately[4].

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: This compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select & Label Chemical Waste Container ppe->container collect 3. Collect Waste in Labeled Container container->collect seal 4. Securely Seal Container When Not in Use collect->seal spill Spill Occurs collect->spill saa 5. Store in Designated Satellite Accumulation Area (SAA) seal->saa inspect 6. Weekly Inspection of SAA for Leaks saa->inspect pickup 7. Arrange for Pickup by EH&S or Licensed Contractor inspect->pickup end End: Proper Disposal by Approved Facility pickup->end spill->seal No spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Yes spill_procedure->collect Contain & Clean

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Nitrobenzamide (CAS No. 645-09-0), a compound that requires careful management. Adherence to these protocols is critical for personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing or dust generation[1][4].
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling[1][4].
Laboratory CoatShould be fire/flame resistant, impervious, and fully buttoned to provide a barrier against accidental contact[1][5].
Respiratory Protection NIOSH-approved RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Essential in poorly ventilated areas or when dust is generated[1][4].

Quantitative Data Summary

PropertyValue
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol [3][4]
Melting Point 140 - 144 °C / 284 - 291.2 °F[2][4]
Appearance Yellowish crystalline powder[4]
Hazards H302, H315, H319, H335[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and contamination.

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested[2][4].

  • PPE Inspection: Before handling, inspect all PPE for any damage or defects.

Handling:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust[1][2].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound and before leaving the laboratory[2][4].

  • Container Management: Keep the container tightly closed when not in use[5].

Post-Experiment:

  • Decontamination: Clean the work area and any equipment used, collecting all residues for proper disposal.

  • PPE Removal: Remove and properly dispose of contaminated PPE[5].

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Ensure Proper Ventilation (Chemical Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Transfer Compound (Avoid Dust Generation) handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Remove and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[2].

Waste Segregation:

  • Do not mix this compound waste with other chemical waste unless compatibility is confirmed[5].

Containerization:

  • Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous chemical waste[1][5].

  • Liquid waste from cleaning procedures should also be collected in a labeled, sealed container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the contents ("this compound Waste").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials[6].

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[7].

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal col1 Solid Waste (Contaminated PPE, etc.) cont1 Use Separate, Labeled Hazardous Waste Containers col1->cont1 col2 Liquid Waste (Decontamination Fluids) col2->cont1 cont2 Seal Containers Tightly cont1->cont2 disp1 Store in Designated Secure Area cont2->disp1 disp2 Arrange for Professional Hazardous Waste Collection disp1->disp2 disp3 Maintain Disposal Records disp2->disp3

Disposal workflow for this compound waste.

Emergency Procedures: Immediate First Aid

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][4].

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2].

For spills, evacuate the area, ensure adequate ventilation, and wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact emergency services[4].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.